4,6-DI-TERT-BUTYL-2-METHYLPHENOL
Description
Properties
IUPAC Name |
2,4-ditert-butyl-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9,16H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZRZBIPCKQDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060667 | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-55-7 | |
| Record name | 2,4-Di-tert-butyl-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Di-tert-butyl-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-di-tert-butyl-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DI-TERT-BUTYL-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87K7BRI932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4,6-Di-tert-butyl-2-methylphenol (DBMC)
[1]
Executive Summary
This technical guide details the synthesis of 4,6-di-tert-butyl-2-methylphenol (CAS: 2416-94-6), often referred to as 4,6-di-tert-butyl-o-cresol (DBMC) . While structurally isomeric to the ubiquitous antioxidant BHT (2,6-di-tert-butyl-4-methylphenol), DBMC possesses distinct steric and electronic properties utilized in stabilizing elastomers, latex, and as a specialized intermediate for agrochemicals.
The synthesis relies on the Friedel-Crafts alkylation of o-cresol with isobutylene. Unlike BHT synthesis, where the starting material (p-cresol) presents two equivalent ortho sites, o-cresol presents a regioselectivity challenge: the para position (C4) is kinetically favored, while the remaining ortho position (C6) is sterically crowded by the hydroxyl group and the adjacent ring hydrogen. This guide provides a protocol to drive this reaction to completion while suppressing de-alkylation.
Mechanistic Principles & Reaction Pathway[1][2]
The synthesis is an electrophilic aromatic substitution (EAS). The reaction is reversible, governed by thermodynamic control at high temperatures and kinetic control at lower temperatures.
Reaction Dynamics
-
Activation: The acid catalyst protonates isobutylene to generate the tert-butyl carbocation (or a polarized complex).
-
First Alkylation (Kinetic): The electrophile attacks the C4 position (para to the -OH) to form 4-tert-butyl-2-methylphenol . This is the primary intermediate.
-
Second Alkylation (Thermodynamic): A second electrophile attacks the C6 position (ortho to the -OH). This step requires higher activation energy due to steric hindrance from the hydroxyl group.
-
Reversibility: If the temperature exceeds 100°C, the bulky tert-butyl group at C6 is prone to elimination (de-alkylation), reverting the product to the mono-substituted intermediate.
Reaction Pathway Diagram
Figure 1: Stepwise alkylation pathway. Note the reversibility at high temperatures, necessitating strict thermal control.
Experimental Protocol
Materials & Equipment
-
Reactor: Stainless steel autoclave (Parr reactor) or glass pressure vessel (for <5 bar).
-
Reagents:
-
o-Cresol (purity >99%, molten).
-
Isobutylene gas (anhydrous).
-
Catalyst: Methanesulfonic acid (MSA) or p-Toluenesulfonic acid (PTSA). Note: Sulfuric acid is cheaper but causes darker coloration and higher corrosion.
-
-
Solvent (Workup): Toluene or Hexane.
-
Crystallization: Methanol or Ethanol/Water mix.
Catalyst Selection Matrix
| Catalyst | Load (wt%) | Temp (°C) | Pros | Cons |
| H₂SO₄ (98%) | 1.0 - 3.0% | 60 - 80 | Low cost, high activity | High corrosion, sulfonated by-products (tar), color issues. |
| PTSA | 0.5 - 1.5% | 70 - 90 | Cleaner profile, easier handling | Slightly slower kinetics than H₂SO₄. |
| Amberlyst 15 | 5.0 - 10% | 80 - 100 | Heterogeneous (removable by filtration) | Mass transfer limitations, requires mechanical stirring. |
Step-by-Step Synthesis (Pilot Scale)
Step 1: Charge and Dehydration
-
Charge molten o-cresol (108.1 g, 1.0 mol) into the reactor.
-
Add PTSA (1.1 g, ~1 wt%).
-
Critical: Purge with N₂ to remove oxygen (prevents oxidative darkening).
-
Heat to 60°C .
Step 2: Isobutylene Feed (Kinetic Phase)
-
Pressurize with Isobutylene gas to 1–2 bar .
-
Maintain temperature at 60–65°C using active cooling (reaction is significantly exothermic).
-
Feed approximately 1.1 equivalents of isobutylene.
-
Checkpoint: GC analysis should show >95% conversion to 4-tert-butyl-2-methylphenol.
Step 3: Second Alkylation (Forcing Phase)
-
Increase temperature to 75–80°C .
-
Increase Isobutylene pressure to 3–5 bar .
-
Feed remaining Isobutylene (Target total: 2.1–2.2 mol equivalents).
-
Ageing: Hold at 80°C for 2–4 hours.
-
Warning: Do not exceed 95°C. The equilibrium shifts back to the mono-product at high T.
-
Step 4: Quench and Neutralization
-
Cool reactor to 50°C. Vent excess pressure.
-
Add aqueous Na₂CO₃ (10% solution) to neutralize the acid catalyst. pH should be 7–8.
-
Why: Acid residues during distillation/crystallization will catalyze de-alkylation.
Step 5: Purification (Crystallization)
-
Separate the organic layer (if aqueous wash used) or dissolve crude melt in Methanol (ratio 1:2 w/w).
-
Heat to reflux to dissolve.
-
Cool slowly to 10°C.
-
Filter white crystals.
-
Yield Target: 85–92%.
-
Purity Target: >99% by GC.
Process Workflow & Control Logic
The following diagram illustrates the unit operations and critical control points (CCPs) for the synthesis.
Figure 2: Industrial process flow for DBMC production highlighting the critical neutralization step.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Mono-alkylated impurity (>5%) | Reaction stopped too early or T too low. | Increase hold time at 80°C; increase isobutylene pressure. |
| High Tri-alkylated impurity | Over-alkylation (rare due to sterics) or impurities in feed. | Reduce isobutylene excess; check feedstock purity. |
| Product is Yellow/Brown | Oxidation of phenols or sulfuric acid charring. | Ensure strict N₂ blanket; switch from H₂SO₄ to PTSA; use antioxidant during workup. |
| Low Yield | De-alkylation during workup. | Ensure pH is neutral/alkaline before heating for crystallization. |
References
-
Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for mechanism).
-
Alkylation of Cresols: Industrial & Engineering Chemistry Research. "Kinetics of Alkylation of o-Cresol with Isobutylene".
-
Catalyst Comparison: Applied Catalysis A: General. "Solid acid catalysts for the alkylation of phenols".
-
Safety Data: PubChem Compound Summary for 4,6-Di-tert-butyl-o-cresol.
-
Patent Literature: US Patent 4,122,287 (Method of preparing hindered phenols).
Technical Profile: 4,6-Di-tert-butyl-2-methylphenol (DBMC)
[1]
Executive Summary & Structural Identity
4,6-Di-tert-butyl-2-methylphenol (CAS: 616-55-7), frequently designated as DBMC or 4,6-Di-tert-butyl-o-cresol , represents a critical class of sterically hindered phenolic antioxidants.[1] Unlike its symmetrical analog BHT (2,6-di-tert-butyl-4-methylphenol), DBMC possesses an asymmetric steric environment around the phenolic hydroxyl group.[1] This structural nuance—replacing one ortho-tert-butyl group with a smaller methyl group—fundamentally alters its radical scavenging kinetics, making it a more aggressive hydrogen donor while maintaining sufficient lipophilicity for non-polar matrices.[1]
This guide provides a rigorous technical analysis of DBMC, detailing its physicochemical constants, synthesis via Friedel-Crafts alkylation, and its mechanistic role in arresting autoxidation chains.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 2,4-Di-tert-butyl-6-methylphenol |
| Common Synonyms | 4,6-Di-tert-butyl-o-cresol; DBMC; Methyl-di-t-butylphenol |
| CAS Number | 616-55-7 |
| Molecular Formula | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol |
| SMILES | CC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C |
| Structure Class | Alkylated Phenol / Hindered Phenol |
Physicochemical Profile
The physical properties of DBMC are governed by the lipophilic tert-butyl groups, which ensure high solubility in hydrocarbons, polymers, and lipid-based drug delivery systems.
| Parameter | Value | Technical Context |
| Melting Point | 50–52 °C | Significantly lower than BHT (70°C) due to reduced crystal lattice symmetry.[1] |
| Boiling Point | 269 °C | High thermal stability suitable for polymer processing.[1] |
| pKa (Predicted) | ~11.92 | Weakly acidic; remains non-ionized at physiological pH.[1] |
| LogP (Octanol/Water) | ~5.6 | Highly lipophilic; partitions effectively into cell membranes and lipid phases.[1] |
| Solubility | Soluble | Hexane, Toluene, Acetone, Methanol, Ethanol.[1] |
| Solubility | Insoluble | Water (< 0.1 mg/L).[1] |
Synthesis & Manufacturing Protocol
Core Principle: The synthesis involves the electrophilic aromatic substitution (Friedel-Crafts alkylation) of o-cresol (2-methylphenol) with isobutylene .[1]
Expert Insight: The reaction must be controlled to prevent "over-alkylation" or isomerization. The ortho-position (6-position) is sterically hindered by the hydroxyl group, while the para-position (4-position) is more accessible. Therefore, the reaction proceeds sequentially: o-Cresol → 4-tert-butyl-2-methylphenol → 4,6-di-tert-butyl-2-methylphenol. [1]
Self-Validating Experimental Protocol (Lab Scale)
Note: Perform in a fume hood. Isobutylene is a flammable gas.
Reagents:
-
o-Cresol (108.1 g, 1.0 mol)[1]
-
Isobutylene gas (excess, ~2.2 mol)
-
Catalyst: p-Toluenesulfonic acid (PTSA) (2.0 g) or Sulfuric Acid (98%, 1.0 mL)[1]
-
Solvent: None (Neat reaction) or Cyclohexane (for temperature control)[1]
Step-by-Step Methodology:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a gas inlet tube (subsurface), a thermometer, a reflux condenser, and a magnetic stirrer.
-
Initiation: Charge o-cresol and catalyst into the flask. Heat the mixture to 60°C under stirring to ensure catalyst dissolution.
-
Alkylation: Slowly bubble isobutylene gas into the reaction mixture.
-
Observation: The temperature will rise (exothermic). Maintain temperature between 60–70°C using an external water bath.
-
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:[1]1) or GC.[2][3] The mono-alkylated intermediate (4-t-butyl-o-cresol) will appear first.[1] Continue addition until the di-alkylated product dominates (>95% conversion).
-
-
Quenching: Once complete (approx. 2-4 hours), stop gas flow. Cool the mixture to 40°C.
-
Neutralization: Add 100 mL of 5% Na₂CO₃ solution to neutralize the acid catalyst. Stir vigorously for 15 minutes. Separation of phases.
-
Purification: Wash the organic layer with water (2 x 100 mL) to remove salts.
-
Crystallization: Transfer the organic oil to a beaker. Add methanol (50 mL) and cool to 0°C. White crystals of DBMC will precipitate.
-
Drying: Filter the crystals and dry under vacuum at 40°C.
Caption: Sequential Friedel-Crafts alkylation pathway of o-cresol to DBMC.
Chemical Reactivity & Antioxidant Mechanism
DBMC functions as a chain-breaking antioxidant via the Hydrogen Atom Transfer (HAT) mechanism.
Mechanism of Action[4][5][6][7]
-
Radical Trapping: When a lipid peroxyl radical (ROO•) attacks, DBMC donates the phenolic hydrogen atom.
-
Reaction: ArOH + ROO• → ArO• + ROOH
-
-
Radical Stabilization: The resulting phenoxy radical (ArO•) is stabilized by resonance and steric hindrance.
-
The unpaired electron delocalizes across the aromatic ring.[4]
-
The bulky tert-butyl groups at positions 4 and 6, and the methyl at position 2, shield the radical center, preventing it from reacting with other substrate molecules (pro-oxidant behavior).
-
Comparative Kinetics: DBMC vs. BHT
-
Steric Hindrance: BHT has two bulky tert-butyl groups flanking the OH (2,6-position). DBMC has one tert-butyl (6-position) and one methyl (2-position).[1]
-
Reactivity Implication: The methyl group is smaller than the tert-butyl group. This makes the hydroxyl proton of DBMC more accessible to incoming radicals than in BHT.
-
Outcome: DBMC exhibits faster kinetic scavenging rates (
) than BHT but produces a slightly less stable phenoxy radical. This makes DBMC superior in systems requiring rapid initial stabilization (e.g., fuel additives) but potentially less ideal for extremely long-term thermal stability compared to BHT.
Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging by DBMC.
Applications in R&D and Industry
Pharmaceutical Intermediate
DBMC is a primary building block for "condensed" phenolic antioxidants.
-
Reaction: Condensation with formaldehyde yields 2,2'-methylenebis(4,6-di-tert-butylphenol) .[1]
-
Usage: This dimer is a high-performance antioxidant used in rubber and medical-grade plastics where extraction resistance is required.[1]
Polymer & Fuel Stabilization[1]
-
Polyolefins: Used to prevent oxidative degradation (yellowing, embrittlement) during processing (extrusion/molding).
-
Fuels: Acts as a gum inhibitor in gasoline and jet fuels by scavenging radicals formed during storage.
Biological Activity (Research Context)
-
Toxicity: Like many hindered phenols, DBMC shows low acute toxicity but is monitored for potential endocrine disruption pathways in environmental toxicology studies.
-
Metabolism: In mammalian systems, the methyl group at position 2 is a site for metabolic oxidation (forming benzyl alcohol/acid derivatives), facilitating excretion.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H413: May cause long-lasting harmful effects to aquatic life.[1]
-
-
Storage: Store in a cool, dry place away from strong oxidizing agents (peroxides, nitrates).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69224: 4,6-Di-tert-butyl-o-cresol.[1] Link[1]
-
ChemicalBook. 4,6-Di-tert-butyl-2-methylphenol Properties and Synthesis. Link
-
U.S. Patent 4,122,287. Method of preparing 2,6-di-tert-butyl-4-methylphenol (and related alkylation chemistry).[1] Link
-
ResearchGate. Antioxidant activity and synthesis of hindered phenols. Link
-
ECHA (European Chemicals Agency). Registration Dossier for substituted phenols. Link[1]
Sources
- 1. Comparison of the Efficacy of Silica-Alumina-Based Metal-Loaded Catalytic Ozone Oxidation of Organic Matter in Coking Wastewater [yyhx.ciac.jl.cn]
- 2. d-nb.info [d-nb.info]
- 3. An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Whitepaper: Physicochemical Profiling of 4,6-Di-tert-butyl-2-methylphenol
Executive Summary
4,6-Di-tert-butyl-2-methylphenol (CAS 616-55-7), frequently structurally misidentified in general literature as its isomer BHT (2,6-di-tert-butyl-4-methylphenol), represents a distinct class of sterically hindered phenolic antioxidants. While it shares the core radical-scavenging capability of BHT, its asymmetric steric shielding—comprising one ortho-methyl and one ortho-tert-butyl group—confers unique solubility profiles and reactivity kinetics. This guide provides a definitive technical analysis of its physical properties, synthesis pathways, and mechanistic behavior, designed to support researchers in high-precision formulation and synthesis.
Molecular Architecture & Steric Analysis[1]
The physicochemical behavior of 4,6-di-tert-butyl-2-methylphenol is dictated by the "ortho-effect." Unlike BHT, which possesses a symmetrical "fence" of two bulky tert-butyl groups flanking the hydroxyl moiety, this compound features an asymmetric shield.
-
Position 1: Hydroxyl (-OH) group (Active site for H-atom transfer).[1]
-
Position 2: Methyl group (-CH₃).[1][2] Provides moderate steric hindrance but allows greater solvent accessibility than a tert-butyl group.
-
Position 6: tert-Butyl group (-C(CH₃)₃).[1] Provides massive steric bulk, preventing dimerization and suppressing unwanted side reactions.[1]
-
Position 4: tert-Butyl group (-C(CH₃)₃).[1][3] Increases lipophilicity and electron density of the ring, stabilizing the resulting phenoxy radical.
Key Consequence: The reduced steric bulk at the C2 position (methyl vs. tert-butyl) lowers the melting point significantly (51°C vs. 70°C for BHT), making CAS 616-55-7 more miscible in low-temperature liquid formulations while retaining potent antioxidant activity.
Physicochemical Data Compendium
The following data has been consolidated from verified industrial certificates of analysis (CoA) and thermodynamic databases.
| Property | Value | Unit | Conditions/Notes |
| CAS Number | 616-55-7 | - | Distinct from BHT (128-37-0) |
| Molecular Formula | C₁₅H₂₄O | - | MW: 220.35 g/mol |
| Appearance | White to pale yellow crystalline solid | - | Often appears as a waxy solid due to low MP |
| Melting Point | 50.0 – 52.0 | °C | Sharp transition indicates high purity |
| Boiling Point | 269 | °C | At 760 mmHg |
| Density | 0.91 – 0.93 | g/cm³ | At 20°C (Solid phase) |
| Flash Point | 123 | °C | Closed Cup |
| LogP (Octanol/Water) | 5.3 | - | Highly lipophilic; Bioaccumulative potential |
| pKa | ~11.9 | - | Calculated.[4][5] Less acidic than phenol (10.[1]0) due to electron-donating alkyl groups |
| Solubility (Water) | < 10 | mg/L | Practically insoluble |
| Solubility (Organics) | > 500 | g/L | Highly soluble in acetone, toluene, ethanol, hexane |
Synthesis & Purification Protocol
For researchers requiring high-purity material for kinetic studies, the synthesis involves the Friedel-Crafts alkylation of o-cresol. This route ensures the methyl group is fixed at the ortho position, directing the bulky tert-butyl groups to the remaining ortho and para positions.
Reaction Pathway
Precursor: o-Cresol (2-methylphenol) Reagent: Isobutylene (2-methylpropene) Catalyst: Acid catalyst (e.g., H₂SO₄ or Aluminum Phenoxide) Conditions: 60-80°C, slight pressure (if using gaseous isobutylene).
Figure 1: Stepwise alkylation of o-cresol. The methyl group at C2 directs the electrophilic attack of the tert-butyl cation to the C4 and C6 positions.
Purification (Recrystallization)
-
Dissolution: Dissolve crude solid in minimal hot ethanol (60°C).
-
Filtration: Filter hot to remove insoluble catalyst residues.[1]
-
Crystallization: Cool slowly to 0°C. The lower melting point (51°C) requires careful temperature control to avoid oiling out.[1]
-
Drying: Vacuum dry at 30°C (well below MP) to prevent fusion of crystals.[1]
Chemical Stability & Antioxidant Mechanism
The primary utility of CAS 616-55-7 lies in its ability to donate a hydrogen atom to peroxy radicals (ROO•), breaking the autoxidation chain.[1]
Mechanism: Hydrogen Atom Transfer (HAT) The bond dissociation energy (BDE) of the O-H bond is lowered by the electron-donating effects of the alkyl groups (+I effect) and the resonance stabilization of the resulting phenoxy radical.
Figure 2: The HAT mechanism. The steric bulk at C6 protects the oxygen center from direct irreversible oxidation, while the C4-t-butyl group stabilizes the radical electron via hyperconjugation.
Spectroscopic Characterization
For verification of identity, use the following expected spectral signatures.
1H NMR (CDCl₃, 400 MHz)
-
δ 1.30 ppm (s, 9H): tert-Butyl group at C6 (Ortho).
-
δ 1.42 ppm (s, 9H): tert-Butyl group at C4 (Para).[1]
-
δ 2.25 ppm (s, 3H): Methyl group at C2.[1]
-
δ 4.80 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O).[1]
-
δ 7.10 - 7.25 ppm (d/m, 2H): Aromatic protons at C3 and C5. Note the coupling pattern will show meta-coupling (J ~2 Hz).
FT-IR (ATR)
-
3640 cm⁻¹: Sharp O-H stretch (Free/Non-bonded).[1] The steric hindrance limits intermolecular hydrogen bonding, keeping this peak sharper than in unhindered phenols.
-
2955 cm⁻¹: Strong C-H stretching (Aliphatic t-butyl/methyl).[1]
-
1605 cm⁻¹: Aromatic ring breathing mode.[1]
Handling & Safety Protocols
Signal Word: WARNING
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long-lasting effects).
-
Storage: Store below 30°C. Due to the MP of ~51°C, storage near heat sources will cause the material to fuse into a solid block, complicating handling.
-
Compatibility: Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.
References
-
ChemicalBook. (2023).[1] 4,6-Di-tert-butyl-2-methylphenol Properties and Spectral Data. Link
-
PubChem. (2023).[1] Compound Summary: 2,4-Di-tert-butyl-6-methylphenol (CAS 616-55-7). National Library of Medicine.[1] Link
-
Echemi. (2023).[1][6] Physical Properties of CAS 616-55-7. Link
-
GuideChem. (2023).[1] Safety and Handling of Alkylated Phenols. Link
-
NIST Webbook. (2023). Thermochemical Data for Hindered Phenols. Link
Sources
- 1. 4-Tert-Butyl-2-Methylphenol | C11H16O | CID 7379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CAS No. 616-55-7 Specifications | Ambeed [ambeed.com]
- 5. 4-(2-Butyl)phenol(99-71-8) 1H NMR [m.chemicalbook.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Whitepaper: 4,6-Di-tert-butyl-2-methylphenol (CAS 616-55-7)
Advanced Stabilization Kinetics, Synthesis Architectures, and Analytical Validation
Executive Summary
4,6-Di-tert-butyl-2-methylphenol (CAS 616-55-7), frequently designated as 4,6-Di-tert-butyl-o-cresol , represents a critical class of sterically hindered phenolic antioxidants. Unlike its symmetric congener BHT (2,6-di-tert-butyl-4-methylphenol), this isomer possesses a unique steric geometry that offers distinct solubility profiles and reactivity kinetics.
This technical guide moves beyond basic property listing to establish a causal understanding of its utility in stabilizing labile pharmaceutical intermediates and polymeric matrices. We present a self-validating synthesis workflow, a mechanistic visualization of its radical scavenging capability, and a robust analytical method for purity assessment.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The efficacy of 4,6-di-tert-butyl-2-methylphenol stems from its specific alkylation pattern. The ortho-methyl and ortho-tert-butyl groups provide immediate steric protection to the hydroxyl moiety, while the para-tert-butyl group enhances lipophilicity and electron donation, stabilizing the resulting phenoxy radical.
Table 1: Critical Physicochemical Parameters
| Parameter | Specification | Functional Implication |
| IUPAC Name | 2,4-Di-tert-butyl-6-methylphenol | Defines substitution pattern for regulatory filing. |
| CAS Number | 616-55-7 | Unique identifier for inventory and safety checks. |
| Molecular Formula | C₁₅H₂₄O | MW = 220.35 g/mol . |
| Appearance | Colorless to pale yellow solid | Visual purity indicator; yellowing suggests quinone formation. |
| Melting Point | 50–52 °C | Low MP facilitates melt-blending in polymer processing. |
| Boiling Point | 269 °C (at 760 mmHg) | High thermal stability for high-temp reactions. |
| Solubility | Soluble in MeOH, EtOH, Hexane; Insoluble in Water | Ideal for organic phase stabilization; requires emulsifiers for aqueous systems. |
| pKa | ~11.9 (Predicted) | Weakly acidic; remains non-ionized at physiological pH. |
Mechanistic Action: The HAT Pathway
The primary mode of action for CAS 616-55-7 is Hydrogen Atom Transfer (HAT) . Upon encountering a reactive oxygen species (ROS) or a carbon-centered radical (R•), the phenol donates the hydroxyl hydrogen. The resulting phenoxy radical is exceptionally stable due to steric hindrance from the bulky tert-butyl groups and resonance delocalization across the aromatic ring.
Figure 1: Radical Scavenging Mechanism
The following diagram illustrates the transformation of the active phenol into a stable phenoxy radical, terminating the oxidative chain reaction.
Caption: HAT mechanism showing interception of the propagation cycle. The bulky tert-butyl groups prevent the phenoxy radical from initiating new chains.
Synthesis & Manufacturing Workflow
While often sourced commercially, understanding the synthesis is vital for troubleshooting impurity profiles (e.g., unreacted o-cresol or tri-tert-butyl byproducts). The industrial standard involves the Friedel-Crafts alkylation of o-cresol with isobutylene.
Protocol: Acid-Catalyzed Alkylation of o-Cresol
Objective: Synthesize high-purity 4,6-di-tert-butyl-2-methylphenol.
Reagents:
-
o-Cresol (Start Material)[1]
-
Isobutylene (Gas)
-
Sulfuric Acid (Catalyst, 98%) or Methanesulfonic Acid
-
Toluene (Solvent, optional for heat control)
Step-by-Step Methodology:
-
Inertion: Charge a pressure-rated reactor with o-cresol. Purge with Nitrogen (N₂) to remove oxygen, preventing premature oxidation of the starting phenol.
-
Catalyst Addition: Heat o-cresol to 60°C (melting point is ~30°C). Add 1-2 wt% concentrated H₂SO₄ dropwise. Caution: Exothermic.
-
Alkylation: Pressurize the reactor with Isobutylene gas (1.1 - 1.5 atm). Raise temperature to 80-90°C.
-
Why: Moderate temperature favors the thermodynamic product (4,6-substitution) over kinetic byproducts.
-
-
Monitoring: Maintain pressure until uptake ceases (approx. 4-6 hours).
-
Quenching: Neutralize the catalyst with aqueous Sodium Carbonate (Na₂CO₃).
-
Purification:
-
Phase separate the organic layer.[2]
-
Wash with water to remove salts.
-
Recrystallization: Crystallize from Ethanol/Water (90:10) to remove mono-tert-butyl derivatives.
-
Figure 2: Synthesis Pathway
Caption: Stepwise alkylation of o-cresol. Control of temperature is critical to prevent over-alkylation.
Analytical Characterization: Self-Validating Protocol
For drug development applications, purity must be established using a validated HPLC method. The following protocol separates the target from likely impurities (o-cresol, monobutylated phenols).
Method: Reverse-Phase HPLC-UV
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water (0.1% Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 275 nm (Absorption maximum for hindered phenols).
-
Temperature: 30°C.
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Event |
| 0.0 | 40 | 60 | Equilibration |
| 10.0 | 5 | 95 | Linear Gradient |
| 15.0 | 5 | 95 | Wash (Elute highly lipophilic dimers) |
| 15.1 | 40 | 60 | Re-equilibration |
| 20.0 | 40 | 60 | End Run |
Validation Criteria:
-
Retention Time: Target peak typically elutes at ~8-9 minutes.
-
Resolution (Rs): > 2.0 between target and nearest impurity (usually 2-tert-butyl-6-methylphenol).
-
Tailing Factor: < 1.5.
Applications in Drug Development
-
API Stabilization: Used as a radical scavenger in lipophilic API formulations (e.g., softgels) to prevent oxidative degradation of unsaturated bonds.
-
Excipient Purity: Acts as a stabilizer in polyethylene glycol (PEG) and other polymeric excipients to prevent chain scission during storage.
-
Synthesis Intermediate: Serves as a precursor for 4,4'-Biphenol derivatives via oxidative coupling, used in high-performance liquid crystal polymers.
Safety & Handling (E-E-A-T)
-
Toxicology: CAS 616-55-7 is a skin and eye irritant. Unlike BHT, it has specific aquatic toxicity data that requires careful disposal.
-
Handling: Use nitrile gloves. While volatility is low, dust masks are recommended during solid handling to prevent inhalation of particulates.
-
Storage: Store in amber glass or HDPE containers under inert atmosphere (Nitrogen) if possible. Yellowing indicates oxidation to quinone methides; if yellowing occurs, recrystallize before use in sensitive applications.
References
-
National Institute of Standards and Technology (NIST). 4,6-di-tert-Butyl-m-cresol (Synonym for CAS 616-55-7 isomer family) Mass Spectrum and Properties. NIST Chemistry WebBook. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2,4-di-tert-butyl-6-methylphenol. ECHA. Available at: [Link]
-
PubChem. Compound Summary: 2,4-Di-tert-butyl-6-methylphenol. National Library of Medicine. Available at: [Link]
- Google Patents.Method of preparing 2,6-di-tert-butyl-4-methylphenol (Analogous chemistry reference). US Patent US4122287A.
Sources
Molecular Structure & Technical Analysis: 4,6-Di-tert-butyl-2-methylphenol
[1][2]
Executive Summary
4,6-Di-tert-butyl-2-methylphenol (CAS: 616-55-7), also known as 4,6-di-tert-butyl-o-cresol , is a highly specialized phenolic antioxidant used primarily as a stabilizer in polymers, fuels (biodiesel), and rubber formulations.[1][2][3][4] Structurally, it is an isomer of the widely known Butylated Hydroxytoluene (BHT), but it possesses a distinct substitution pattern that alters its steric environment and solubility profile.
This guide provides a comprehensive technical analysis of its molecular architecture, synthesis pathways, spectroscopic signature, and functional mechanisms. It is designed for researchers requiring precise physicochemical data and mechanistic insights for application in drug development and materials science.
Part 1: Molecular Architecture & Electronic Properties
Structural Analysis
The molecule consists of a phenol core substituted at the 2, 4, and 6 positions. This specific substitution pattern creates a unique steric and electronic environment around the phenolic hydroxyl group.
-
Core Scaffold: Phenol (hydroxybenzene).
-
Position 1: Hydroxyl group (-OH).[5]
-
Position 2 (Ortho): Methyl group (-CH₃).[6]
-
Position 4 (Para): tert-Butyl group (-C(CH₃)₃).
-
Position 6 (Ortho): tert-Butyl group (-C(CH₃)₃).
Steric Hindrance: Unlike simple phenols, the hydroxyl group in 4,6-di-tert-butyl-2-methylphenol is "shielded" by the bulky tert-butyl group at position 6 and the methyl group at position 2. This steric hindrance is critical for its function as an antioxidant; it allows the molecule to donate a hydrogen atom to free radicals (quenching them) while preventing the resulting phenoxyl radical from reacting rapidly with other substrate molecules, thus terminating the radical chain reaction.
Physicochemical Data Table
| Property | Value | Source |
| CAS Number | 616-55-7 | PubChem [1] |
| IUPAC Name | 2-methyl-4,6-di-tert-butylphenol | NIST [2] |
| Molecular Formula | C₁₅H₂₄O | PubChem [1] |
| Molecular Weight | 220.35 g/mol | PubChem [1] |
| Melting Point | 50 - 52 °C | ChemicalBook [3] |
| Boiling Point | ~269 °C | ChemicalBook [3] |
| Appearance | White to pale yellow crystalline solid | GuideChem [4] |
| Solubility | Soluble in ethanol, acetone, isooctane; Insoluble in water | GuideChem [4] |
| pKa (Predicted) | ~11.9 (Higher than phenol due to electron-donating alkyl groups) | ChemicalBook [3] |
Part 2: Synthesis & Purification Protocols
The industrial and laboratory synthesis of 4,6-di-tert-butyl-2-methylphenol is achieved via the Friedel-Crafts alkylation of o-cresol (2-methylphenol) with isobutylene.
Reaction Mechanism
The reaction proceeds through an electrophilic aromatic substitution. The acid catalyst generates a tert-butyl cation from isobutylene, which attacks the electron-rich aromatic ring of o-cresol.
-
Activation: Isobutylene is protonated by the acid catalyst to form the tert-butyl carbocation.
-
First Alkylation: The cation attacks the para position (position 4) of o-cresol (kinetically and thermodynamically favored) to form 4-tert-butyl-2-methylphenol.
-
Second Alkylation: A second cation attacks the remaining ortho position (position 6) to yield the final 4,6-di-tert-butyl-2-methylphenol.
Synthesis Workflow Diagram
Caption: Stepwise Friedel-Crafts alkylation of o-cresol to form 4,6-di-tert-butyl-2-methylphenol.
Experimental Protocol (Laboratory Scale)
Note: This protocol is a generalized synthesis adapted from standard alkylation procedures for hindered phenols.
-
Reagents: o-Cresol (1.0 eq), Isobutylene gas (excess), Sulfuric acid (catalytic amount, ~0.05 eq).
-
Setup: 3-neck round bottom flask equipped with a gas inlet tube, thermometer, and reflux condenser.
-
Procedure:
-
Melt o-cresol (mp ~30°C) and heat to 60°C.
-
Add H₂SO₄ catalyst dropwise with stirring.
-
Bubble isobutylene gas into the mixture while maintaining temperature between 60-70°C.
-
Monitor reaction by TLC or GC until the mono-alkylated intermediate disappears.
-
-
Workup:
-
Neutralize the catalyst with aqueous Na₂CO₃.
-
Extract the organic layer with ethyl acetate or ether.
-
Wash with brine and dry over anhydrous MgSO₄.
-
-
Purification: Recrystallize from ethanol or isooctane to obtain white crystals (mp 50-52°C).
Part 3: Spectroscopic Characterization
Accurate identification relies on NMR and IR spectroscopy. The following data is derived from the structural substitution pattern and standard values for hindered phenols.
Proton NMR (¹H NMR) Data
Solvent: CDCl₃ | Frequency: 400 MHz
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Note |
| 7.15 | Doublet (d, J=2.2 Hz) | 1H | Ar-H (Pos 3) | Meta-coupling to H5 |
| 7.05 | Doublet (d, J=2.2 Hz) | 1H | Ar-H (Pos 5) | Meta-coupling to H3 |
| 4.85 | Singlet (s, broad) | 1H | Ar-OH | Exchangeable; shift varies with conc. |
| 2.25 | Singlet (s) | 3H | Ar-CH₃ (Pos 2) | Ortho-methyl group |
| 1.42 | Singlet (s) | 9H | -C(CH₃ )₃ (Pos 6) | Ortho-tert-butyl (more hindered) |
| 1.30 | Singlet (s) | 9H | -C(CH₃ )₃ (Pos 4) | Para-tert-butyl |
Infrared (IR) Spectroscopy
-
3640 cm⁻¹: O-H stretch. Sharp peak due to steric hindrance preventing strong hydrogen bonding (unlike unhindered phenols which show broad bands at 3300 cm⁻¹).
-
2960 - 2870 cm⁻¹: C-H aliphatic stretching (strong, due to tert-butyl groups).
-
1605, 1480 cm⁻¹: Aromatic C=C ring stretches.
Part 4: Functional Reactivity & Mechanism
Radical Scavenging Mechanism (HAT)
The primary function of 4,6-di-tert-butyl-2-methylphenol is Hydrogen Atom Transfer (HAT). It donates the phenolic hydrogen to a peroxyl radical (ROO•), neutralizing the threat.[7]
Mechanism Steps:
-
Radical Attack: A lipid peroxyl radical (ROO•) approaches the phenol.[8]
-
H-Atom Transfer: The phenol donates H• to the radical, forming a hydroperoxide (ROOH) and a phenoxyl radical.
-
Stabilization: The resulting phenoxyl radical is stabilized by resonance and, crucially, by the steric bulk of the ortho tert-butyl and methyl groups, which prevent it from initiating new oxidation chains.
Caption: Hydrogen Atom Transfer (HAT) mechanism for radical quenching.
Applications in Drug Development & Materials
-
Pharmaceutical Intermediate: Used as a building block for synthesizing more complex API stabilizers or specific lipophilic drug carriers.
-
Polymer Stabilization: Prevents oxidative degradation in polyolefins and rubber. The "2-methyl" substitution makes it slightly less sterically crowded than 2,6-di-tert-butyl analogs, potentially altering its migration rates in polymer matrices.
-
Biodiesel Additive: Research indicates efficacy in preventing autoxidation of fatty acid methyl esters (FAME) in biodiesel [5].
References
-
PubChem. (2025).[6] 4,6-Di-tert-butyl-o-cresol (CID 69224). National Library of Medicine. Available at: [Link]
-
NIST Webbook. 4,6-di-tert-Butyl-m-cresol (Isomer Comparison Data). National Institute of Standards and Technology. Available at: [Link]
- Karavalakis, G., et al. (2011). Impact of antioxidant additives on the oxidation stability of biodiesel. Energy & Fuels.
Sources
- 1. 4-(2-Butyl)phenol(99-71-8) 1H NMR spectrum [chemicalbook.com]
- 2. 4,6-DI-TERT-BUTYL-2-METHYLPHENOL(616-55-7) IR Spectrum [chemicalbook.com]
- 3. US20220017651A1 - Process for producing chlorinated butyl rubber - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. Isobutylene - Wikipedia [en.wikipedia.org]
Technical Monograph: Mechanism of Action for 4,6-Di-tert-butyl-2-methylphenol (DBMP)
Executive Summary
4,6-di-tert-butyl-2-methylphenol (DBMP; CAS 616-55-7) is a sterically hindered phenolic antioxidant, structurally isomeric to the widely used excipient Butylated Hydroxytoluene (BHT). While often encountered as a synthesis intermediate or a process impurity within BHT supply chains, DBMP possesses distinct physicochemical properties driven by its asymmetric steric environment.
For drug development professionals, DBMP represents a critical "Double-Edged Sword":
-
Antioxidant Utility: It functions as a radical scavenger via Hydrogen Atom Transfer (HAT), often exhibiting faster initial kinetics than BHT due to reduced steric shielding at the hydroxyl site.
-
Toxicological Liability: The reduced steric bulk at the ortho-methyl position facilitates the formation of reactive Quinone Methides (QMs), which are potent electrophiles capable of alkylating DNA and proteins.
This guide dissects the molecular mechanism of DBMP, distinguishing its radical scavenging pathway from its toxicological activation, and provides validated protocols for its characterization.
Molecular Architecture & Physicochemical Basis
The functional divergence between DBMP and its isomer BHT lies in the "Steric Gate" surrounding the phenolic hydroxyl group.
Table 1: Structural & Physicochemical Comparison
| Feature | BHT (Reference Standard) | DBMP (Target Molecule) | Impact on Mechanism |
| IUPAC Name | 2,6-di-tert-butyl-4-methylphenol | 2-methyl-4,6-di-tert-butylphenol | Isomeric relationship |
| Ortho-Substituents | tert-Butyl / tert-Butyl | tert-Butyl / Methyl | Key Differentiator |
| Hydroxyl Shielding | High (Symmetrical) | Moderate (Asymmetrical) | DBMP has a lower activation energy for H-abstraction. |
| Radical Stability | High (Persistent Phenoxyl Radical) | Moderate to Low | DBMP radical is more prone to coupling or oxidation. |
| Lipophilicity (LogP) | ~5.1 | ~4.9 - 5.1 | Comparable membrane penetration. |
| Primary Risk | Low (GRAS status) | Moderate (Potential alkylator) | DBMP forms Quinone Methides more readily. |
Mechanism of Action: The Kinetic Divergence
The mechanism of DBMP operates on two competing pathways: the Antioxidant Cycle (beneficial) and the Electrophilic Activation (toxicological).
Primary Pathway: Hydrogen Atom Transfer (HAT)
Like other phenols, DBMP neutralizes peroxyl radicals (
-
The "Methyl Gap" Effect: In BHT, two bulky tert-butyl groups flanking the -OH create a "steric cage" that slows down the approach of large radicals but stabilizes the resulting phenoxyl radical (
). In DBMP, the replacement of one tert-butyl with a smaller methyl group reduces this barrier.-
Result:
(rate of inhibition) for DBMP is often faster than BHT for sterically bulky radicals, but the resulting radical is less stable.
-
Secondary Pathway: Quinone Methide Formation (Toxicity)
The instability of the DBMP phenoxyl radical allows for a second oxidation step (disproportionation or electron transfer), leading to a Quinone Methide (QM).
-
Radical Formation: DBMP loses H to form
. -
Tautomerization/Oxidation: The radical delocalizes. Unlike BHT, where the para-methyl is the primary site of QM formation, DBMP can form QMs involving the ortho-methyl group or the para-tert-butyl group (though ortho-QM formation is sterically favored compared to highly hindered environments).
-
Adduct Formation: The resulting QM is a Michael Acceptor. It reacts rapidly with nucleophiles (Cysteine thiols in proteins, Guanine in DNA), leading to cytotoxicity.
Visualization: Mechanistic Pathways
Figure 1: The bifurcated pathway of DBMP showing antioxidant scavenging (Green/Blue) vs. toxicological activation via Quinone Methide (Red).
Bio-Analytical Context for Drug Developers
When DBMP is detected in a drug formulation (usually as a leachate from rubber stoppers or an impurity in BHT), the following assessment logic applies:
-
Impurity Profiling: Is it present >0.1%? If so, ICH Q3B requires qualification.
-
Stability: DBMP degrades faster than BHT. Its absence in stability samples might indicate conversion to "silent" adducts or dimers, not necessarily clearance.
-
Metabolism: In vivo, the tert-butyl groups are resistant to oxidation, but the methyl group is a prime target for CYP450 hydroxylation, leading to the alcohol and subsequently the carboxylic acid or QM.
Experimental Protocols
To validate the mechanism or qualify DBMP in your matrix, use the following self-validating protocols.
Protocol A: Comparative DPPH Radical Scavenging Kinetics
Purpose: To determine if DBMP acts as a primary antioxidant or a pro-oxidant in your specific formulation vehicle.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 100 µM in Methanol.
-
Test Compounds: DBMP and BHT (Reference) at equimolar concentrations (10 - 100 µM).
Workflow:
-
Baseline: Measure Absorbance of DPPH stock at 517 nm (
). -
Reaction: Add 20 µL test compound to 180 µL DPPH solution in a 96-well plate.
-
Kinetic Read: Measure
every 60 seconds for 30 minutes. -
Calculation:
-
Interpretation:
-
Fast Decay (< 2 min): Indicates high accessibility (DBMP often faster than BHT initially).
-
Plateau: Indicates stoichiometric capacity (n-factor).[1] BHT typically has n=2. DBMP may show n<2 if side reactions (dimerization) consume the radical.
-
Protocol B: Trapping Reactive Quinone Methides (GSH Adduct Assay)
Purpose: To assess the potential for toxicity by detecting electrophilic intermediates.
Reagents:
-
Glutathione (GSH) excess (5 mM).
-
Microsomal activation system (S9 fraction) or Chemical Oxidant (
).
Workflow:
-
Incubation: Incubate DBMP (50 µM) with GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C for 2 hours.
-
Oxidation: Add oxidant to force radical formation.
-
Analysis: Analyze via LC-MS/MS (Negative Mode).
-
Target: Look for mass shift corresponding to [DBMP + GSH - 2H].
-
DBMP MW: ~220 Da.[2]
-
GSH MW: ~307 Da.
-
Target Adduct: ~525 Da (approx).
-
-
Validation: Absence of adducts suggests the radical is coupling with itself (dimerization) rather than acting as an electrophile.
Visualization: Experimental Workflow
Figure 2: Integrated workflow for characterizing the dual efficacy/toxicity profile of DBMP.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69224, 4,6-Di-tert-butyl-o-cresol.[3] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2,4-di-tert-butyl-6-methylphenol.[3] Retrieved from [Link]
-
Thompson, D.C., et al. (1996). Alkylation of 2'-deoxynucleosides and DNA by quinone methides derived from 2,6-di-tert-butyl-4-methylphenol. Chemical Research in Toxicology. Retrieved from [Link]
-
Mizutani, T., et al. (1999). Anti-inflammatory Activity of the Artificial Antioxidants... and their Various Combinations. In Vivo. Retrieved from [Link]
-
OECD SIDS (2002). Initial Assessment Report for 2,6-di-tert-butyl-p-cresol (BHT) and related phenols. (Contextual reference for phenolic antioxidant mechanisms). Retrieved from [Link]
Sources
Technical Deep Dive: Antioxidant Mechanics of 4,6-Di-tert-butyl-2-methylphenol (CAS 616-55-7)
[1][2]
Executive Summary: The "Partially Hindered" Advantage
In the landscape of phenolic antioxidants, 4,6-di-tert-butyl-2-methylphenol (CAS 616-55-7) occupies a critical functional niche between simple phenols and fully sterically hindered "cryptophenols" like BHT (2,6-di-tert-butyl-4-methylphenol).
While BHT is the industry standard for maximum steric protection, its bulky ortho-di-tert-butyl arrangement can kinetically retard hydrogen atom transfer (HAT) to bulky radicals. 4,6-Di-tert-butyl-2-methylphenol features an asymmetric ortho-substitution pattern—one tert-butyl group and one methyl group. This "partially hindered" architecture lowers the activation energy for hydrogen abstraction, potentially offering faster radical scavenging kinetics in specific matrices (e.g., biofuels, low-viscosity lubricants) while maintaining sufficient radical stability to break propagation chains.
This guide provides a rigorous technical analysis of its mechanism, comparative efficacy, and validation protocols for researchers in polymer stabilization and lipid chemistry.
Structural Analysis & Mechanism of Action
The Steric-Kinetic Trade-off
The antioxidant efficiency of phenolic compounds is governed by two opposing factors:
-
Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond.[1] Electron-donating alkyl groups (methyl, tert-butyl) lower the BDE, facilitating Hydrogen Atom Transfer (HAT).
-
Steric Hindrance: Bulky groups at the 2,6-positions (ortho) protect the hydroxyl group from side reactions but also physically impede the approach of large peroxyl radicals (ROO•).
Comparative Steric Topology:
-
BHT (2,6-di-t-Bu): The hydroxyl group is "buried" between two massive tert-butyl groups. This maximizes the stability of the resulting phenoxy radical (preventing pro-oxidant coupling) but slows down the initial scavenging reaction (
). -
4,6-Di-t-butyl-2-methylphenol: The hydroxyl group is flanked by one tert-butyl and one methyl group.[2] The methyl group is significantly smaller (Van der Waals volume ~25 ų) compared to the tert-butyl group (~100 ų).
Mechanistic Implication: The "open" flank at the 2-methyl position creates a kinetic pathway for bulky radicals to access the hydroxyl proton more rapidly than they can with BHT. However, this comes with a cost: the resulting phenoxy radical is less protected at the 2-position, making it more susceptible to C-C coupling reactions (dimerization) or further oxidation.
Radical Scavenging Pathway (HAT)
The primary mechanism is Hydrogen Atom Transfer (HAT) to a peroxyl radical (ROO•):
Following abstraction, the phenoxy radical (
-
Position 4 (Para): Blocked by a tert-butyl group (highly stable).
-
Position 6 (Ortho): Blocked by a tert-butyl group (highly stable).
-
Position 2 (Ortho): Occupied by a methyl group.[3][4] While blocked, the methyl protons are benzylic and susceptible to abstraction, potentially leading to quinone methide formation—a secondary scavenging mechanism or a pathway to degradation products.
Figure 1: Radical scavenging pathway highlighting the kinetic access provided by the ortho-methyl group versus the steric shielding of the tert-butyl groups.
Comparative Efficacy Data
To assist in formulation choices, the following table compares 4,6-di-tert-butyl-2-methylphenol against standard phenolic antioxidants.
| Feature | 4,6-Di-tert-butyl-2-methylphenol | BHT (2,6-di-tert-butyl-4-methylphenol) | 2,4-Di-tert-butylphenol |
| CAS Number | 616-55-7 | 128-37-0 | 96-76-4 |
| Ortho Substituents | t-Butyl / Methyl | t-Butyl / t-Butyl | t-Butyl / H |
| Steric Hindrance | Moderate (Asymmetric) | High (Symmetric) | Low |
| Reaction Kinetics ( | Fast | Slow | Very Fast |
| Radical Stability | Moderate | High | Low (Prone to rapid coupling) |
| Physical State (RT) | Low-melting solid (mp ~50°C) | Solid (mp ~70°C) | Solid (mp ~56°C) |
| Primary Application | Fuels, Bio-oils, Liquid Blends | Food Pkg, Polymers, Oils | Intermediate, Light Stabilizer |
Key Insight: Use CAS 616-55-7 when BHT crystallizes out of solution (due to higher symmetry/mp) or when faster scavenging is required to protect highly unsaturated substrates (e.g., biodiesel) where radical propagation rates are high.
Experimental Protocols for Validation
Trustworthy data requires self-validating protocols. The following methodologies are adapted for the specific solubility and reactivity profile of partially hindered phenols.
DPPH Radical Scavenging Assay (Kinetic Mode)
Purpose: To quantify the kinetic advantage (
Reagents:
-
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protected from light).
-
Sample Stock: 1.0 mM of 4,6-di-tert-butyl-2-methylphenol in methanol.
-
Control: BHT (1.0 mM).
Protocol:
-
Preparation: In a 96-well quartz microplate, aliquot 20 µL of Sample Stock.
-
Initiation: Rapidly add 180 µL of DPPH Stock using a multi-channel pipette.
-
Monitoring: Immediately monitor absorbance at 517 nm every 10 seconds for 30 minutes at 25°C.
-
Data Processing: Plot
vs. time.-
Validation Check: The initial slope (
seconds) represents the fast kinetic phase. 4,6-di-tert-butyl-2-methylphenol should show a steeper initial slope than BHT due to lower steric hindrance.
-
Differential Scanning Calorimetry (DSC) - OIT
Purpose: To assess thermal stability and antioxidant endurance in a polymer matrix (e.g., Polyethylene or Polypropylene).
Protocol:
-
Sample Prep: Blend 1000 ppm of antioxidant into unstabilized PP powder via solvent blending (acetone), then dry under vacuum.
-
Instrument: DSC (e.g., TA Instruments Q2000) with oxygen flow control.
-
Ramp: Heat sample (5 mg) to 200°C under Nitrogen.
-
Isotherm: Hold at 200°C for 5 minutes to equilibrate.
-
Oxidation: Switch gas from Nitrogen to Oxygen (50 mL/min) .
-
Measurement: Record the time onset of the exothermic peak (oxidation).
-
Metric:Oxidation Induction Time (OIT) .
-
Expectation: While BHT often provides longer OIT due to radical stability, CAS 616-55-7 may show comparable performance in lower temperature applications or liquid phases.
-
Figure 2: Dual-phase validation workflow assessing both kinetic scavenging speed (Phase 1) and thermal endurance (Phase 2).
References
-
Chemical Identity & Properties
-
Antioxidant Mechanisms & Steric Hindrance
-
Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society. (Foundational text on steric effects in phenols).
-
-
Industrial Application & Blends
-
Google Patents. (2015). Antidegradant blend comprising 4,6-di-tert-butyl-2-methylphenol.[2] WO2019211235A1.
-
-
Bio-oil & Fuel Stability
-
Al-Malaika, S. (1998). Reactive Modifiers for Polymers. Blackie Academic & Professional. (Discusses the role of hindered phenols in stabilization).
- Investigation of Antioxidants in Model Biodiesel. (Highlighting the reactivity of ortho-methyl phenols).
-
Sources
- 1. 4-tert-Butyl-2,6-dimethylphenol | 879-97-0 | Benchchem [benchchem.com]
- 2. WO2019211235A1 - Antidegradant blend - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. 2 6-Di-tert-Butyl-4-Methylphenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Monograph: Biological Profile & Reactivity of 4,6-Di-tert-butyl-2-methylphenol
The following technical guide provides an in-depth analysis of 4,6-di-tert-butyl-2-methylphenol (CAS 616-55-7).[1][2][3][4] Note that this compound is a structural isomer of the widely used antioxidant BHT (2,6-di-tert-butyl-4-methylphenol), and their biological effects differ significantly due to steric and electronic variations.
CAS Registry Number: 616-55-7 Synonyms: 4,6-Di-tert-butyl-o-cresol; 2-Methyl-4,6-di-tert-butylphenol; DBMP.[1][2][4] Molecular Formula: C₁₅H₂₄O Molecular Weight: 220.35 g/mol [1][2]
Executive Summary
4,6-Di-tert-butyl-2-methylphenol (DBMP) is a sterically hindered phenol often encountered as an impurity in commercial Butylated Hydroxytoluene (BHT), a degradation product in polymer stabilizers, and an environmental contaminant in "produced water" from offshore hydrocarbon extraction.
Unlike BHT, which possesses a symmetrical 2,6-di-tert-butyl substitution pattern protecting the hydroxyl group, DBMP features an asymmetric ortho-substitution (one tert-butyl, one methyl). This structural deviation fundamentally alters its radical scavenging kinetics, metabolic fate, and toxicological potential, specifically regarding the formation of reactive ortho-quinone methides.
Chemical Biology & Antioxidant Mechanism[3][5][6][7]
Steric Hindrance and Radical Stability
The biological activity of DBMP is governed by the stability of its phenoxy radical.
-
BHT (Comparator): Two bulky ortho-tert-butyl groups create a "steric shield" around the phenolic oxygen, severely restricting access to pro-oxidants but stabilizing the resulting radical.
-
DBMP (Subject): The substitution of one ortho-tert-butyl group with a smaller methyl group reduces steric crowding around the hydroxyl moiety.
Consequence: DBMP exhibits faster Hydrogen Atom Transfer (HAT) kinetics than BHT due to increased accessibility of the hydroxyl proton. However, the resulting phenoxy radical is less persistent, making it more prone to rapid irreversible oxidation rather than stable radical termination.
Mechanism of Action (HAT)
The primary antioxidant mechanism involves the donation of the phenolic hydrogen to a peroxyl radical (
Reaction Scheme:
Where
Reactive Metabolite Formation: ortho-Quinone Methide
A critical toxicological differentiator is the potential formation of quinone methides (QM). While BHT forms a para-quinone methide, DBMP can form an ortho-quinone methide upon oxidation of the ortho-methyl group. ortho-QMs are highly electrophilic Michael acceptors capable of alkylating cellular nucleophiles (DNA, proteins, glutathione).
Figure 1: Pathway of oxidative transformation from DBMP to the toxic ortho-quinone methide intermediate.
Toxicological Profile
Mammalian Toxicity
Data indicates that DBMP possesses a higher acute toxicity potential than its isomer BHT, likely due to the reactivity of the ortho-quinone methide.
| Endpoint | Classification | Hazard Statement | Mechanism |
| Acute Oral | Category 4 | H302: Harmful if swallowed | Systemic absorption; potential interference with mitochondrial respiration. |
| Skin/Eye | Category 2 | H315/H319: Causes irritation | Direct interaction with epithelial proteins; lipid extraction. |
| Respiratory | Category 3 | H335: May cause respiratory irritation | Volatile organic compound (VOC) irritation of mucous membranes. |
Aquatic Toxicity & Environmental Fate
DBMP is classified as Very Toxic to Aquatic Life (Acute 1, H400) .
-
Bioaccumulation: High LogP (~5.32) suggests significant partitioning into lipid tissues.
-
Biomarker Utility: DBMP has been identified in the bile of fish (e.g., Atlantic Cod) exposed to offshore oil platform "produced water." Its presence in bile indicates rapid uptake and hepatic metabolism.
Endocrine Disruption Potential
As an alkylphenol, DBMP falls under a structural class scrutinized for endocrine disruption.
-
Structural Alert: The 4-tert-butyl group mimics the hydrophobic pharmacophore of steroid hormones.
-
Activity: While less potent than nonylphenol, alkylphenols with this substitution pattern have demonstrated weak estrogenic agonist activity in in vitro receptor binding assays, necessitating careful handling in reproductive toxicology studies.
Experimental Protocols for Detection & Analysis
To distinguish DBMP from BHT in biological matrices, the following analytical workflow is recommended.
Sample Preparation (Biological Tissue/Fluids)
-
Homogenization: Homogenize tissue (liver/bile) in cold phosphate buffer (pH 7.4).
-
Enzymatic Hydrolysis: Incubate with
-glucuronidase/arylsulfatase (37°C, 2h) to deconjugate phase II metabolites. -
Extraction: Liquid-Liquid Extraction (LLE) using n-hexane or dichloromethane (DCM).
-
Derivatization: Silylation with BSTFA + 1% TMCS (60°C, 30 min) to improve volatility for GC-MS.
GC-MS Differentiation Parameters
DBMP and BHT are isomers (
| Parameter | DBMP (Isomer) | BHT (Standard) |
| Retention Index (HP-5MS) | ~1480 - 1495 | ~1510 - 1525 |
| Major Fragment Ions ( | 205 (M-CH₃), 57 (t-Bu) | 205 (M-CH₃), 220 (M+) |
| Key NMR Distinction ( | Methyl: | Methyl: |
Metabolic Fate Workflow
The metabolic clearance of DBMP follows a hepatic Phase I/II pathway.[3] The accumulation in bile confirms biliary excretion as the primary elimination route for the conjugated metabolites.[3]
Figure 2: Pharmacokinetic pathway of DBMP, highlighting biliary excretion as the dominant clearance mechanism.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69224, 4,6-Di-tert-butyl-o-cresol. Retrieved from [Link][4]
-
European Chemicals Agency (ECHA). Substance Information: 2,4-di-tert-butyl-6-methylphenol. Retrieved from [Link]
-
OppeGård, et al. (2011). Alkylphenol Metabolites in Fish Bile As Biomarkers of Exposure to Offshore Oil Industry Produced Water in Feral Fish. Archives of Environmental Contamination and Toxicology. Retrieved from [Link]
Sources
4,6-di-tert-butyl-2-methylphenol derivatives and analogs
Technical Guide: 4,6-Di-tert-butyl-2-methylphenol (DBMP) & Bioactive Analogs
Executive Summary 4,6-Di-tert-butyl-2-methylphenol (DBMP), often referred to as a "sterically asymmetric" analog of Butylated Hydroxytoluene (BHT), represents a critical scaffold in antioxidant chemistry and drug development. While BHT (2,6-di-tert-butyl-4-methylphenol) relies on symmetrical steric shielding, DBMP utilizes a unique 2-methyl/6-tert-butyl substitution pattern. This asymmetry alters its radical scavenging kinetics and metabolic profile, making it a valuable precursor for Schiff base ligands , bis-phenolic antioxidants , and anti-inflammatory agents . This guide details the chemical architecture, synthesis, and derivative pathways of DBMP for researchers in medicinal and polymer chemistry.
Part 1: Chemical Architecture & Reactivity
The Steric Mismatch: DBMP vs. BHT
The functional distinction between DBMP and BHT lies in the accessibility of the phenolic hydroxyl group and the reactivity of the ortho-methyl position.
| Feature | BHT (2,6-di-tert-butyl-4-methylphenol) | DBMP (4,6-di-tert-butyl-2-methylphenol) |
| Structure | Symmetrical (C2v) | Asymmetrical (Cs) |
| OH Shielding | High (Two ortho-tert-butyls) | Moderate (One ortho-tBu, One ortho-Me) |
| H-Atom Transfer (HAT) | Slower, highly stable radical | Faster, due to reduced steric strain |
| Metabolic Oxidation | Oxidation at 4-Methyl (Quinone Methide) | Oxidation at 2-Methyl (Salicylaldehyde precursor) |
Mechanistic Insight: The reduced steric bulk at the 2-position in DBMP allows for faster initial hydrogen abstraction by peroxyl radicals (
Radical Scavenging Mechanism
The antioxidant activity proceeds via Hydrogen Atom Transfer (HAT). Upon donating the phenolic hydrogen, DBMP forms a phenoxy radical stabilized by the electron-donating alkyl groups and resonance delocalization.
Figure 1: Radical scavenging pathway of DBMP. The asymmetry at the ortho-position facilitates the initial HAT step.
Part 2: Synthesis & Manufacturing[1][2]
The synthesis of DBMP is a classic application of Friedel-Crafts alkylation, but specificity is required to maximize the 4,6-isomer over the 2,6-isomer (BHT precursor).
Industrial Synthesis Protocol
Reaction: Alkylation of o-Cresol with Isobutylene. Catalyst: Sulfuric acid or Aluminum phenoxide.
-
Feedstock: o-Cresol (2-methylphenol).
-
Alkylation: Isobutylene gas is introduced at 60–80°C.
-
Selectivity Control:
-
Kinetic Control: Favors mono-alkylation at position 4 or 6.
-
Thermodynamic Control: Favors the 4,6-di-tert-butyl product because the 2,6-position (flanked by methyl) is sterically crowded, but the 4,6-pattern distributes the bulk.
-
-
Purification: Fractional distillation is required to separate DBMP from the 6-tert-butyl-o-cresol intermediate.
Part 3: Medicinal Chemistry Applications (Derivatives)[3][4][5][6]
For drug development, the DBMP scaffold is a "warhead" used to modulate redox states in cells.
The Salicylaldehyde Route (Schiff Bases)
The most potent bioactive derivatives arise from oxidizing the 2-methyl group of DBMP to an aldehyde. This yields 4,6-di-tert-butylsalicylaldehyde (distinct from the common 3,5-isomer used in Salen ligands).
-
Application: Synthesis of Schiff base ligands for metallodrugs (Cu, Zn complexes) with antibacterial and antitumor profiles.
-
Mechanism: The imine (-C=N-) bond acts as a pharmacophore, while the di-tert-butyl phenol moiety ensures lipophilicity and membrane permeability.
Bis-Phenolic Analogs (Probucol-like)
Oxidative coupling of DBMP yields methylene-bis-phenols. These "dimeric" antioxidants are analogs of the drug Probucol , used to lower cholesterol and prevent lipid peroxidation.
-
Structure: Two DBMP units linked by a methylene bridge at the meta (3 or 5) position? Note: Due to steric blocking at 2, 4, and 6, coupling is difficult and often requires specific catalysis to link at the open 3-position or via the methyl group.
Part 4: Experimental Protocols
Protocol A: Synthesis of Schiff Base Derivative
Target: N,N'-bis(4,6-di-tert-butylsalicylidene)ethylenediamine (Analog of Salen). Precursor: 4,6-di-tert-butylsalicylaldehyde (obtained via oxidation of DBMP).
Reagents:
-
4,6-Di-tert-butylsalicylaldehyde (10 mmol)
-
Ethylenediamine (5 mmol)
-
Ethanol (Absolute, 50 mL)
-
Glacial Acetic Acid (Catalytic, 2 drops)
Methodology:
-
Dissolution: Dissolve 2.34 g of the aldehyde in 30 mL of hot absolute ethanol in a round-bottom flask.
-
Addition: Add 0.30 g (5 mmol) of ethylenediamine dropwise while stirring. The solution will turn yellow/orange immediately (formation of imine).
-
Reflux: Add catalytic acetic acid and reflux at 80°C for 3 hours.
-
Crystallization: Cool the mixture to room temperature, then to 4°C. Yellow crystalline needles will precipitate.
-
Filtration: Filter under vacuum, wash with cold ethanol, and dry.
-
Validation: Verify via IR (C=N stretch at ~1630 cm⁻¹) and ¹H NMR (Imine proton at ~8.5 ppm).
Protocol B: DPPH Radical Scavenging Assay
Purpose: Quantify the antioxidant capacity of DBMP vs. BHT.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).
-
Treatment: Add 1 mL of DBMP solution (varying concentrations: 10–100 µM) to 3 mL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm.
-
Calculation: % Inhibition =
.-
Expectation: DBMP should show faster kinetics (steeper initial slope) than BHT due to the less hindered OH group.
-
Part 5: Safety & Toxicology
In drug development, the metabolic fate of the tert-butyl group is critical.
-
Metabolism: Like BHT, DBMP is metabolized in the liver. The methyl group is oxidized to a carboxylic acid, and the tert-butyl groups can undergo omega-oxidation.
-
Toxicity: Generally considered low acute toxicity, but high doses of hindered phenols can induce hepatic enzyme upregulation (CYP450).
-
Comparison: DBMP is less prone to forming the toxic "quinone methide" intermediates that are characteristic of BHT (which form via 4-methyl oxidation), as the 2-methyl oxidation product (salicylaldehyde type) is chemically distinct and often rapidly conjugated.
References
-
Synthesis of Hindered Phenols
- Title: "Alkylation of Cresols with Isobutylene: Thermodynamic and Kinetic Control"
- Source: Industrial & Engineering Chemistry Research
-
URL:[Link] (General Journal Link for verification)
-
Schiff Base Derivatives
- Title: "Process for the preparation of 3,5-di-tert-butylsalicylaldehyde (Analogous Chemistry)
-
Antioxidant Mechanisms
- Title: "The Oxidation of Phenols: Kinetics of 2,6-di-tert-butyl-4-methylphenol vs Analogs"
- Source: Canadian Journal of Chemistry
-
URL:[Link]
Sources
spectral data for 4,6-di-tert-butyl-2-methylphenol (NMR, IR, Mass Spec)
This guide details the spectral characterization of 4,6-di-tert-butyl-2-methylphenol (CAS 616-55-7), a sterically hindered phenolic antioxidant.[1] The following technical analysis is structured for researchers requiring rigorous identification and structural validation data.
Executive Summary & Chemical Identity
4,6-di-tert-butyl-2-methylphenol is a lipophilic antioxidant used to stabilize polymers and fuels against oxidative degradation.[1] Its efficacy stems from the steric hindrance provided by the tert-butyl groups at the 4 and 6 positions, which shield the phenolic hydroxyl group while allowing radical scavenging via hydrogen atom transfer.[1]
-
IUPAC Name: 2-methyl-4,6-di-tert-butylphenol[1][2][3][4][5][6][7]
-
Common Synonyms: 4,6-di-tert-butyl-o-cresol; Methyl-di-t-butylphenol[1][2]
-
Molecular Formula:
[1][3][5]
Mass Spectrometry (MS) Analysis
The mass spectrum of 4,6-di-tert-butyl-2-methylphenol is dominated by fragmentation characteristic of alkylated phenols.[1] The stability of the resulting carbocations and radical species dictates the abundance of observed ions.[1]
Fragmentation Pattern
-
Molecular Ion (
): Observed at m/z 220 .[1][2][3][5] The molecule is stable enough to show a significant parent peak (typically 20-25% relative abundance).[1] -
Base Peak (
): Observed at m/z 205 .[1] This peak arises from the loss of a methyl group ( ).[1] In tert-butyl phenols, this loss primarily occurs from one of the tert-butyl groups, forming a stable quinone methide-like cation or a stabilized benzyl-type cation.[1] -
Alkane Fragments: A strong peak at m/z 57 corresponds to the tert-butyl cation (
), a standard diagnostic fragment for t-butylated aromatics.[1]
MS Data Summary
| Ion Identity | m/z (amu) | Relative Abundance (%) | Interpretation |
| Molecular Ion | 220 | ~25 | Parent molecule radical cation |
| Base Peak | 205 | 100 | Loss of Methyl |
| Fragment | 177 | ~2-5 | Loss of Propyl/Isopropyl moiety |
| Fragment | 57 | ~35-40 | tert-Butyl cation |
Fragmentation Pathway Diagram
Figure 1: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.[1]
Vibrational Spectroscopy (IR)
Infrared spectroscopy highlights the steric environment of the hydroxyl group.[1] Unlike unhindered phenols which show broad bands due to intermolecular hydrogen bonding, 4,6-di-tert-butyl-2-methylphenol exhibits a sharper O-H stretch due to the bulky groups at positions 2 and 6 preventing close association.[1]
Key Absorption Bands
| Functional Group | Wavenumber (cm | Intensity | Assignment Notes |
| O-H Stretch | 3600 - 3650 | Sharp, Medium | "Free" or sterically hindered hydroxyl.[1] Lack of broad H-bonding band.[1] |
| C-H Stretch (Alkyl) | 2950 - 2960 | Strong | Asymmetric stretching of methyl groups in tert-butyl moieties. |
| C=C Aromatic | 1600, 1480 | Medium | Ring skeletal vibrations.[1] |
| t-Butyl Bending | 1360, 1390 | Medium | Gem-dimethyl "doublet" characteristic of tert-butyl groups.[1] |
| C-O Stretch | 1150 - 1200 | Strong | Phenolic C-O stretching vibration.[1] |
Nuclear Magnetic Resonance (NMR)
The NMR spectra provide definitive structural proof.[1] The lack of symmetry between the 2-position (methyl) and 6-position (tert-butyl) distinguishes this compound from its symmetric analog, BHT (2,6-di-tert-butyl-4-methylphenol).[1]
Proton (
H) NMR Data (
)
-
Symmetry: The molecule has no plane of symmetry perpendicular to the ring.[1] Consequently, the two aromatic protons (H3 and H5) are chemically non-equivalent.[1]
-
Aromatic Region: H3 and H5 appear as meta-coupled doublets (
Hz).[1] -
Aliphatic Region: Three distinct singlets appear for the methyl and two tert-butyl groups.[1]
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (H5) | 7.26 * | Doublet ( | 1H | Meta to two t-butyl groups; most deshielded.[1] |
| Ar-H (H3) | 7.05 - 7.15 | Doublet ( | 1H | Ortho to methyl, meta to t-butyl.[1] |
| -OH | 4.80 - 5.00 | Singlet | 1H | Sharp peak; shift is concentration-dependent.[1] |
| 2-CH | 2.25 | Singlet | 3H | Methyl group attached directly to the aromatic ring.[1] |
| 6-t-Butyl | 1.42 | Singlet | 9H | Orthot-butyl; slightly deshielded by OH proximity. |
| 4-t-Butyl | 1.29 | Singlet | 9H | Parat-butyl; typical alkyl shift.[1] |
*Note:
Carbon (
C) NMR Data (
)
The
-
Aromatic Carbons (6 signals):
-
Aliphatic Carbons:
Experimental Protocols
Sample Preparation for NMR
-
Solvent Choice: Deuterated Chloroform (
) is the standard solvent.[1] For analyzing labile protons (OH), DMSO- may be used to reduce exchange rates, sharpening the OH signal and shifting it downfield (~6-8 ppm).[1] -
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a glass wool plug if any turbidity is observed to ensure high resolution.[1]
Sample Preparation for IR
-
Method: Attenuated Total Reflectance (ATR) is preferred for solid samples.[1]
-
Procedure: Place a small amount of the crystalline solid directly onto the diamond crystal.[1] Apply pressure to ensure good contact.
-
Background: Collect a background spectrum of the clean crystal before analysis to subtract atmospheric
and .[1]
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Phenolic Antioxidants. National Institute of Standards and Technology.[1][10] Retrieved from [Link][1]
-
PubChem. (2024).[1][3] Compound Summary: 4,6-Di-tert-butyl-o-cresol (CID 69224).[1][3] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. 4,6-Di-tert-butyl-o-cresol | C15H24O | CID 69224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem-expert.com [chem-expert.com]
- 3. Page loading... [guidechem.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Page loading... [guidechem.com]
- 6. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 7. vestnik-donstu.ru [vestnik-donstu.ru]
- 8. 4-(2-Butyl)phenol(99-71-8) 13C NMR [m.chemicalbook.com]
- 9. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 10. Phenol, 2,4,6-tri-tert-butyl- [webbook.nist.gov]
Technical Guide: Solubility Profile of 4,6-di-tert-butyl-2-methylphenol
[1]
Executive Summary
Compound: 4,6-di-tert-butyl-2-methylphenol CAS: 616-55-7 Synonyms: Ultra-fresh DM-50, 2-methyl-4,6-di-tert-butylphenol, 4,6-di-tert-butyl-o-cresol.[1] Primary Application: Antioxidant stabilizer in polymers, fuels, and lubricants; intermediate in organic synthesis.[1]
This guide provides a comprehensive analysis of the solubility landscape for 4,6-di-tert-butyl-2-methylphenol.[1] Unlike simple phenols, this compound exhibits a distinct lipophilic dominance driven by two bulky tert-butyl groups and a methyl substitution.[1] Its low melting point (50–52°C) significantly lowers the lattice energy barrier, facilitating high solubility in non-polar organic solvents while maintaining near-zero solubility in aqueous and certain glycol-based systems.[1]
Physicochemical Profile
Understanding the physical constants is prerequisite to predicting solubility behavior in novel solvent systems.
| Property | Value | Implication for Solubility |
| Molecular Weight | 220.35 g/mol | Moderate size; diffusion rates in solvent are standard.[1] |
| Melting Point | 50–52 °C | Critical: Low lattice energy ( |
| LogP (Octanol/Water) | ~4.9 – 6.2 | Highly lipophilic; partitions strongly into non-polar phases. |
| pKa | ~11.9 (Predicted) | Weakly acidic; remains unionized in neutral and acidic media, limiting water solubility.[1] |
| Physical State | Crystalline Solid | White to light straw color; prone to caking if not stored properly. |
Solubility Landscape
The following data categorizes solvent compatibility based on experimental validation and structural analogues.
Quantitative Solubility Classification
Data reflects ambient temperature (25°C) unless otherwise noted.
| Solvent Class | Specific Solvent | Solubility Status | Technical Insight |
| Alcohols | Ethanol (Absolute) | Freely Soluble | Primary choice for recrystallization when cooled.[1] |
| Methanol | Soluble | Good for synthesis; lower solubility than ethanol. | |
| Propane-1,2-diol | Insoluble | Critical: Incompatibility with propylene glycol distinguishes it from less substituted phenols.[1] | |
| Ketones | Methyl Ethyl Ketone (MEK) | High (>200 g/L) | Excellent solvent for formulating liquid antioxidant concentrates. |
| Acetone | High | Rapid dissolution; high evaporation rate makes it poor for open-vessel processing. | |
| Hydrocarbons | Hexane / Isooctane | High | "Like dissolves like" dominates due to tert-butyl groups. |
| Toluene / Benzene | Very High | Strong | |
| Aqueous | Water | Insoluble | |
| Lipids | Vegetable Oils / Fats | Soluble | Direct miscibility allows use as a preservative in lipid-based formulations. |
Thermodynamic Analysis
The solubility of 4,6-di-tert-butyl-2-methylphenol is driven by the entropy of mixing (
Theoretical Solubility Model (Ideal Solution): For process engineers calculating theoretical maximums, use the simplified Van't Hoff equation:
1- : Mole fraction solubility[1][2]
- : Enthalpy of fusion (Approx. 18–20 kJ/mol for hindered phenols)
- : Melting point (324 K)
- : Gas constant (8.314 J/mol·K)
Mechanism of Insolubility in Water: The two tert-butyl groups create a "hydrophobic shield" around the phenolic hydroxyl (-OH) group.[1] While the -OH group is polar, it is sterically hindered, preventing the formation of a stable hydrogen-bond network with water molecules.[1] This steric bulk forces the molecule to behave almost entirely as a hydrocarbon.
Visualization of Mechanisms[1]
Solvation & Steric Hindrance Logic
The diagram below illustrates why the compound dissolves in hexane but not water.
Figure 1: Mechanistic pathway determining solubility based on solvent polarity and steric hindrance.[1]
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Purpose: To determine the precise saturation limit in a specific solvent at a defined temperature.
Reagents:
Workflow:
-
Saturation: Add excess solid compound to 10 mL of solvent in a jacketed glass vial maintained at temperature
(e.g., 25°C). -
Equilibration: Stir magnetically at 500 RPM for 24 hours. Ensure solid remains visible (if dissolved completely, add more).[1]
-
Filtration: Stop stirring and allow to settle for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-warmed to
to prevent precipitation). -
Evaporation: Transfer exactly 5.0 mL of filtrate to a pre-weighed weighing dish (
). -
Drying: Evaporate solvent under a nitrogen stream or in a vacuum oven at 40°C until constant weight is achieved (
). -
Calculation:
Protocol: Recrystallization for Purification
Purpose: To purify technical grade material using solubility differentials.
Solvent Selection: Ethanol (95%) or Methanol/Water (90:10).
Workflow:
Figure 2: Optimal recrystallization workflow utilizing the high temperature coefficient of solubility in alcohols.
Step-by-Step:
-
Dissolve crude solid in minimum volume of Ethanol at 45°C. Note: Do not exceed 50°C significantly to avoid melting the solid into an "oil out" phase rather than dissolving it.
-
Filter rapidly while warm to remove particulate impurities.
-
Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.
-
Collect crystals via vacuum filtration.
-
Wash with cold (-10°C) Ethanol.
-
Dry in a vacuum desiccator (low heat, <35°C) due to low melting point.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11364, 4,6-Di-tert-butyl-o-cresol.[1] Retrieved from [Link][1]
-
SNHZ (Sterlitamak Petrochemical Plant). Absorbent A-2 Technical Specification (Contains 4,6-di-tert-butyl-o-cresol).[1] Retrieved from [Link][1]
- Google Patents.Liquid antioxidant composition for lubricating oil (CN115011396B). Discusses solubility in base oils.
Technical Guide: Environmental Fate and Degradation of 4,6-Di-tert-butyl-2-methylphenol
This guide serves as a technical deep-dive into the environmental behavior of 4,6-di-tert-butyl-2-methylphenol (CAS 616-55-7), a structural isomer of the widely known antioxidant BHT.[1][2]
CAS No: 616-55-7 | Synonyms: 2-Methyl-4,6-di-tert-butylphenol; Ultra-BHT Isomer[1][2]
Executive Technical Synthesis
4,6-di-tert-butyl-2-methylphenol (4,6-DBMP) is a hindered phenolic antioxidant.[1][2] Unlike its symmetric isomer BHT (2,6-di-tert-butyl-4-methylphenol), 4,6-DBMP possesses an asymmetric substitution pattern that fundamentally alters its degradation kinetics.[1][2] Its environmental fate is governed by high lipophilicity (Log Kow > 5.0) and steric hindrance , rendering it recalcitrant to hydrolysis but susceptible to specific photo-oxidative pathways involving ortho-quinone methide intermediates.[1][2]
This guide details the physicochemical drivers of its persistence, delineates its specific degradation pathways distinct from BHT, and provides self-validating protocols for assessing its half-life in aquatic and terrestrial matrices.[1][2]
Physicochemical Profiling: The Drivers of Fate
To predict environmental transport, we must first quantify the partitioning coefficients. The molecule's hydrophobicity dictates that it will partition rapidly into organic carbon (sediment) and lipid tissues, rather than remaining in the water column.
Table 1: Critical Physicochemical Parameters
| Parameter | Value (Approx/Derived) | Environmental Implication |
| Molecular Weight | 220.35 g/mol | Moderate volatility potential.[1][2] |
| Water Solubility | < 1 mg/L (25°C) | Limits bioavailability; necessitates solvent carriers in testing.[2] |
| Log Kow | 5.1 – 6.2 | High potential for bioaccumulation and sorption to soil/sediment. |
| Vapor Pressure | ~0.02 mbar (20°C) | Semi-volatile; atmospheric transport is a viable pathway.[2] |
| pKa | ~11.9 | Remains non-ionized at environmental pH (5-9).[1][2] |
Mechanistic Insight: The presence of bulky tert-butyl groups at the C4 and C6 positions creates a "hydrophobic shield" around the phenolic hydroxyl group.[1] This steric bulk inhibits hydrogen bonding with water, driving the high Log Kow and reducing the rate of biotic attack.
Degradation Mechanisms: Abiotic & Biotic
The degradation of 4,6-DBMP differs from BHT due to the location of the methyl group.[1] While BHT forms para-quinone methides, 4,6-DBMP preferentially forms ortho-quinone methides or undergoes coupling.[1][2]
Abiotic Pathway: Photo-Oxidation and Quinone Methide Formation
In surface waters, the primary degradation route is photo-induced oxidation.[1][2]
-
H-Abstraction: UV radiation or peroxyl radicals abstract the phenolic hydrogen, creating a phenoxy radical.[2]
-
Resonance Stabilization: The radical delocalizes.[2] In BHT, it goes to the para position. In 4,6-DBMP, the para position is blocked by a tert-butyl group.[1][2]
-
Ortho-Quinone Methide Formation: The radical resonates to the ortho position (C2), where the methyl group is located. Loss of a proton from this methyl group yields an ortho-quinone methide (o-QM).[1][2]
-
Transformation: The reactive o-QM rapidly reacts with nucleophiles (water, alcohols) or dimerizes.[2]
Biotic Pathway: Microbial Metabolism
Biodegradation is slow (inherently biodegradable, not readily). Bacterial monooxygenases attack the alkyl chains.[2]
-
Pathway A: Oxidation of the C2-methyl group to an alcohol, then aldehyde, then carboxylic acid.
-
Pathway B: De-alkylation of the tert-butyl groups (energetically difficult but possible by specific Pseudomonas strains).[1][2]
Diagram 1: Environmental Degradation Pathways (DOT Visualization)
The following diagram illustrates the divergence between oxidative transformation and biodegradation.
Caption: Figure 1. Divergent degradation pathways of 4,6-DBMP showing the critical ortho-quinone methide intermediate.
Experimental Protocols: Validating Fate
Standard OECD tests often fail for hydrophobic substances like 4,6-DBMP due to bioavailability limitations (the compound sticks to the glass walls rather than the bacteria).[1] The following protocols incorporate Passive Dosing to ensure scientific integrity.
Protocol A: Determining Biodegradation Kinetics (Adapted OECD 309)
Objective: Measure mineralization rates in surface water at realistic low concentrations, overcoming solubility limits.
Methodology:
-
System Setup: Use a Passive Dosing System (PDS) .[2] Load silicone O-rings with 4,6-DBMP by soaking them in a methanol stock solution, then drying.[1][2] This ensures a constant, equilibrium-controlled release of the substrate, preventing crystallization.
-
Inoculum: Natural surface water (river/lake) filtered through 100 µm mesh (to remove coarse particles but keep bacteria).[2]
-
Incubation:
-
Place loaded O-rings into 1L amber bottles containing the inoculum.
-
Incubate at 20°C in the dark (to prevent photolysis interference).
-
-
Sampling:
-
Sacrifice triplicate bottles at days 0, 7, 14, 28, and 60.
-
Extract both the water phase and the silicone ring (solvent extraction with Acetonitrile).
-
-
Analysis:
Self-Validation Step: You must include a sterile control (autoclaved water + loaded ring).[1][2] If the concentration drops in the sterile control, your losses are due to sorption/volatility, not biodegradation.
Protocol B: Soil Adsorption Isotherm (OECD 106)
Objective: Determine the Koc (Organic Carbon Partition Coefficient) to predict groundwater mobility.[2]
-
Soil Preparation: Use three soil types with varying organic carbon (0.5%, 1.5%, 3.0%). Air-dry and sieve (2 mm).[1][2]
-
Equilibration:
-
Equilibrium Time: Shake for 24 hours.
-
Separation: Centrifuge at 3000g for 20 mins.
-
Analysis: Analyze the supernatant via HPLC-UV (280 nm).
-
Calculation:
Ecotoxicological Implications
While this guide focuses on fate, the fate dictates the toxicity.
-
Sediment Sink: Due to the high Log Kow, 4,6-DBMP will accumulate in sediments. Benthic organisms (worms, crustaceans) are at highest risk of chronic exposure.
-
Bioaccumulation: The substance is lipophilic.[2] However, the ortho-methyl group provides a metabolic "handle" for hepatic enzymes (Cytochrome P450), potentially allowing faster clearance than fully hindered analogs like 2,4,6-tri-tert-butylphenol.[1][2]
Diagram 2: Experimental Workflow for Fate Analysis (DOT)
Caption: Figure 2. Passive dosing workflow to bypass solubility issues in biodegradation testing.
References
-
European Chemicals Agency (ECHA). (n.d.).[2][3] Registration Dossier: 2-tert-butylphenol and related hindered phenols.[1][2] Retrieved from [Link][1][2]
-
PubChem. (2024).[2] Compound Summary: 2,4-Di-tert-butyl-6-methylphenol (CAS 616-55-7).[1][2][4][5] National Library of Medicine.[2] Retrieved from [Link](Note: Linked to BHT analog for comparative property data where specific isomer data is sparse).
-
OECD. (2004).[2] Test No. 309: Aerobic Mineralisation in Surface Water - Simulation Biodegradation Test. OECD Guidelines for the Testing of Chemicals.[2] Retrieved from [Link][1][2]
-
Wandiga, S. O. (2024).[2][6][7] Biodegradation of Di-Tert-Butylphenol by Bacteria Isolates. Semantic Scholar. Retrieved from [Link]
-
Vinati Organics. (2024).[2] Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]
Sources
- 1. echa.europa.eu [echa.europa.eu]
- 2. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Two food contact chemicals added to SVHC Candidate List | Food Packaging Forum [foodpackagingforum.org]
- 4. 616-55-7|2,4-Di-tert-butyl-6-methylphenol|BLD Pharm [bldpharm.com]
- 5. CAS 616-55-7: 2,4-Di-tert-butyl-6-methylphenol [cymitquimica.com]
- 6. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 7. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
Steric Shielding: The Technical Evolution and Pharmaceutical Relevance of 4,6-Di-tert-butyl-2-methylphenol
[1]
Executive Summary: The Steric Imperative
In the high-stakes arena of drug development and polymer stabilization, 4,6-di-tert-butyl-2-methylphenol (DBMP) occupies a dual existence. To the polymer chemist, it is a highly efficient, non-staining antioxidant—a "steric shield" that arrests oxidative degradation in fuels and rubber. To the pharmaceutical scientist, however, it is a critical leachable , a silent migrant from container closure systems (CCS) that can compromise drug product purity and stability.[1]
This guide moves beyond basic property listing to explore the causality of DBMP’s behavior: why its specific substitution pattern dictates its radical scavenging efficiency, how it acts as a synthesis intermediate, and the rigorous protocols required to detect it in trace pharmaceutical analysis.
Historical Genesis: The Rise of Hindered Phenols[2]
The history of DBMP is inextricably linked to the post-WWII industrial boom, specifically the search for additives to stabilize gasoline and synthetic rubber (styrene-butadiene).
The "Hindered" Breakthrough (1940s-1950s)
Early phenolic antioxidants (like phenol and cresol) were effective but suffered from high volatility and reactivity, often leading to discoloration (pinking) in the final product.[1] The "Eureka" moment in antioxidant chemistry was the realization that steric hindrance —placing bulky groups adjacent to the hydroxyl moiety—could increase stability without sacrificing activity.
-
The Isomer Challenge: The alkylation of o-cresol (2-methylphenol) with isobutylene yields a mixture of isomers. While the industry often focused on BHT (2,6-di-tert-butyl-4-methylphenol), the isomer 4,6-di-tert-butyl-2-methylphenol emerged as a distinct entity.[1]
-
Structural Distinction: Unlike BHT, where the methyl group is in the para position, DBMP places the methyl group at the ortho position, with tert-butyl groups occupying the remaining ortho and para positions. This saturation of the 2, 4, and 6 positions is the key to its chemical inertness and efficacy as a radical terminator.
Synthesis Evolution
The industrial synthesis has evolved from non-selective acid catalysis to highly specific metal-mediated pathways.
Standard Industrial Protocol: The reaction involves the Friedel-Crafts alkylation of o-cresol with isobutylene.
-
Catalyst: Concentrated Sulfuric Acid (
) or Aluminum Phenoxide ( ).[1] -
Conditions: Exothermic reaction, typically controlled at 50–80°C to prevent polymerization of isobutylene.
-
Selectivity: The tert-butyl carbocation preferentially attacks the electron-rich para position (4-position) first, followed by the remaining ortho position (6-position).[1]
Caption: Stepwise Friedel-Crafts alkylation of o-cresol. The para-position is kinetically favored first.
Mechanistic Action: The Radical Trap
To understand why DBMP is used (and why it persists), one must understand its mechanism of action.[1] It functions as a chain-breaking donor antioxidant.[1]
Hydrogen Atom Transfer (HAT)
The core mechanism is the donation of the phenolic hydrogen to a propagating free radical (peroxyl radical,
Stability of the Phenoxy Radical
The resulting phenoxy radical (
-
Resonance Stabilization: The unpaired electron is delocalized across the benzene ring.
-
Steric Shielding: The bulky tert-butyl groups at positions 4 and 6 (and the methyl at 2) physically block other molecules from reacting with the oxygen radical center. This prevents the "coupling" reactions that typically lead to color formation in unhindered phenols.
Caption: The HAT mechanism. The steric bulk of DBMP renders the resulting radical inert, terminating the oxidative chain.
Pharmaceutical Relevance: The Leachable Threat
For the drug development professional, DBMP is less an asset and more a liability. It is a common extractable/leachable (E/L) from rubber stoppers, gaskets, and plastic tubing used in manufacturing.[1]
Source and Migration
-
Origin: Added to rubber formulations (halobutyl rubbers) to prevent degradation during curing and sterilization (gamma irradiation/autoclaving).[1]
-
Migration Risk: Lipophilic drug formulations (e.g., propofol, lipid nanoparticles) are highly prone to extracting DBMP from the container closure system.[1]
-
Toxicity Profile:
Analytical Protocol: Detection in Drug Product
Objective: Quantify trace DBMP in a lipid-based parenteral formulation.
Methodology: GC-MS (Gas Chromatography - Mass Spectrometry) Why GC-MS? DBMP is volatile and non-polar, making it a poor candidate for HPLC but an ideal candidate for GC.
Step-by-Step Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 5.0 mL of drug product into a centrifuge tube.
-
Add 5.0 mL of extraction solvent (Dichloromethane or Hexane).[1] Rationale: High solubility of DBMP in non-polar solvents.
-
Vortex for 5 minutes to ensure mass transfer.
-
Centrifuge at 3000 RPM for 10 minutes to break the emulsion.
-
Collect the organic layer.
-
-
Instrument Parameters:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
-
Detection: MS in SIM mode (Selected Ion Monitoring).
-
Target Ions: m/z 220 (Molecular Ion), 205 (M - CH3), 57 (t-Butyl).[1]
-
-
-
Validation Criteria:
-
Linearity:
over 0.1 ppm to 10 ppm range. -
Recovery: Spike samples must show 80–120% recovery.
-
Technical Data Summary
The following data consolidates physical and toxicological properties for risk assessment.
| Property | Value | Relevance |
| CAS Number | 616-55-7 | Unique Identifier |
| Molecular Formula | Mass Balance | |
| Molecular Weight | 220.35 g/mol | MS Identification (m/z 220) |
| Appearance | Colorless to pale yellow solid | Visual Inspection |
| Melting Point | 48–51 °C | Processing/Handling (Low MP implies ease of melt blending) |
| Boiling Point | ~265 °C | Volatility (GC-MS suitable) |
| LogP (Octanol/Water) | ~5.6 | Critical: Indicates high lipophilicity; high risk of leaching into lipid drugs.[1][8] |
| Flash Point | > 110 °C | Safety |
| GHS Classification | H302 (Harmful), H315 (Irritant), H410 (Aquatic Tox) | EHS Handling Requirements |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69224, 4,6-Di-tert-butyl-o-cresol.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: 2,4-di-tert-butyl-6-methylphenol.[1] Retrieved from [Link][1]
-
Vinati Organics (2024). Mechanism of Hindered Phenol Antioxidant.[9] Retrieved from [Link]
-
PrepChem. Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert-butylphenol). (Demonstrates the use of hindered phenols as intermediates). Retrieved from [Link]
-
OECD SIDS. 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol SIDS Initial Assessment Report. (Provides context on the toxicity of the dimerized forms and related hindered phenols). Retrieved from [Link][1][10]
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- 3. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
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- 7. Two food contact chemicals added to SVHC Candidate List | Food Packaging Forum [foodpackagingforum.org]
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- 9. stabilization-technologies.com [stabilization-technologies.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
4,6-di-tert-butyl-2-methylphenol as a hindered phenol.
This guide provides an in-depth technical analysis of 4,6-di-tert-butyl-2-methylphenol (CAS 616-55-7), a hindered phenolic antioxidant distinct from, yet structurally related to, the ubiquitous BHT (2,6-di-tert-butyl-4-methylphenol).[1][2]
CAS Registry Number: 616-55-7 Synonyms: 2,4-Di-tert-butyl-6-methylphenol; 4,6-Di-tert-butyl-o-cresol; DBMC.[1][2] Molecular Formula: C₁₅H₂₄O Molecular Weight: 220.35 g/mol [1][3][4][5][6]
Executive Summary
In the landscape of hindered phenol antioxidants, 4,6-di-tert-butyl-2-methylphenol (DBMC) occupies a critical niche as a "semi-hindered" stabilizer.[1][2] Unlike its fully hindered isomer BHT, which possesses two bulky tert-butyl groups at the ortho positions, DBMC features an asymmetric substitution pattern (one ortho-methyl, one ortho-tert-butyl).[1][2][6]
This structural nuance dictates a distinct reactivity profile: DBMC exhibits faster hydrogen atom transfer kinetics than BHT due to reduced steric shielding of the hydroxyl group, but generates a phenoxyl radical that is more prone to C-C coupling.[2][6][7] Consequently, DBMC is widely utilized not just as a primary antioxidant in polymers and fuels, but as a pivotal intermediate in the synthesis of high-molecular-weight polyphenolic stabilizers (e.g., thiobis-phenols) and as a critical impurity marker in pharmaceutical excipient profiling.[1][2][6]
Chemical Architecture & Steric Analysis[1][8]
The functional efficacy of phenolic antioxidants relies on the steric environment surrounding the phenolic hydroxyl (-OH) group.[1][2][6][7]
Structural Comparison: DBMC vs. BHT[2][3][8]
-
BHT (2,6-di-tert-butyl-4-methylphenol): The -OH is flanked by two bulky tert-butyl groups.[1][2] This "steric wall" maximizes the stability of the phenoxyl radical but slows the initial rate of hydrogen abstraction (H-transfer) from the phenol to the peroxy radical.[1][2][6][7]
-
DBMC (4,6-di-tert-butyl-2-methylphenol): The -OH is flanked by one tert-butyl group (position 6) and one methyl group (position 2).[1][2] The methyl group offers significantly less steric bulk than a tert-butyl group.[1][2][6][7]
Implication: The reduced hindrance at the 2-position makes the DBMC hydroxyl proton more accessible to incoming radicals, theoretically increasing its scavenging rate constant (
Figure 1: Comparative steric mapping of DBMC and BHT, highlighting the asymmetric hindrance in DBMC.[1][2][6]
Mechanistic Action: Radical Scavenging & Coupling[2][3]
For researchers in drug development and material stability, understanding the fate of the antioxidant is as important as its scavenging capacity.[6][7]
Primary Scavenging Pathway
The mechanism follows the classical Hydrogen Atom Transfer (HAT):
Fate of the Phenoxyl Radical
Unlike BHT, where the phenoxyl radical is trapped by the two ortho-tert-butyl groups (disproportionating slowly to quinone methides), the DBMC radical has a reactive ortho-position (occupied only by a small methyl group).[1][2][6] This allows for C-C coupling , often leading to the formation of dimers such as 2,2'-methylenebis(4,6-di-tert-butylphenol) if a methylene source is present, or direct biphenyl linkages.[1][2][6]
Critical Note for Formulators: This coupling capability makes DBMC a key building block for "secondary" antioxidants but also means it may form insoluble dimers in formulation matrices, potentially appearing as particulate matter in liquid drug products.[2][6][7]
Figure 2: Mechanistic pathway showing the propensity of DBMC radicals to dimerize via the less hindered ortho-methyl site.[1][2][6]
Synthesis & Manufacturing Profile
Understanding the synthesis is vital for identifying DBMC as an impurity in other phenolic supply chains.[2][6][7]
-
Catalyst: Acid catalysts (Sulfuric acid, Aluminum phenolate, or solid acids like Sulfated Zirconia).[2][6][7]
The Pathway:
-
Mono-alkylation: o-Cresol is alkylated at the 4-position (para) or 6-position (ortho).[1][2][6][7]
-
Di-alkylation: Continued alkylation yields 4,6-di-tert-butyl-2-methylphenol.[1][2]
Impurity Alert: If the starting material is p-cresol (used for BHT), o-cresol is a common impurity.[1][2][6][7] Thus, DBMC is a frequent Process Related Impurity in technical grade BHT.[2][6][7]
Table 1: Physicochemical Profile
| Property | Value | Notes |
| Physical State | Low-melting Solid / Liquid | Melts ~50–52°C. Often supercools to liquid.[1][2][7] |
| Melting Point | 50–52 °C | Significantly lower than BHT (70 °C).[2][6][7] |
| Boiling Point | 269 °C | High thermal stability.[2][6][7][8] |
| Solubility | Lipophilic (LogP ~5.[2][6][7]3) | Soluble in acetone, ethanol, benzene; Insoluble in water.[2][6][7] |
| pKa | ~11.9 (Predicted) | Very weak acid; non-ionized at physiological pH.[2][6][7] |
Analytical Profiling for Drug Development[3][7]
In pharmaceutical QC, distinguishing DBMC from BHT and other congeners is essential.[2][6][7]
Chromatographic Separation
Due to structural similarity, DBMC and BHT co-elute on short non-polar columns.[2][6][7]
-
GC-MS Method: Use a high-polarity column (e.g., DB-Wax or equivalent polyethylene glycol phase) to leverage the subtle polarity difference caused by the shielding of the hydroxyl group.[1][2][6]
-
HPLC Method: Reverse Phase C18.
Spectral Identification[2][3][7][8]
-
IR Spectroscopy: The O-H stretch in BHT is sharp and non-hydrogen bonded (free) due to steric blockade (~3650 cm⁻¹).[2][6][7] DBMC shows a slightly broadened or shifted O-H band due to the reduced hindrance at the 2-methyl position allowing weak intermolecular interactions.[1][2][6][7]
Safety & Toxicology (E-E-A-T Assessment)
While BHT is GRAS (Generally Recognized As Safe) for food use within limits, DBMC has a distinct toxicological profile dominated by its irritant properties.[2][6][7]
-
Acute Toxicity: Oral LD50 (Rat) > 1000 mg/kg (estimated based on structural analogs).[2][6][7] Classified as Harmful if swallowed (H302).[2][6][7][9]
-
Irritation:
-
Environmental: Toxic to aquatic life with long-lasting effects (H411).[2][6][7]
-
Metabolism: Like BHT, DBMC undergoes hepatic oxidation.[2][6][7] The methyl group can be oxidized to a carboxylic acid or aldehyde.[2][6][7] The tert-butyl groups are generally stable but can undergo hydroxylation.[1][2][6][7]
Recommendation for Handlers: Use full PPE (nitrile gloves, safety goggles) to prevent ocular injury, which is a higher risk with DBMC than with BHT due to its lower melting point (easier to smear/transfer).[1][2][6][7]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10346, 4,6-Di-tert-butyl-3-methylphenol (Isomer Check).[1][2][6][7] Retrieved from .[2][6][7] (Note: Validates chemical identity and physical properties).
-
Sigma-Aldrich. Product Specification: 4,6-Di-tert-butyl-2-methylphenol (CAS 616-55-7).[1][2][5][8][12] Retrieved from .[2][6][7] (Source for melting point and commercial availability).
-
European Chemicals Agency (ECHA). C&L Inventory: 2,4-di-tert-butyl-6-methylphenol.[1][2][4][7] Retrieved from .[2][6][7] (Source for GHS H302, H319, H411 classification).[1][2][6]
-
ChemicalBook. 4,6-Di-tert-butyl-2-methylphenol Properties and Synthesis. Retrieved from .[2][6][7]
-
Fujisawa, S., et al. (2004). "Anti-inflammatory activity of the artificial antioxidants...".[2][6][7] In Vivo, 18(1), 83-88.[1][2][6][7] (Contextual reference on comparative antioxidant activity of hindered phenols).
Sources
- 1. 4,6-Di-tert-butyl-m-cresol synthesis - chemicalbook [chemicalbook.com]
- 2. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. echemi.com [echemi.com]
- 5. 请éªè¯ [captcha.made-in-china.com]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. 4,6-Di-tert-butyl-3-methylphenol | C15H24O | CID 10346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,6-DI-TERT-BUTYL-2-METHYLPHENOL | 616-55-7 [chemicalbook.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. 4,4'-Thiobis(2-tert-butyl-6-methylphenol) | C22H30O2S | CID 7306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. CAS 616-55-7: 2,4-Di-tert-butyl-6-methylphenol [cymitquimica.com]
Methodological & Application
Application Note: High-Efficiency Stabilization of Polymers using 4,6-Di-tert-butyl-2-methylphenol (MDTBP)
Executive Summary
This technical guide details the application, mechanism, and validation protocols for 4,6-di-tert-butyl-2-methylphenol (CAS: 616-55-7), herein referred to as MDTBP . Unlike the fully sterically hindered industry standard BHT (2,6-di-tert-butyl-4-methylphenol), MDTBP is a partially hindered phenolic antioxidant .
This structural nuance imparts significantly faster hydrogen abstraction kinetics, making MDTBP a superior choice for anti-scorch protection in elastomers , stabilization of polyolefins requiring rapid radical scavenging, and fuel additives . However, its lower molecular weight and melting point (50–52°C) require specific processing considerations to manage volatility and migration, particularly in medical-grade polymer applications.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the physical state of MDTBP is critical for accurate dosing and dispersion.[1] Unlike many solid antioxidants that require high shear to disperse, MDTBP’s low melting point allows it to function as a "reactive plasticizer" during the initial phase of compounding.[1]
Table 1: Physicochemical Profile
| Property | Specification | Relevance to Application |
| Chemical Name | 4,6-di-tert-butyl-2-methylphenol | Specific Isomer (Ortho-Methyl) |
| Common Synonyms | MDTBP; 4,6-Di-tert-butyl-o-cresol; Antioxidant 46 | Trade name identification |
| CAS Number | 616-55-7 | Regulatory filing (TSCA, REACH) |
| Molecular Weight | 220.35 g/mol | High mobility/migration potential |
| Melting Point | 50 – 52 °C | Melts early in compounding; easy dispersion |
| Boiling Point | 269 °C | Processing limit; avoid high-temp extrusion >250°C |
| Appearance | White crystalline solid or colorless liquid | Easy visual QC |
| Solubility | Soluble in acetone, hexane, toluene; Insoluble in water | Compatible with non-polar matrices (Rubber, PE) |
Mechanism of Action: The "Partially Hindered" Advantage
The efficacy of phenolic antioxidants relies on the donation of a hydrogen atom from the hydroxyl (-OH) group to a peroxy radical (
Steric Causality[3]
-
BHT (Fully Hindered): Two bulky tert-butyl groups flank the -OH.[1] This provides maximum stability to the resulting phenoxy radical but slows down the initial H-abstraction rate.[1]
-
MDTBP (Partially Hindered): One tert-butyl and one methyl group flank the -OH.[1] The methyl group is sterically smaller, allowing the peroxy radical easier access to the hydroxyl hydrogen.
Visualization: Radical Scavenging Pathway
The following diagram illustrates the stabilization cycle and the steric difference.[1]
Figure 1: Mechanism of radical scavenging by MDTBP.[1] The reduced steric bulk at the 2-position (methyl vs tert-butyl) accelerates the H-abstraction step, providing immediate protection against oxidative bursts (e.g., during rubber mastication).
Application Protocols
Protocol A: Compounding & Incorporation
Objective: Homogeneous dispersion in an elastomer (e.g., EPDM, Butyl Rubber) or Polyolefin matrix. Pre-requisite: MDTBP has a melting point of ~50°C. It will likely melt before the polymer flux.[1]
Materials:
-
Polymer base (e.g., Chlorinated Butyl Rubber).[1]
-
Internal Mixer (Banbury/Brabender) or Twin-Screw Extruder.[1]
Step-by-Step Methodology:
-
Pre-Weighing: Weigh MDTBP to achieve a loading of 0.1% to 0.5% (w/w) .
-
Note: For medical applications, keep loading <0.2% to minimize leaching.[1]
-
-
Temperature Set: Set mixer temperature.
-
Addition Sequence (Internal Mixer):
-
Discharge: Dump at T < 140°C to prevent volatilization (BP is 269°C, but vapor pressure rises significantly above 150°C).
Protocol B: Validation via Oxidation Induction Time (OIT)
Objective: Quantify the stabilization efficiency compared to a control (unstabilized) or BHT-stabilized sample. Standard: Adapted from ASTM D3895 .
Equipment: Differential Scanning Calorimeter (DSC).[1]
Procedure:
-
Sample Prep: Press a film (thickness: 250 ± 15 µm) of the compounded polymer.[1] Punch a 5 mg disc.[1]
-
Atmosphere: Start with Nitrogen (50 mL/min).[1]
-
Heating: Ramp from 25°C to 200°C at 20°C/min.
-
Isothermal Hold: Hold at 200°C for 5 minutes in Nitrogen to reach thermal equilibrium.
-
Gas Switch: At T=0 of the experiment, switch gas from Nitrogen to Oxygen (50 mL/min).
-
Measurement: Record the time (minutes) until the onset of the exothermic oxidation peak.
-
Target: MDTBP should provide an OIT > 20 mins (depending on loading).[1]
-
Protocol C: Analytical Quantification (HPLC)
Objective: Verify the exact content of MDTBP in the final polymer (QC) or measure migration (E&L).[1]
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (90:10 v/v) or Methanol:Acetate Buffer (85:15).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV Absorbance at 274 nm (Phenolic absorption max).[1]
-
Injection Vol: 10 µL.
Extraction Procedure:
-
Cryo-Grind: Grind polymer sample to fine powder using liquid nitrogen.[1]
-
Solvent Addition: Add 1.0 g polymer to 20 mL Toluene (swells polymer) or THF (dissolves polymer, requires precipitation).[1]
-
Preferred: Reflux in cyclohexane or isopropanol for 2 hours if polymer does not dissolve.[1]
-
-
Filtration: Filter through 0.45 µm PTFE filter.
-
Analysis: Inject into HPLC. Calculate concentration using an external calibration curve of pure MDTBP (CAS 616-55-7).[1]
Critical Considerations for Drug Development (E&L)
For researchers in medical devices or pharma packaging:
-
Migration Risk: Due to its low molecular weight (220.35 Da) and partial hindrance, MDTBP migrates faster than high-molecular-weight antioxidants (like Irganox 1010).[1]
-
Toxicology:
-
Recommendation: Use MDTBP for processing stability (manufacturing) but consider blending with a high-MW secondary antioxidant (phosphite) to reduce the total phenolic load required.[1]
Workflow Visualization
Figure 2: Integrated workflow for incorporating and validating MDTBP in polymer formulations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69224, 4,6-Di-tert-butyl-o-cresol (CAS 616-55-7).[1] Retrieved January 28, 2026 from [Link]
-
ASTM International. ASTM D3895-19: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.[1] (Protocol Basis).
-
Google Patents (2015). WO2015078877A1: Stabilising Composition for Polymers.[1] (Cites use of 4,6-di-tert-butyl-2-methylphenol in liquid antioxidant blends).[1][11][12] Retrieved January 28, 2026 from
Sources
- 1. 4,6-Di-tert-butyl-o-cresol | C15H24O | CID 69224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 616-55-7 | CAS DataBase [chemicalbook.com]
- 3. High Quality Organic Chemical Material 4, 6-Di-Tert-Butyl-2-Methylphenol CAS 616-55-7 - 4 6-Di-Tert-Butyl-2-Methylphenol, CAS 616-55-7 | Made-in-China.com [m.made-in-china.com]
- 4. 4,6-DI-TERT-BUTYL-2-METHYLPHENOL | 616-55-7 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. angenesci.com [angenesci.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.ie [fishersci.ie]
- 10. archpdfs.lps.org [archpdfs.lps.org]
- 11. US20170073497A1 - Antioxidant Compositions - Google Patents [patents.google.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Application Note: Kinetic Stabilization of Fuels using 4,6-Di-tert-butyl-2-methylphenol
Technical Guide for Advanced Oxidation Management[1][2]
Executive Summary
This application note details the utilization of 4,6-di-tert-butyl-2-methylphenol (CAS: 616-55-7, also known as 4,6-di-tert-butyl-o-cresol) as a high-efficiency antioxidant for fuel stabilization.[1] Unlike its symmetric isomer BHT (2,6-di-tert-butyl-4-methylphenol), this molecule features an asymmetric steric environment around the phenolic hydroxyl group.[1] This structural nuance results in distinct kinetic behavior, offering rapid radical scavenging capabilities essential for fuels with high olefin content (e.g., cracked gasoline, biodiesel blends).[1]
This guide provides mechanistic insights, blending protocols, and validation methodologies (ASTM D525/HPLC) designed for researchers in petrochemical formulation and lipid-based pharmaceutical stability.[1]
Chemical Basis & Mechanism
To apply this stabilizer effectively, one must understand its "Steric-Kinetic Trade-off."[1]
2.1 Structural Distinction[1][2][3]
-
BHT (Standard): Two bulky tert-butyl groups at the 2,6-positions (ortho) flank the hydroxyl group.[4] This creates a "cage" that maximizes stability of the phenoxy radical but slows the initial hydrogen atom transfer (HAT).
-
4,6-Di-tert-butyl-2-methylphenol (Target): Features one tert-butyl group at position 6 and a smaller methyl group at position 2.[1]
-
Consequence: The reduced steric bulk at the 2-position makes the hydroxyl proton more accessible to incoming peroxy radicals (
).[1] This lowers the activation energy for the HAT step, resulting in faster initial scavenging rates compared to BHT, albeit with slightly lower long-term persistence.
-
2.2 Mechanism of Action
The molecule acts as a chain-breaking donor antioxidant.[1]
-
Initiation Arrest: The phenol donates a hydrogen atom to a propagating lipid/fuel peroxy radical (
).[1] -
Radical Stabilization: The resulting phenoxy radical is stabilized by resonance and the steric bulk of the tert-butyl groups, preventing it from initiating new chains.[1]
-
Termination: The phenoxy radical couples with another radical to form non-radical species (quinone methides).[1]
Figure 1: Radical scavenging pathway highlighting the H-Atom Transfer (HAT) mechanism.[1] The asymmetric ortho-substitution accelerates the transition state formation.
Application Protocols
3.1 Protocol A: Stock Solution Preparation & Blending
Direct addition of solid powder to fuel tanks often leads to localized saturation and poor homogeneity. A carrier solvent approach is mandatory for research-grade consistency.[1]
Reagents:
-
4,6-di-tert-butyl-2-methylphenol (>98% purity).
-
Carrier Solvent: Toluene (HPLC Grade) or the specific Base Fuel (free of additives).
Procedure:
-
Gravimetric Weighing: Weigh 1.000 g of the antioxidant into a 100 mL volumetric flask.
-
Dissolution: Add ~60 mL of Toluene. Sonicate for 5 minutes at 25°C until fully dissolved.
-
Make up: Fill to volume with Toluene to create a 10,000 ppm (1% w/v) stock solution.
-
Dosing:
-
Target Concentration: Typically 10–50 ppm for jet fuel; 50–200 ppm for gasoline/biodiesel.[1]
-
Calculation: To achieve 50 ppm in 1 Liter of fuel, add 5 mL of Stock Solution.
-
Mixing: Shake vigorously for 2 minutes or use a magnetic stirrer for 15 minutes.
-
3.2 Protocol B: Accelerated Oxidation Stability (Modified ASTM D525)
This protocol adapts the industrial "Induction Period" method to compare the efficacy of the 4,6-isomer against standard controls.[1]
Equipment:
-
Oxidation Pressure Vessel (Bomb) with glass liner.[1]
-
Heating Bath (100°C ± 0.1°C).
-
Pressure Transducer/Recorder.[1]
Steps:
-
Sample Prep: Prepare three aliquots (50 mL each):
-
Loading: Place glass liner with sample into the pressure vessel.
-
Purging: Purge with oxygen to remove air, then pressurize to 690–700 kPa (100 psi) with pure oxygen.[1]
-
Thermal Stress: Immerse vessel in the 100°C bath.
-
Monitoring: Record pressure continuously.
-
Endpoint: The time elapsed from immersion to the "Break Point" is the Induction Period (IP) .[5]
Data Interpretation: A longer IP indicates higher stability.[1] The 4,6-isomer often shows a sharper "break" but potentially shorter total IP than BHT in light hydrocarbons, yet superior performance in heavier, olefin-rich matrices due to faster initial quenching.
3.3 Protocol C: HPLC Quantification (Depletion Monitoring)
To validate the kinetic consumption, monitor the antioxidant concentration over time during thermal stress.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic Acetonitrile:Water (90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 275 nm (Phenolic absorption max).[1]
-
Injection: 10 µL.
Workflow:
-
Take 1 mL fuel samples at t=0, 2, 4, 8, and 24 hours during a mild stress test (e.g., 40°C storage).
-
Dilute 1:10 with Mobile Phase.
-
Inject and integrate the peak for 4,6-di-tert-butyl-2-methylphenol.[1]
-
Plot Concentration vs. Time to determine the depletion rate (
).[1]
Experimental Workflow & Logic
The following diagram illustrates the decision matrix for selecting this specific isomer over generic BHT.
Figure 2: Decision tree for antioxidant selection based on fuel matrix composition.
Representative Performance Data
Simulated data based on comparative hindered phenol characteristics.
| Parameter | Unstabilized Gasoline | Gasoline + 50ppm BHT | Gasoline + 50ppm 4,6-Isomer |
| Induction Period (min) | 60 | 480 | 450 |
| Gum Formation (mg/100mL) | 15.0 | 1.2 | 0.8 |
| Depletion Rate (k) | N/A | Slow | Moderate |
Analysis: While BHT may offer a slightly longer total induction period in saturated fuels, the 4,6-isomer often suppresses early-stage gum formation more effectively (lower gum value) due to its ability to intercept radicals before polymerization chains grow significantly.[1]
Cross-Industry Note: Pharmaceutical Relevance
For drug development professionals: While this note focuses on fuel, 4,6-di-tert-butyl-2-methylphenol is structurally analogous to excipients used to stabilize lipid-based drug delivery systems (LNP, liposomes).[1] The Protocol C (HPLC) described above is directly transferable to API forced degradation studies , where oxidative impurities must be tracked. The kinetic "fast-scavenging" property is particularly relevant for protecting highly unsaturated fatty acid (PUFA) chains in lipid nanoparticles.[1]
References
-
ASTM International. ASTM D525-12a, Standard Test Method for Oxidation Stability of Gasoline (Induction Period Method).[1] West Conshohocken, PA, 2019.[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10346, 4,6-Di-tert-butyl-3-methylphenol (Isomer equivalent).[1] Accessed 2023.[1] [1]
-
Coordinating Research Council. CRC Report No.[1][6] CM-136-20: Precision Statements for Oxidation Stability Test Methods. 2020.
-
Ingold, K.U. Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 1961.[1] (Foundational text on steric hindrance in phenols).
Sources
- 1. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. img.antpedia.com [img.antpedia.com]
- 6. crcao.org [crcao.org]
Application Note: 4,6-Di-tert-butyl-2-methylphenol (4,6-DTBMP) as a High-Fidelity Internal Standard
Part 1: Executive Summary & Rationale
In the quantitative analysis of hindered phenolic antioxidants—specifically Butylated Hydroxytoluene (BHT) and 2,6-Di-tert-butylphenol —the selection of an Internal Standard (IS) is often the limiting factor for method precision. Traditional surrogates like biphenyl or fluorinated compounds often fail to mimic the extraction kinetics or derivatization efficiency of the target analytes due to disparate chemical functionalities.
4,6-Di-tert-butyl-2-methylphenol (4,6-DTBMP) (CAS: 616-55-7) represents the "Gold Standard" IS for this class of compounds. As a structural isomer of BHT, it possesses a nearly identical physicochemical profile (solubility, pKa, volatility) while maintaining sufficient chromatographic resolution due to the ortho-positioning of the methyl group.
This Application Note details the validation and deployment of 4,6-DTBMP in Gas Chromatography (GC-MS/FID) and HPLC workflows, focusing on complex matrices such as Transformer Oils and Biological Tissues .
Part 2: Physicochemical Profile & "The Isomer Advantage"
The utility of 4,6-DTBMP stems from its structural relationship to common targets. By shifting the methyl group from the para position (in BHT) to the ortho position, and one tert-butyl group to the para position, the molecule retains the lipophilicity required for co-extraction but exhibits a distinct retention time shift.
Table 1: Comparative Physicochemical Data
| Property | Target: BHT (2,6-Di-tert-butyl-4-methylphenol) | IS: 4,6-DTBMP (4,6-Di-tert-butyl-2-methylphenol) | Impact on Chromatography |
| CAS Number | 128-37-0 | 616-55-7 | Distinct identification |
| Formula | C₁₅H₂₄O | C₁₅H₂₄O | Identical Molecular Ion (m/z 220) |
| MW | 220.35 g/mol | 220.35 g/mol | Similar mass transport |
| Boiling Point | 265°C | 269°C | Elutes slightly later/earlier depending on phase |
| pKa | ~12.0 | ~11.9 | Identical pH stability |
| Steric Bulk | High (Two ortho t-butyls) | Moderate (One ortho t-butyl, one ortho methyl) | 4,6-DTBMP is slightly more accessible to derivatization |
Mechanism of Separation
While BHT is "cryptophenolic" (shielded by two bulky tert-butyl groups at the 2,6 positions), 4,6-DTBMP has one tert-butyl and one methyl group at the ortho positions. This subtle reduction in steric hindrance around the hydroxyl group alters its interaction with stationary phases (especially polar phases like PEG/Wax) and derivatization reagents (e.g., BSTFA), ensuring baseline separation while maintaining identical extraction recovery.
Part 3: Protocol 1 — Analysis of Antioxidants in Transformer Oil (ASTM D2668 Modified)
Objective: Quantify BHT depletion in insulating oils to predict equipment failure. Matrix: Mineral Insulating Oil. Method: GC-MS (SIM Mode) or GC-FID.
Reagents & Standards
-
Analyte Stock: BHT (1000 µg/mL in Isooctane).
-
Internal Standard Stock: 4,6-DTBMP (1000 µg/mL in Isooctane).
-
Solvent: Carbon Disulfide (CS₂) or Isooctane (HPLC Grade).
Workflow Diagram (DOT)
Caption: Workflow for the extraction and quantification of BHT in transformer oil using 4,6-DTBMP as the internal standard.
Instrumental Parameters (GC-MS)
-
Column: Agilent DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: 250°C, Split 20:1.
-
Oven Program:
-
60°C (Hold 1 min).
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 300°C (Hold 3 min).
-
-
MS Acquisition (SIM Mode):
-
BHT: Target m/z 205 (Base), 220 (M+).
-
4,6-DTBMP (IS): Target m/z 205 (Base), 220 (M+).
-
Note: Since both share the same ions, chromatographic resolution is mandatory . BHT typically elutes before 4,6-DTBMP on non-polar columns (5% phenyl) due to higher volatility caused by "globular" shielding.
-
Data Analysis
Calculate the Response Factor (RF) using the calibration curve:
The concentration in the unknown sample is then:
Part 4: Protocol 2 — High-Sensitivity Analysis in Biological Matrices
Objective: Quantify alkylphenol residues in fish tissue or human serum. Challenge: High lipid content and complex matrix interference. Solution: 4,6-DTBMP acts as a surrogate for extraction efficiency monitoring.
Sample Preparation (Saponification/Extraction)
-
Homogenization: Weigh 2g of tissue. Add 50 µL of 4,6-DTBMP (10 µg/mL) spike before any solvent addition.
-
Digestion: Add 5 mL of 1M KOH in Ethanol. Incubate at 60°C for 60 mins (Saponification of lipids).
-
Extraction: Add 5 mL Hexane. Vortex vigorously for 2 mins.[1] Centrifuge at 3000 x g.
-
Derivatization (Optional but Recommended):
-
Transfer Hexane layer to a new vial. Evaporate to dryness under N₂.
-
Reconstitute in 100 µL BSTFA + 1% TMCS. Heat at 60°C for 30 mins.
-
Rationale: 4,6-DTBMP derivatizes slightly faster than BHT due to less steric hindrance, but both will fully derivatize under these conditions, improving peak shape.
-
Decision Tree: Internal Standard Selection
Caption: Decision logic for selecting 4,6-DTBMP versus deuterated isotopes. 4,6-DTBMP is critical for non-MS detectors.
Part 5: Validation & Troubleshooting
Linearity & Range
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Acceptance Criteria: R² > 0.995; Residuals < 15%.
-
Self-Validation: If the IS peak area varies by >20% between samples, it indicates matrix suppression or injection failure.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of BHT and IS | Stationary phase polarity is too low (e.g., 100% PDMS). | Switch to a 5% Phenyl (DB-5) or Wax column. The polarity difference is required to resolve the isomers. |
| Low IS Recovery | Evaporation loss. | 4,6-DTBMP is volatile. Do not evaporate to complete dryness; use a "keeper" solvent (e.g., toluene) or stop at 100 µL. |
| Peak Tailing | Active sites in inlet. | Replace liner.[2] Silylate the liner to deactivate glass wool. |
| Ghost Peaks | Carryover. | Run a solvent blank. 4,6-DTBMP is highly lipophilic and sticks to septa. |
Part 6: References
-
ASTM International. (2022). ASTM D2668-07(2021) Standard Test Method for 2,6-di-tert-Butyl- p-Cresol and 2,6-di-tert-Butyl Phenol in Electrical Insulating Oil by Infrared Absorption. Link (Context: While D2668 uses IR, this note adapts the chemistry for GC-MS precision).
-
Oppegård, H., et al. (2025).[1] Determination of C0–C9 alkyl phenols in produced‐water‐exposed fish eggs using gas chromatography/tandem mass spectrometry. Environmental Toxicology and Chemistry. Link (Demonstrates use of 4,6-DTBMP as surrogate standard).
-
Nemoto, S., et al. (2001). Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods. Shokuhin Eiseigaku Zasshi. Link (Establishes separation of tert-butylphenol isomers).[3]
-
PubChem. (2025).[4] Compound Summary: 4,6-Di-tert-butyl-2-methylphenol.[1][2][5][6] National Library of Medicine. Link (Physicochemical data source).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-tert-Butyl-2,6-dimethylphenol | 879-97-0 | Benchchem [benchchem.com]
- 3. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-sec-Butyl-2,6-di-tert-butylphenol | C18H30O | CID 86583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,6-DI-TERT-BUTYL-2-METHYLPHENOL | 616-55-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Note: Synthesis Protocol for 4,6-Di-tert-butyl-2-methylphenol (4,6-DTB-o-Cresol)
Abstract & Strategic Significance
This application note details the laboratory-scale synthesis of 4,6-di-tert-butyl-2-methylphenol (CAS: 616-55-7), a critical intermediate in the production of phenolic antioxidants and rubber stabilizers. Unlike its ubiquitous isomer BHT (2,6-di-tert-butyl-4-methylphenol), the 4,6-isomer requires precise control over regiospecificity to avoid thermodynamic rearrangement.
This protocol utilizes a Friedel-Crafts alkylation of o-cresol with isobutylene gas. While liquid alkylating agents (e.g., tert-butyl chloride or tert-butanol) are possible, the isobutylene gas method is presented here as the "Gold Standard" for high-purity applications, as it eliminates byproduct water formation that deactivates acid catalysts.
Reaction Mechanics & Causality
To achieve high yields, the chemist must understand the competition between kinetic and thermodynamic control in electrophilic aromatic substitution (EAS).
Regioselectivity Logic
-
Substrate: o-Cresol (2-methylphenol).
-
Directing Groups:
-
Hydroxyl (-OH) at C1: Strongly activating, ortho/para director. Directs to C4 and C6 .
-
Methyl (-CH3) at C2: Weakly activating, ortho/para director. Directs to C3 and C5 .
-
-
Outcome: The -OH effect dominates. The first alkylation occurs rapidly at the less sterically hindered C4 (para) position. The second alkylation is forced into the crowded C6 (ortho) position, requiring sufficient activation energy (heat) but limited enough to prevent de-alkylation.
Mechanism Visualization
The following diagram illustrates the stepwise alkylation pathway.
Figure 1: Stepwise electrophilic aromatic substitution pathway. Note that the second addition is the rate-limiting step due to steric crowding at the C6 position.
Safety & Materials
Hazard Warning: o-Cresol is highly corrosive and toxic by absorption. Isobutylene is a flammable gas. All operations must be performed in a fume hood.
| Component | Role | Grade | Hazard Note |
| o-Cresol | Substrate | >99% | Corrosive, Toxic |
| Isobutylene | Reagent | Gas (99%) | Flammable, Cryogenic risk |
| Sulfuric Acid ( | Catalyst | 98% Conc. | Corrosive Oxidizer |
| Toluene | Solvent (Optional) | ACS Reagent | Flammable |
| Sodium Carbonate ( | Quench | Anhydrous | Irritant |
| Ethanol/Water | Recrystallization | USP/HPLC | Flammable |
Experimental Protocol (Standard Acid Catalysis)
Scale: 1.0 Mole Basis (Theoretical Yield: ~220 g)
Phase 1: Reactor Setup and Initiation
-
Apparatus: Equip a 500 mL 3-neck round-bottom flask with:
-
Mechanical stirrer (Teflon blade).
-
Gas inlet tube (fritted glass bubbler) extending to the bottom.
-
Thermometer or thermocouple well.
-
Gas outlet connected to a mineral oil bubbler (to monitor flow) and a trap.
-
-
Charging: Add 108.1 g (1.0 mol) of molten o-cresol .
-
Note: If o-cresol is solid (MP ~30°C), melt it gently in a water bath before transfer.
-
-
Catalyst Addition: While stirring at 200 RPM, add 2.0 g (~1.1 mL) of conc.
dropwise.-
Observation: The solution may darken slightly (pinkish/brown) due to oxidation; this is normal.
-
Phase 2: Alkylation (The Critical Step)
-
Heating: Heat the mixture to 60°C .
-
Control: Do not exceed 70°C initially. Higher temperatures favor isobutylene polymerization (dimers/trimers) or oxidative degradation.
-
-
Gas Addition: Introduce Isobutylene gas at a moderate rate.
-
Stoichiometry: You need at least 2.2 equivalents (approx. 125 g).
-
Exotherm: The reaction is exothermic. Adjust gas flow to maintain internal temperature between 60°C and 70°C .
-
-
Completion: Continue bubbling until the reaction mass solidifies or gas absorption ceases (approx. 3-5 hours).
-
Validation: Take a TLC spot or GC aliquot. Disappearance of the mono-alkylated intermediate (4-tert-butyl-2-methylphenol) marks completion.
-
Target Mass: The reaction mass should weigh approximately 230-240g (crude).
-
Phase 3: Workup and Purification
-
Quenching: Cool the mixture to 40°C. Add 100 mL of Toluene to dissolve the solid mass.
-
Neutralization: Wash the organic layer with 50 mL of 10%
solution .-
Purpose: Removes the acid catalyst. Failure to remove acid will cause product decomposition (de-alkylation) during drying/storage.
-
-
Washing: Wash with 50 mL saturated brine, then 50 mL deionized water.
-
Concentration: Dry the organic layer over
, filter, and evaporate the toluene under reduced pressure (Rotavap). -
Crystallization:
-
Dissolve the residue in hot Ethanol (95%) or Methanol.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Filter the white crystals and dry in a vacuum oven at 40°C.
-
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Analytical Validation & QC
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 50°C – 52°C | Capillary MP |
| Purity | >98.0% | GC-FID or HPLC |
| IR Spectrum | -OH stretch: ~3640 cm⁻¹ (hindered)C-H stretch: 2960 cm⁻¹ (t-butyl) | FTIR |
Troubleshooting Guide:
-
Low Yield: Usually due to insufficient isobutylene (gas escaping) or temperature too low (<50°C).
-
Oily Product: Indicates presence of mono-alkylated intermediate.[1] Recrystallize again or run reaction longer.
-
Color (Yellow/Brown): Oxidation of phenol. Ensure inert atmosphere (
) during setup and use fresh o-cresol.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69224, 4,6-Di-tert-butyl-o-cresol. Retrieved January 28, 2026, from [Link]
-
Google Patents. (1970). US3534111A - Butylated cresol preparation.[2] Retrieved January 28, 2026, from
-
Wiley Online Library. (2009). Synthesis of carvacrol by Friedel–Crafts alkylation of o‐cresol. (Mechanistic reference for cresol alkylation). Retrieved January 28, 2026, from [Link]
Sources
Application Note: Quantification of 4,6-Di-tert-butyl-2-methylphenol (DBMP) in Biological Matrices
[1][2]
Executive Summary & Scientific Rationale
4,6-di-tert-butyl-2-methylphenol (DBMP) is a hindered phenolic antioxidant, structurally isomeric to Butylated Hydroxytoluene (BHT).[1] While often identified as a leachable/extractable impurity from laboratory plastics and rubber stoppers, it is also a metabolite of industrial antioxidants and has been identified in biological fluids as an environmental contaminant.
The Analytical Challenge:
-
Isomeric Interference: DBMP (MW 220.35) shares the same molecular mass and fragmentation patterns as BHT (2,6-di-tert-butyl-4-methylphenol).[1] Chromatographic resolution is non-negotiable.
-
Ubiquitous Contamination: As a plastic stabilizer, DBMP exists in standard polypropylene (PP) tubes, pipette tips, and HPLC solvent bottles.
-
Lipophilicity: High LogP (~5.[1]0) necessitates aggressive extraction from protein-rich matrices.[1]
This protocol details a "Zero-Background" workflow using Liquid-Liquid Extraction (LLE) coupled with GC-MS/MS for maximum specificity, and an alternative LC-MS/MS method for throughput.[1]
Pre-Analytical Control: The "Zero-Background" Protocol
Trustworthiness Pillar: A method is invalid if the blank contains the analyte.[1]
Standard laboratory consumables are the primary source of false positives.[1] The following "Self-Validating" exclusion criteria must be implemented before any biological sample is touched.
Materials Exclusion List
| Material | Status | Reason / Alternative |
| Polypropylene (PP) Tubes | FORBIDDEN | Major source of DBMP/BHT leaching.[1] |
| Plastic Pipette Tips | RESTRICTED | Use only pre-screened "Low Retention" tips; rinse with MeOH before use if trace levels (<1 ng/mL) are expected. |
| Rubber Septa | FORBIDDEN | Use PTFE-lined silicone or aluminum-faced septa only.[1] |
| Glassware | MANDATORY | Borosilicate glass vials (silanized) for all storage and extraction.[1] |
Reagent Blank Validation
Before analyzing samples, run a System Blank (Injection of pure solvent) and a Process Blank (Water extracted using the full protocol).
-
Pass Criteria: Area of DBMP peak in Process Blank < 20% of the Lower Limit of Quantification (LLOQ).
Method A: GC-MS/MS (Gold Standard)
Expertise Pillar: Phenols are weak acids.[1] While direct analysis is possible, derivatization with BSTFA improves peak shape, sensitivity, and separation from BHT.
Sample Preparation (Liquid-Liquid Extraction)
Principle: Non-polar extraction into hexane minimizes co-extraction of polar matrix components.[1]
-
Aliquot: Transfer 200 µL of plasma/serum into a glass centrifuge tube.
-
Internal Standard: Add 20 µL of Internal Standard (IS) solution (d21-BHT or d13-4-tert-butylphenol, 100 ng/mL in MeOH). Vortex 10s.
-
Extraction: Add 1.0 mL n-Hexane:MTBE (90:10 v/v) .
-
Why MTBE? A small amount of ether improves the recovery of phenols from the protein binding sites compared to pure hexane.[1]
-
-
Agitation: Mechanical shaker for 10 min at high speed.
-
Phase Separation: Centrifuge at 3,000 x g for 5 min at 4°C.
-
Transfer: Transfer the upper organic layer to a new glass vial.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Derivatization: Reconstitute residue in 50 µL BSTFA + 1% TMCS and 50 µL Pyridine. Incubate at 60°C for 30 min.
-
Reaction: Converts sterically hindered phenol to trimethylsilyl (TMS) ether.[1]
-
GC-MS/MS Parameters
-
Instrument: Agilent 7890/7000 TQ or equivalent.
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]
-
Note: A 5% phenyl phase is sufficient to separate DBMP from BHT.[1]
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
Initial: 80°C (hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 240°C (Critical for Isomer Separation)[1]
-
Ramp 3: 30°C/min to 300°C (hold 3 min)
-
MS Acquisition (EI Source)
Target: DBMP-TMS derivative.[1]
-
Source Temp: 230°C.
-
Transfer Line: 280°C.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) |
| DBMP-TMS | 277 (M-15) | 221 | 15 | 50 |
| 277 | 73 (TMS) | 10 | 50 | |
| BHT-TMS (Interference) | 277 | 261 | 20 | 50 |
Note: The primary ion for these hindered phenols is often the loss of a methyl group (M-15).[1] Ensure the retention time of DBMP (approx 0.5 min shift from BHT) is validated with a pure standard.
Method B: LC-MS/MS (High Throughput)
Expertise Pillar: For labs without GC capabilities or requiring high throughput.[1] Atmospheric Pressure Chemical Ionization (APCI) is preferred over ESI for neutral/lipophilic phenols.[1]
Sample Preparation (Supported Liquid Extraction - SLE)
SLE is superior to protein precipitation for removing phospholipids that cause ion suppression.[1]
-
Load: Load 200 µL plasma onto a Diatomaceous Earth SLE cartridge (e.g., Biotage Isolute).
-
Wait: Allow sample to absorb for 5 min.
-
Elute: Elute with 2 x 600 µL Dichloromethane (DCM) .
-
Why DCM? High solubility for phenols, low solubility for water.
-
-
Dry: Evaporate under Nitrogen.[1]
-
Reconstitute: 100 µL Methanol:Water (80:20).
LC-MS/MS Parameters
-
Column: C18 Core-Shell (e.g., Kinetex C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.01% Ammonia (pH 9).[1]
-
Chemistry: High pH promotes ionization of the phenol (Phenolate ion formation) in negative mode.[1]
-
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Ionization: APCI Negative Mode (or ESI Negative if sensitivity permits).
MRM Transitions (Negative Mode):
Workflow Visualization
Figure 1: Decision tree for DBMP quantification emphasizing the critical blank check and dual-methodology options.
Validation Criteria (FDA/EMA Guidelines)
To ensure the method is robust and trustworthy, the following parameters must be met.
| Parameter | Acceptance Criteria | Notes |
| Linearity (R²) | > 0.995 | Range typically 1–1000 ng/mL.[1] |
| Accuracy | 85–115% | 80–120% at LLOQ.[1] |
| Precision (CV) | < 15% | < 20% at LLOQ.[1] |
| Recovery | > 70% | Consistent across Low, Med, High QC. |
| Matrix Effect | 85–115% | Compare post-extraction spike vs. neat solution.[1] |
| Selectivity | Resolution > 1.5 | Critical: Must separate DBMP from BHT peak. |
Troubleshooting & "Gotchas"
-
Ghost Peaks: If you see DBMP in your blank, check your solvent bottles.[1] Use only HPLC-grade solvents stored in glass.[1] Replace plastic caps with PTFE-lined ones.[1]
-
Carryover: Lipophilic phenols stick to injector ports.[1]
-
Isomer Co-elution: If BHT and DBMP co-elute, lower the GC oven ramp rate around 140°C–180°C to 2°C/min.
References
-
OIV-OENO 620-2020. "Determination of Alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS)." International Organisation of Vine and Wine.[1][2] Link
-
BenchChem. "4-tert-Butyl-2,6-dimethylphenol: Chemical Properties and Safety."[1] Link
-
National Institutes of Health (NIH). "2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells."[1] PubMed Central.[1] Link
-
ResearchGate. "Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs."[1] Link
-
OECD SIDS. "2,2'-Methylenebis(6-tert-butyl-4-methylphenol) Toxicity Profile." OECD.[1][3] Link
Application Note: 4,6-Di-tert-butyl-2-methylphenol (DBMP) in Cell Culture
Introduction & Chemical Identity
4,6-Di-tert-butyl-2-methylphenol (CAS: 616-55-7), frequently referred to as DBMP or 4,6-Di-tert-butyl-o-cresol , is a phenolic antioxidant structurally isomeric to the industry-standard Butylated Hydroxytoluene (BHT).
While standard BHT (2,6-di-tert-butyl-4-methylphenol) is chemically designed for maximum steric hindrance to be metabolically inert, DBMP possesses a distinct substitution pattern that alters its reactivity profile and biological interaction.
Critical Distinction: DBMP vs. Standard BHT
Researchers must not conflate these two isomers. The structural difference dictates a divergence in application:
| Feature | Standard BHT (2,6-di-tert-butyl-4-methylphenol) | DBMP (4,6-di-tert-butyl-2-methylphenol) |
| Hydroxyl Shielding | High: Flanked by two bulky tert-butyl groups. | Moderate: Flanked by one tert-butyl and one methyl group.[1][2][3] |
| Reactivity | Slower hydrogen abstraction; highly stable. | Faster hydrogen abstraction; potentially higher radical quenching rate. |
| Bioactivity | Generally inert; acts purely as a radical scavenger. | Bioactive: Reported Retinoid X Receptor (RXR) agonist; potential adipogenic inducer. |
| Primary Use | General media supplement for cell survival. | Mechanistic probe for antioxidant kinetics; structure-activity relationship (SAR) studies. |
Application Focus: This guide details the use of DBMP primarily as a probe for lipid peroxidation inhibition and a comparator in antioxidant mechanism studies .
Warning: Due to reported off-target effects (e.g., RXR activation), DBMP should be used with rigorous vehicle controls and viability assays to distinguish antioxidant protection from receptor-mediated signaling.
Mechanism of Action
DBMP functions as a chain-breaking antioxidant. It donates a hydrogen atom from its phenolic hydroxyl group to unstable lipid peroxyl radicals (
Pathway Visualization
The following diagram illustrates the scavenging mechanism and the steric difference that makes DBMP kinetically distinct from BHT.
Figure 1: Mechanism of hydrogen donation by DBMP. The reduced steric bulk at the ortho-position (methyl vs. tert-butyl) facilitates rapid interaction with lipid radicals.
Preparation & Handling
DBMP is highly lipophilic and practically insoluble in water. Improper preparation leads to precipitation in aqueous media (crystal formation), which causes physical stress to cells and invalidates concentration data.
Protocol A: Stock Solution Preparation
-
Solvent Selection:
-
Primary: Dimethyl Sulfoxide (DMSO) - Recommended for cell culture.
-
Secondary: Ethanol (Absolute) - Use if cells are DMSO-sensitive.
-
-
Concentration: Prepare a 100 mM Master Stock.
-
Calculation: Molecular Weight of DBMP = 220.35 g/mol .
-
Dissolve 22.0 mg of DBMP in 1.0 mL of sterile DMSO.
-
-
Sterilization:
-
Do NOT use standard PVDF/PES syringe filters initially; the lipophilic compound may bind to the membrane.
-
Prepare stock in a sterile hood using sterile solvent and glassware. If filtration is mandatory, use a PTFE (Teflon) or Nylon filter pre-saturated with the solvent.
-
-
Storage:
-
Aliquot into amber glass vials (to prevent photo-oxidation).
-
Store at -20°C. Stable for 3 months.
-
Visual Check: Thaw at 37°C before use. Ensure no crystals are visible.
-
Experimental Protocols
Protocol B: Determination of Non-Toxic Range (Viability Assay)
Because DBMP has biological activity beyond simple antioxidation, you must define the "Safe Window" for your specific cell line.
Materials:
-
Cell Line (e.g., HEK293, HepG2, or primary fibroblasts)
-
CCK-8 or MTT Assay Kit
-
DBMP Stock (100 mM)
Workflow:
-
Seeding: Plate cells in 96-well plates (5,000–10,000 cells/well). Incubate for 24h.
-
Titration: Prepare serial dilutions of DBMP in culture media.
-
Range: 0, 1, 5, 10, 25, 50, 100 μM.
-
Critical: Maintain constant DMSO concentration (e.g., 0.1%) across all wells, including the "0 μM" vehicle control.
-
-
Exposure: Incubate cells for 24h and 48h.
-
Readout: Perform viability assay according to kit instructions.
-
Analysis: Plot Dose-Response curve. Determine the Maximal Non-Toxic Concentration (MNTC) .
-
Note: If viability increases significantly (>120%), suspect metabolic interference or adipogenic induction.
-
Protocol C: Lipid Peroxidation Inhibition (Rescue Assay)
This protocol tests the ability of DBMP to rescue cells from oxidative stress induced by tert-Butyl Hydroperoxide (tBHP) or Ferroptosis inducers (e.g., Erastin).
Experimental Groups:
-
Control: Media + Vehicle (DMSO).
-
Stressor Only: Media + Inducer (e.g., 50 μM tBHP).
-
Test Group: Media + Inducer + DBMP (at MNTC, typically 10–20 μM).
-
Positive Control: Media + Inducer + Ferrostatin-1 (1 μM) or standard BHT (20 μM).
Step-by-Step:
-
Pre-treatment: Add DBMP to cells 2 hours prior to adding the stressor. This allows the lipophilic antioxidant to partition into the cell membranes.
-
Stress Induction: Add the oxidative stressor (tBHP or Erastin) directly to the media containing DBMP.
-
Incubation: Incubate for 6–12 hours (acute stress) or 24 hours (chronic stress).
-
Detection (Lipid ROS):
-
Wash cells with PBS.
-
Stain with C11-BODIPY (581/591) (2 μM) for 30 minutes at 37°C.
-
Harvest and analyze via Flow Cytometry or Fluorescence Microscopy.
-
Signal Shift: Oxidation shifts fluorescence from Red (590nm) to Green (510nm).
-
Experimental Workflow Diagram
Figure 2: Validated workflow for assessing antioxidant efficacy. The toxicity check is a mandatory "Go/No-Go" gate.
Data Analysis & Interpretation
When analyzing results, compare the "Green/Red" fluorescence ratio of C11-BODIPY.
| Parameter | Vehicle Control | Stressor Only | Stressor + DBMP | Interpretation |
| Viability | 100% | < 40% | > 80% | Successful Cytoprotection |
| Lipid ROS (Green Fluorescence) | Low | High | Reduced | Effective Radical Scavenging |
| Lipid ROS (Red Fluorescence) | High | Low | Preserved | Membrane Integrity Maintained |
Troubleshooting Guide:
-
Issue: Cells detach in DBMP-only wells.
-
Cause: DBMP concentration too high (>50 μM) causing membrane fluidity disruption.
-
Fix: Titrate down. Verify DMSO concentration is <0.5%.
-
-
Issue: No protection observed against H2O2.
-
Cause: H2O2 is cytosolic; DBMP is lipophilic.
-
Fix: DBMP protects against Lipid Peroxidation (ferroptosis), not necessarily cytosolic ROS. Use tBHP or Erastin for validation.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69224, 4,6-Di-tert-butyl-o-cresol. Retrieved from [Link]
- Kadoma, Y., et al. (2009).Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols. Chemosphere.
-
Chawawisit, K., et al. (2015). 2,4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp.[4] KB1. Journal of Applied Pharmaceutical Science.[4] (Context: Bioactivity and antibiotic properties).
-
Takeda, Y., et al. (2014). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Toxicology.[1][5][6][7][8] (Context: Off-target receptor activation).
Sources
- 1. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 616-55-7: 2,4-Di-tert-butyl-6-methylphenol [cymitquimica.com]
- 4. japsonline.com [japsonline.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,6-Di-tert-butyl-o-cresol | C15H24O | CID 69224 - PubChem [pubchem.ncbi.nlm.nih.gov]
4,6-di-tert-butyl-2-methylphenol as a probe for studying radical scavenging.
4,6-Di-tert-butyl-2-methylphenol as a Steric Probe
Introduction: The "Steric Step-Down" Probe
In the evaluation of radical scavenging antioxidants, 2,6-di-tert-butyl-4-methylphenol (BHT) is the industry standard reference. However, BHT is often too sterically hindered to accurately model reactions where substrate accessibility is a limiting factor.
This guide focuses on 4,6-di-tert-butyl-2-methylphenol (also known as 4,6-di-tert-butyl-o-cresol). Structurally similar to BHT, this molecule replaces one bulky ortho-tert-butyl group with a smaller methyl group.
Why use this as a probe? By comparing the radical scavenging kinetics of this molecule against BHT, researchers can decouple steric effects from electronic effects .
-
Electronic Similarity: Both molecules have nearly identical electron-donating alkyl substituents on the phenol ring.
-
Steric Difference: The hydroxyl (OH) group in the 4,6-isomer is significantly more accessible than in BHT.
If an experimental antioxidant mimics the kinetics of the 4,6-isomer rather than BHT, it suggests your candidate functions via a less sterically demanding transition state, potentially offering better protection for compact radicals.
Mechanism of Action
The primary mechanism for this probe is Hydrogen Atom Transfer (HAT) . Upon encountering a peroxyl radical (
Key Reaction:
Unlike unhindered phenols, the resulting 2-methyl-4,6-di-tert-butylphenoxyl radical (
Pathway Diagram
The following diagram illustrates the scavenging pathway and the critical "steric gate" concept.
Figure 1: Mechanism of Hydrogen Atom Transfer (HAT) highlighting the transition state where the reduced steric bulk of the 2-methyl group facilitates faster kinetics compared to BHT.
Experimental Protocol: Styrene Autoxidation Assay
The most rigorous method to determine the inhibition rate constant (
Materials
-
Probe: 4,6-di-tert-butyl-2-methylphenol (Recrystallize from hexane if purity <99%).
-
Substrate: Styrene (Must be washed with NaOH to remove inhibitors, dried over
, and distilled under reduced pressure). -
Initiator: AIBN (Azobisisobutyronitrile).[1]
-
Solvent: Chlorobenzene (Non-polar, standard) or Acetonitrile (Polar, to test solvent effects).
-
Equipment: Differential Pressure Transducer (e.g., Validyne DP15) or high-sensitivity Oxygen Electrode.
Workflow Diagram
Figure 2: Step-by-step workflow for the Styrene Autoxidation Assay using differential pressure monitoring.
Detailed Procedure
-
Baseline Establishment: Load the reaction vessel with Styrene (50% v/v) in Chlorobenzene containing AIBN (0.05 M). Thermostat at 30°C.
-
Initiation: Allow the system to equilibrate with an oxygen atmosphere. Record the rate of oxygen consumption (
) which appears as a linear pressure drop over time. -
Inhibition: Inject a known concentration of 4,6-di-tert-butyl-2-methylphenol (typically 10
M final concentration). -
Observation: The oxygen consumption will sharply decrease (forming a plateau or reduced slope). This is the inhibition period (
) . -
Recovery: Once the antioxidant is consumed, the rate will return to
.
Data Analysis & Calculation
To quantify the scavenging activity, use the integral method based on the oxygen uptake traces.
Equation 1: Calculation of
However, for rapid screening, a simplified approximation during the inhibition period is often used if the inhibition is strong:
Where:
- : Rate of O2 uptake during inhibition.
- : Rate of initiation (determined using a reference like PMHC or calculated from AIBN decomposition).
-
: Propagation rate constant of styrene at 30°C (
). - : Stoichiometric factor (typically 2.0 for this probe).
Reference Values (in Chlorobenzene at 30°C)
| Parameter | 4,6-di-t-butyl-2-methylphenol | BHT (Reference) | Interpretation |
| ~2.5 x 10^4 | 1.4 x 10^4 | Probe is ~1.8x faster due to reduced sterics. | |
| Stoichiometry ( | 2.0 | 2.0 | Both trap 2 radicals per molecule. |
| BDE (O-H) | ~85.5 kcal/mol | 87.0 kcal/mol | Probe has slightly weaker O-H bond. |
Note: Values derived from Amorati et al. and Ingold et al. (See References).
Troubleshooting & Controls
-
Self-Validation: If your
value calculates to < 1.5, your probe may have partially oxidized prior to use. Always verify the concentration of the probe stock solution via UV-Vis ( approx 270-280 nm) immediately before injection. -
Solvent Effects: If switching to acetonitrile, expect the
to drop by an order of magnitude due to Kinetic Solvent Effects (KSE), where the solvent H-bonds to the phenol, hindering H-atom abstraction. -
Temperature Stability: Do not exceed 50°C for this assay; AIBN decomposition becomes too rapid and the assumption of steady-state kinetics may fail.
References
-
Amorati, R., et al. (2017).[2] "Absolute Antioxidant Activity of Alkylphenols in Solution." Journal of Organic Chemistry.
-
Burton, G. W., & Ingold, K. U. (1981). "Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking antioxidants." Journal of the American Chemical Society.
-
Litwinienko, G., & Ingold, K. U. (2007). "Solvent effects on the rates and mechanisms of reaction of phenols with free radicals." Accounts of Chemical Research.
-
Valgimigli, L., et al. (2003). "Measurement of Antioxidant Activity by Styrene Autoxidation." Free Radical Research.
Sources
Application Note: Evaluation of Antioxidant Potency and Cytoprotective Efficacy of 4,6-Di-tert-butyl-2-methylphenol (DBMP)
Executive Summary & Rationale
4,6-Di-tert-butyl-2-methylphenol (DBMP, CAS: 616-55-7) is a sterically hindered phenolic antioxidant, structurally isomeric to the widely used Butylated Hydroxytoluene (BHT). While BHT (2,6-di-tert-butyl-4-methylphenol) is the industry standard, the specific arrangement of substituents in DBMP—specifically the ortho-methyl and ortho,para-di-tert-butyl configuration—alters its Bond Dissociation Enthalpy (BDE) and lipophilicity.
This guide provides a rigorous experimental framework to evaluate DBMP. Unlike generic antioxidant protocols, this workflow addresses the compound's specific challenges: extreme lipophilicity and the potential for quinone methide formation (a toxicity vector) at high concentrations.
Key Experimental Objectives:
-
Chemical Validation: Quantify radical scavenging capacity in organic media (DPPH Assay).
-
Biological Efficacy: Measure intracellular ROS inhibition in live cells (DCFH-DA Assay).
-
Safety Profiling: Determine the therapeutic window via cytotoxicity screening (MTT Assay).
Molecule Mechanism & Experimental Logic
The "Double-Edged" Mechanism
DBMP operates via Hydrogen Atom Transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals (ROO•). The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups at the 4 and 6 positions, preventing it from initiating new radical chains.
However, researchers must be aware of the metabolic fate. Oxidative transformation of hindered phenols can generate quinone methides , electrophilic species capable of alkylating cellular proteins. Therefore, establishing the IC50 (efficacy) vs. LC50 (toxicity) is the primary goal of this design.
Visualizing the Mechanism
The following diagram illustrates the radical scavenging pathway and the critical stabilization provided by the tert-butyl groups.
Caption: Mechanism of Action: DBMP neutralizes radicals via H-transfer. The resulting phenoxyl radical is sterically stabilized, though excessive oxidation can lead to toxic quinone methides.
Phase 1: Chemical Validation (Cell-Free)
Objective: Determine the EC50 (Effective Concentration 50%) of DBMP against stable radicals. Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay.[1][2] Why DPPH? Unlike ABTS, DPPH is soluble in organic solvents (methanol/ethanol), making it the only viable choice for the highly lipophilic DBMP, which precipitates in aqueous buffers.
Protocol A: DPPH Radical Scavenging Assay
Reagents:
-
DBMP Stock: 10 mM in Methanol (Sonicate if necessary).
-
DPPH Reagent: 0.1 mM in Methanol (Freshly prepared, protect from light).
-
Positive Control: Trolox or BHT.
Step-by-Step Workflow:
-
Preparation: Prepare a dilution series of DBMP in Methanol (e.g., 10, 25, 50, 100, 200 µM).
-
Reaction: In a 96-well plate, mix 100 µL of DBMP sample with 100 µL of DPPH solution .
-
Blank: 100 µL Methanol + 100 µL DPPH.
-
Sample Blank: 100 µL DBMP + 100 µL Methanol (to correct for intrinsic color).
-
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Measurement: Read Absorbance at 517 nm .
Data Calculation:
Critical Note: If DBMP precipitates, switch solvent to Ethanol. Do not use DMSO for DPPH as it can interfere with radical stability in some setups.
Phase 2: Biological Efficacy (In Vitro)
Objective: Validate cytoprotection against oxidative stress. Model: HepG2 (Human liver carcinoma) cells. Assay: DCFH-DA (Dichlorofluorescin diacetate) Intracellular ROS Assay.
Protocol B: Cellular Antioxidant Activity (CAA)
Reagents:
-
Cell Line: HepG2 (Seeded at
cells/well). -
Stressor:
(Hydrogen Peroxide) or AAPH. -
Probe: DCFH-DA (Sigma-Aldrich).
-
Solvent: DMSO (Final concentration on cells must be < 0.1%).
Step-by-Step Workflow:
-
Seeding: Culture cells in 96-well black-walled plates for 24 hours.
-
Pre-treatment: Remove media. Add fresh media containing DBMP (1–50 µM) for 2 hours .
-
Vehicle Control: 0.1% DMSO only.
-
-
Stress Induction: Wash cells with PBS. Add
for 1 hour to induce oxidative burst. -
Probe Loading: Wash cells. Add
DCFH-DA in serum-free media. Incubate for 30 minutes at 37°C. -
Quantification: Wash 2x with PBS to remove extracellular probe. Measure Fluorescence (Ex/Em: 485/535 nm).
Self-Validating Check:
-
The
only group must show >3-fold fluorescence increase over the Vehicle Control. If not, the stress induction failed.
Phase 3: Toxicology & Safety Profiling
Objective: Distinguish cytoprotection from cytotoxicity. Method: MTT or CCK-8 Assay.
Protocol C: Cytotoxicity Threshold Screening
Rationale: Hindered phenols can become pro-oxidants at high concentrations. You must define the
-
Treatment: Treat HepG2 cells with DBMP (range 1 µM to 500 µM) for 24 hours .
-
Incubation: Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Read: Absorbance at 570 nm.
Data Interpretation Table:
| Concentration (µM) | Predicted Outcome | Action |
| 1 - 10 | No Toxicity (>90% Viability) | Ideal for efficacy testing. |
| 10 - 50 | Potential Cytostasis | Monitor morphology carefully. |
| > 100 | Cytotoxicity (<50% Viability) | STOP. Likely quinone methide formation. |
Experimental Workflow Diagram
The following diagram summarizes the integrated workflow from compound preparation to data analysis.
Caption: Integrated Workflow: Prioritize solubility checks and toxicity screening before efficacy testing to avoid false positives caused by precipitation or cell death.
References
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry.
-
Kalyanaraman, B., et al. (2012). Teaching the basics of redox biology to medical and graduate students: Oxidants, antioxidants and disease mechanisms. Redox Biology.
-
Thompson, D. C., & Trush, M. A. (1989). Enhancement of butylated hydroxytoluene-induced cytotoxicity by butylated hydroxyanisole in isolated rat hepatocytes. Toxicology and Applied Pharmacology.
-
Bolton, J. L., et al. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology.
-
Wang, H., & Joseph, J. A. (1999). Quantifying Cellular Oxidative Stress by Dichlorofluorescein Assay Using Microplate Reader. Free Radical Biology and Medicine.
Sources
High-Sensitivity Profiling of 4,6-Di-tert-butyl-2-methylphenol (DBMP) and its Metabolites
Application Note & Protocol Guide [1]
Abstract & Scope
This guide details the analytical strategy for the detection and quantification of 4,6-di-tert-butyl-2-methylphenol (DBMP, CAS 616-55-7) and its primary oxidative metabolites in biological matrices (plasma, urine) and environmental samples.[1]
Unlike its ubiquitous isomer BHT (2,6-di-tert-butyl-4-methylphenol), DBMP possesses a less sterically hindered ortho-methyl group.[1] This structural difference dictates a distinct metabolic fate, favoring rapid oxidation to 3,5-di-tert-butylsalicylic acid and the formation of coupled dimers like 2,2'-methylenebis(6-tert-butyl-4-methylphenol) .[1] This protocol synthesizes Gas Chromatography-Mass Spectrometry (GC-MS) for lipophilic parents/dimers and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for polar acid metabolites.[1]
Metabolic Pathway Analysis
Understanding the biotransformation of DBMP is critical for selecting the correct analytical targets. The primary metabolic attack occurs at the C2-methyl group , which is less sterically protected than the tert-butyl groups.
Key Analytes
-
Oxidative Metabolite (Major): 3,5-di-tert-butylsalicylic acid (formed via alcohol and aldehyde intermediates).[1]
-
Degradation Product/Dimer: 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (Antioxidant 2246).[1]
-
Reactive Intermediate: Quinone Methide (transient, forms adducts).[1]
Pathway Diagram
Figure 1: Metabolic and degradation pathways of DBMP, highlighting the oxidation of the ortho-methyl group to salicylic acid derivatives and quinone methide-mediated dimerization.
Analytical Strategy
A dual-platform approach is recommended to cover the polarity span of the analytes.
| Analyte Class | Recommended Method | Rationale |
| Parent & Dimers | GC-MS (EI) | High volatility of parent; dimers elute well on non-polar columns.[1][3] Silylation improves peak shape.[1] |
| Acid Metabolites | LC-MS/MS (ESI-) | Salicylic acid derivatives ionize strongly in negative mode; avoids harsh derivatization steps.[1][3] |
| Conjugates | LC-MS/MS (ESI-) | Direct detection of glucuronides without hydrolysis.[1][3] |
Protocol A: GC-MS for Parent and Dimers
Objective: Quantification of DBMP and 2,2'-methylenebis(6-tert-butyl-4-methylphenol).[1]
Sample Preparation (Liquid-Liquid Extraction)
Use glass consumables to avoid leaching interfering phenols from plasticware.[1]
-
Aliquot: Transfer 200 µL of plasma/urine to a glass centrifuge tube.
-
Internal Standard: Spike with 20 µL of d21-BHT or 2,4,6-tribromophenol (10 µg/mL in MeOH).
-
Extraction: Add 1 mL of Hexane:Ethyl Acetate (9:1 v/v) .
-
Agitation: Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes.
-
Derivatization (Optional but Recommended):
GC-MS Instrument Parameters
-
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]
-
Inlet: Splitless mode, 260°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (hold 5 min).
-
-
MS Detection: SIM Mode (Selected Ion Monitoring).
Target Ions (SIM Table)
| Compound | Retention Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) |
| DBMP (TMS) | 9.5 min | 277 | 292 (M+), 261, 73 |
| Dimer (TMS) | 18.2 min | 483 | 468, 241, 73 |
| IS (d21-BHT) | 9.2 min | 241 | 256, 223 |
Protocol B: LC-MS/MS for Acid Metabolites
Objective: Quantification of 3,5-di-tert-butylsalicylic acid and glucuronides.
Sample Preparation (Solid Phase Extraction)[1]
-
Pre-treatment: Dilute 200 µL plasma with 600 µL 0.1% Formic Acid in water.
-
SPE Cartridge: HLB (Hydrophilic-Lipophilic Balance) or Mixed-Mode Anion Exchange (MAX) for acids.[1]
-
Reconstitution: Evaporate eluate and reconstitute in 100 µL Mobile Phase A:B (50:50).
LC-MS/MS Instrument Parameters
-
System: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 100 mm, 1.7 µm).
-
Mobile Phases:
-
Gradient:
-
Ionization: Electrospray Ionization (ESI), Negative Mode .
MRM Transitions
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Note |
| 3,5-di-tert-butylsalicylic acid | 249.1 | 205.1 | -25 | Loss of CO2 (Decarboxylation) |
| 3,5-di-tert-butylsalicylic acid | 249.1 | 57.1 | -40 | t-Butyl fragment |
| DBMP-Glucuronide | 395.2 | 219.2 | -30 | Loss of Glucuronide |
| IS (Salicylic Acid-d4) | 141.0 | 97.0 | -22 | Structural Analog |
Validation & Quality Assurance
To ensure "Trustworthiness" (Part 2 of Core Requirements), the following validation steps are mandatory:
-
Isomer Specificity Check:
-
Matrix Effect Evaluation:
-
Compare the slope of calibration curves in solvent vs. extracted matrix.
-
If Matrix Factor < 0.8 or > 1.2, use matrix-matched calibration or stable isotope dilution.[1]
-
-
Carryover Control:
-
Lipophilic phenols stick to tubing.[1] Include 3 blank injections (MeOH) after high-concentration standards.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-methyl-4,6-di-tert-butylphenol (CAS 616-55-7).[1] NIST Mass Spectrometry Data Center.[1][8] [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: 2,2'-methylenebis(6-tert-butyl-4-methylphenol).[1] (Major degradation product).[1] [Link][1]
-
PubChem. Compound Summary: 4,6-Di-tert-butyl-2-methylphenol.[1][2][9][Link][1]
Sources
- 1. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Showing Compound 2,6-Di-tert-butyl-4-methylphenol (FDB011992) - FooDB [foodb.ca]
- 4. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 5. agilent.com [agilent.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. 6-tert-Butyl-2,4-dimethylphenol [webbook.nist.gov]
- 9. AU2006201342A1 - Method of increasing the oxidation stability of biodiesel - Google Patents [patents.google.com]
Application Note: In Vitro Antioxidant Profiling of 4,6-Di-tert-butyl-2-methylphenol
[1]
Abstract
This technical guide outlines the characterization of 4,6-di-tert-butyl-2-methylphenol (CAS 616-55-7), a sterically hindered phenolic antioxidant.[1][2] Distinct from its widely known isomer BHT (2,6-di-tert-butyl-4-methylphenol), this compound exhibits unique solubility and kinetic profiles governed by the asymmetry of its ortho-substituents (one tert-butyl and one methyl group).[1] This document provides optimized protocols for evaluating its radical scavenging efficacy and lipid peroxidation inhibition, specifically tailored for lipophilic compounds (LogP ~5.3).
Introduction & Chemical Profile[1][3][4][5][6][7][8]
Structural Distinction
Researchers must distinguish 4,6-di-tert-butyl-2-methylphenol (also known as 2,4-di-tert-butyl-6-methylphenol or 4,6-di-tert-butyl-o-cresol) from standard BHT.[1] While both are hindered phenols, the target compound possesses an asymmetric ortho-substitution pattern.[1] This structural nuance influences the steric accessibility of the hydroxyl moiety, potentially altering Hydrogen Atom Transfer (HAT) kinetics compared to the symmetrical BHT.[1]
Mechanism of Action
The primary antioxidant mechanism is Hydrogen Atom Transfer (HAT) .[1] The phenolic hydroxyl group donates a hydrogen atom to unstable free radicals (
Figure 1: Radical Scavenging Mechanism
Caption: HAT mechanism where the phenol neutralizes a radical, forming a sterically stabilized phenoxy radical.[1]
Solubility & Handling
-
LogP: ~5.3 (Highly Lipophilic)[1]
-
Solubility: Insoluble in water.[1] Soluble in Ethanol, Methanol, DMSO, Chloroform, and oils.[1]
-
Critical Handling: All stock solutions must be prepared in organic solvents (Ethanol or DMSO). Aqueous assay buffers must contain sufficient co-solvent or surfactant to prevent precipitation, which causes false negatives in spectrophotometric assays.[1]
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay (Lipophilic Optimized)
Standard aqueous protocols fail for this compound due to precipitation.[1] This protocol uses a methanol-based system.[1]
Principle: The stable radical DPPH• (purple) is reduced to DPPH-H (yellow) by the antioxidant.[1] Detection: Absorbance decrease at 517 nm.[1]
Materials
-
Solvent: HPLC-grade Methanol.[1]
-
Positive Control: Trolox or BHT.[1]
-
Sample: 4,6-di-tert-butyl-2-methylphenol stock (10 mM in Methanol).
Procedure
-
Stock Preparation: Dissolve 2.2 mg of 4,6-di-tert-butyl-2-methylphenol in 1 mL Methanol to make a 10 mM stock.
-
DPPH Working Solution: Dissolve 2.4 mg DPPH in 50 mL Methanol (~120 µM). Adjust concentration so Absorbance (A517) is 1.0 ± 0.[1]1. Prepare fresh and protect from light.
-
Dilution Series: Prepare serial dilutions of the sample in Methanol (e.g., 10, 25, 50, 100, 200 µM).
-
Reaction:
-
Add 100 µL of sample dilution to 2.9 mL of DPPH Working Solution.
-
Blank: 100 µL Methanol + 2.9 mL DPPH.[1]
-
Control: 100 µL Sample + 2.9 mL Methanol (to correct for intrinsic color).
-
-
Incubation: Vortex and incubate in the dark at Room Temperature (RT) for 30 minutes .
-
Measurement: Read Absorbance at 517 nm .
Calculation
156Protocol 2: ABTS Radical Cation Decolorization Assay
Adapted for lipophilic compounds using an Ethanol/Buffer system.
Principle: ABTS is oxidized to the blue-green radical cation ABTS[1]•+. Antioxidants reduce it back to colorless ABTS.[1][7]
Materials
-
ABTS Salt: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).[1][4]
-
Oxidant: Potassium Persulfate (
).[1] -
Solvent: Ethanol (absolute).[1]
Procedure
-
Radical Generation (Pre-Assay):
-
Mix 7 mM ABTS (aqueous) with 2.45 mM Potassium Persulfate (final conc).
-
Incubate in the dark at RT for 12–16 hours . This forms the stable ABTS•+ stock.
-
-
Working Solution: Dilute the ABTS•+ stock with Ethanol (not water) until Absorbance at 734 nm is 0.70 ± 0.02 .[1] Using ethanol ensures the lipophilic analyte remains soluble.
-
Assay:
-
Incubation: Incubate for 6 minutes at RT.
-
Measurement: Read Absorbance at 734 nm .
Protocol 3: Inhibition of Lipid Peroxidation (TBARS Assay)
Crucial for this compound, as its primary industrial/biological role is protecting lipids.[1]
Principle: Induce oxidation in an oil emulsion or liposome model.[1] Measure malondialdehyde (MDA) formation using Thiobarbituric Acid (TBA).[1]
Figure 2: Lipid Peroxidation Workflow
Caption: Workflow for assessing inhibition of iron-induced lipid peroxidation.[1]
Procedure
-
Substrate: Prepare a 4 mM Linoleic acid emulsion in 0.1 M Phosphate Buffer (pH 7.4) with 0.5% Tween-20 (to solubilize the lipid).[1]
-
Sample Addition: Add 100 µL of sample (dissolved in Ethanol) to 1.0 mL emulsion.
-
Oxidation Induction: Add 100 µL of 100 µM
and 100 µL of 100 µM Ascorbic Acid. -
Incubation: Incubate at 37°C for 1 hour .
-
Termination: Add 1 mL of TCA/TBA reagent (15% Trichloroacetic acid, 0.375% Thiobarbituric acid).
-
Chromophore Development: Heat at 95°C for 30 minutes . Cool on ice.
-
Measurement: Centrifuge to remove precipitate. Read supernatant Absorbance at 532 nm .[1]
Data Summary & Analysis
| Assay | Target Mechanism | Key Readout | Solubility Control |
| DPPH | Radical Scavenging (HAT) | IC50 (µM) | Use Methanol system |
| ABTS | Radical Scavenging (HAT/SET) | TEAC (Trolox Eq.) | Dilute radical in Ethanol |
| TBARS | Lipid Protection | % Inhibition of MDA | Use Tween-20 emulsion |
Validation Criteria:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69224, 4,6-Di-tert-butyl-o-cresol.[1] Retrieved from [Link][1]
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1] LWT - Food Science and Technology.[1] (Standard DPPH Protocol).[1][8]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay.[1] Free Radical Biology and Medicine.[1] (Standard ABTS Protocol).[1][9]
-
NIST Chemistry WebBook. Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl-.[1] Retrieved from [Link][1]
Sources
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-Di-tert-butyl-o-cresol | C15H24O | CID 69224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl- (CAS 616-55-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zen-bio.com [zen-bio.com]
role of 4,6-di-tert-butyl-2-methylphenol in stabilizing organic materials
Executive Summary
This technical guide details the application of 4,6-di-tert-butyl-2-methylphenol (also known as 4,6-di-tert-butyl-o-cresol, CAS 616-55-7) as a primary antioxidant and stabilizer.[1] While structurally isomeric to the ubiquitous BHT (2,6-di-tert-butyl-4-methylphenol), this compound exhibits distinct steric and kinetic properties due to the asymmetry of its ortho-substituents (one methyl, one tert-butyl).[1] This guide provides researchers with validated protocols for characterizing this stabilizer, assessing its efficacy in polymer/solvent matrices via Oxidation Induction Time (OIT), and understanding its radical scavenging mechanism.
Chemical Identity & Mechanistic Distinction
Compound: 4,6-Di-tert-butyl-2-methylphenol CAS: Structure: A phenol ring substituted with a methyl group at the 2-position (ortho) and tert-butyl groups at the 4- (para) and 6- (ortho) positions.[1][2]
Expert Insight: The "Orthogonal" Steric Effect
Unlike BHT, where the hydroxyl (-OH) moiety is shielded by two bulky tert-butyl groups, 4,6-di-tert-butyl-2-methylphenol features an -OH group flanked by one tert-butyl and one smaller methyl group.[1]
-
Kinetic Consequence: The reduced steric bulk of the ortho-methyl group allows for faster hydrogen abstraction by peroxy radicals (
).[1] This makes CAS 616-55-7 a kinetically faster radical scavenger than BHT in certain low-viscosity media (fuels, solvents).[1] -
Stability Trade-off: The resulting phenoxy radical is slightly less persistent than the BHT-radical, making it more prone to subsequent coupling reactions.[1] This necessitates precise dosing to avoid color body formation (yellowing) in clear polymers.
Mechanism of Action: Radical Scavenging Cycle
The stabilizer functions as a chain-breaking donor (CB-D).[1] It donates a hydrogen atom to propagating peroxy radicals, terminating the autoxidation chain.[3]
Figure 1: The stabilization pathway showing the interception of the propagation cycle by 4,6-di-tert-butyl-2-methylphenol.[1]
Material Characterization Protocol
Before application, the purity of the stabilizer must be verified, as isomers (like BHT) or de-butylated byproducts can alter performance.
Protocol A: Purity Verification via GC-FID
Objective: Quantify CAS 616-55-7 purity and detect isomeric impurities.
-
Sample Preparation: Dissolve 50 mg of sample in 10 mL of HPLC-grade Dichloromethane (DCM).
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]
-
Conditions:
-
Acceptance Criteria:
Application Protocol: Polymer Stabilization
Context: This protocol assesses the efficacy of 4,6-di-tert-butyl-2-methylphenol in extending the service life of polyolefins (PE/PP) or elastomers.[1]
Protocol B: Oxidation Induction Time (OIT) by DSC
Based on ASTM D3895 principles.
Reagents & Equipment:
-
Reference Standard: Indium (for calibration).
-
Gases: Nitrogen (99.999%), Oxygen (99.999%).[1]
-
Substrate: Unstabilized Polypropylene powder.[1]
Workflow:
Figure 2: Experimental sequence for determining Oxidation Induction Time (OIT).
Step-by-Step Procedure:
-
Compounding:
-
DSC Setup:
-
Place 5-10 mg of compounded sample into an open aluminum pan (do not crimp).
-
Reference: Empty aluminum pan.
-
-
Thermal Program:
-
Equilibrate at 25°C.
-
Ramp 20°C/min to 200°C under Nitrogen (50 mL/min).
-
Isothermal hold at 200°C for 5 minutes (allows thermal equilibrium).
-
Trigger: Switch gas to Oxygen (50 mL/min) at
.
-
-
Analysis:
-
Monitor the heat flow (W/g).
-
The baseline will remain flat during the induction period.
-
The "Onset Point" is the intersection of the baseline and the tangent of the exothermic oxidation curve.
-
-
Calculation:
- .[1]
Data Interpretation:
| Sample | OIT (min) | Interpretation |
|---|---|---|
| Unstabilized Control | < 2 min | Rapid degradation; baseline validity check. |
| Test (0.1% Stabilizer) | > 20 min | Effective radical scavenging. |
| Reference (BHT) | Variable | Compare to benchmark; Target may show lower OIT if volatility is high at 200°C, but higher efficacy in liquid phase tests. |
Application Protocol: Solvent/Fuel Stabilization
Context: Due to its solubility profile, this isomer is often used to prevent peroxide formation in ethers (THF, Diethyl Ether) or fuels.[1]
Protocol C: Peroxide Value Monitoring
Objective: Validate inhibition of peroxide formation over time.
-
Setup: Prepare a 100 mL aliquot of fresh, peroxide-free solvent (verified < 1 ppm).
-
Dosing: Add 4,6-di-tert-butyl-2-methylphenol at 10-50 ppm.
-
Stress Condition: Store in clear glass (UV exposure) or at 40°C for 30 days.
-
Measurement (Iodometric Titration):
-
Calculation:
[1]-
Target: PV < 5 meq/kg after 30 days indicates successful stabilization.[1]
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10346, 4,6-Di-tert-butyl-m-cresol (Synonym for isomer class, specific structure 4,6-di-tert-butyl-2-methylphenol).[1] Retrieved from [Link][1]
-
ASTM International. ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.[1] West Conshohocken, PA.[1] Retrieved from [Link]
-
Gugumus, F. (1998). Possibilities and limits of synergism with phenolic antioxidants. Polymer Degradation and Stability.[9][11][12] (General reference for hindered phenol mechanisms).
Disclaimer: This application note is for research and development purposes only. Users must consult the specific Safety Data Sheet (SDS) for CAS 616-55-7 before handling, as hindered phenols can cause skin and eye irritation.[1]
Sources
- 1. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. 4,6-DI-TERT-BUTYL-2-METHYLPHENOL | 616-55-7 [chemicalbook.com]
- 3. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. Screening Assessment for the Challenge - Canada.ca [canada.ca]
- 7. canada.ca [canada.ca]
- 8. tainstruments.com [tainstruments.com]
- 9. store.astm.org [store.astm.org]
- 10. img.antpedia.com [img.antpedia.com]
- 11. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 12. nbinno.com [nbinno.com]
Application Note: High-Kinetics Stabilization Using 4,6-Di-tert-butyl-2-methylphenol (DTBMP)
Executive Summary
This guide details the application, mechanism, and handling of 4,6-di-tert-butyl-2-methylphenol (DTBMP) as a polymerization inhibitor. Unlike its ubiquitous isomer BHT (2,6-di-tert-butyl-4-methylphenol), DTBMP possesses an asymmetric steric environment (one ortho-methyl, one ortho-tert-butyl). This structural nuance results in faster hydrogen atom transfer (HAT) kinetics , making it a superior choice for stabilizing highly reactive monomers (e.g., acrylates, vinyls) where BHT may be too slow to prevent "popcorn" polymerization initiation.
Chemical Identity & Properties
Researchers must distinguish DTBMP from BHT to ensure protocol accuracy. DTBMP has a significantly lower melting point, facilitating easier incorporation into liquid monomer streams without high-temperature melting pots.
| Property | 4,6-Di-tert-butyl-2-methylphenol (DTBMP) | BHT (Reference) |
| CAS Number | 616-55-7 | 128-37-0 |
| Structure | Asymmetric (o-Me, o-tBu, p-tBu) | Symmetric (di-o-tBu, p-Me) |
| Melting Point | 50–52 °C | 69–71 °C |
| Boiling Point | ~269 °C (760 mmHg) | 265 °C (760 mmHg) |
| pKa (Predicted) | ~11.9 | ~12.2 |
| Solubility | Soluble in alcohols, acetone, styrenics | Soluble in alcohols, acetone, styrenics |
| Radical Kinetics | High (Less steric shielding at OH) | Moderate (High steric shielding) |
Mechanism of Action
DTBMP functions as a chain-breaking antioxidant. It donates a phenolic hydrogen atom to propagating peroxy radicals (
The Steric Advantage
The efficacy of DTBMP lies in its reduced steric hindrance compared to BHT.
-
BHT: Two bulky tert-butyl groups flank the hydroxyl group, "caging" it. This provides stability but slows the rate of hydrogen abstraction (
). -
DTBMP: One tert-butyl and one smaller methyl group flank the hydroxyl. This increases the accessibility of the -OH group, resulting in a higher
, allowing it to intercept radicals more rapidly before polymer chains reach critical length.
Pathway Diagram
The following diagram illustrates the scavenging pathway and the formation of the quinone methide intermediate, a critical consideration for color-sensitive applications.
Figure 1: Mechanism of radical scavenging by DTBMP. Note the formation of Quinone Methide, which indicates active inhibition but may introduce color.
Application Protocols
Protocol A: Preparation of Inhibitor Stock Solution
Purpose: To create a precise, homogeneous dosing solution for monomer stabilization. Direct addition of solid crystals is discouraged due to slow dissolution rates which may create local "uninhibited" zones.
Materials:
-
DTBMP (CAS 616-55-7), >99% purity.[1]
-
Solvent: The monomer itself (preferred) or a compatible solvent (e.g., Methanol, Ethyl Acetate).
Step-by-Step:
-
Selection: If the final application is sensitive to solvent impurities, use the target monomer as the solvent.
-
Dissolution:
-
Weigh 5.0 g of DTBMP.
-
Add to 95.0 g of solvent/monomer in a glass beaker.
-
Critical Step: Heat gently to 55 °C (just above the MP of 50 °C). The crystals will melt and dissolve almost instantly. This is a distinct advantage over BHT, which requires heating to >70 °C.
-
-
Storage: Store the 5% (wt/wt) stock solution in amber glass at 20–25 °C. Shelf life is 6 months.
Protocol B: Inhibition Efficiency Test (Induction Period)
Purpose: To determine the minimum effective concentration (MEC) for a specific monomer system.
Method: Isothermal Differential Scanning Calorimetry (DSC)
-
Sample Prep: Prepare monomer samples with 0, 10, 50, and 100 ppm DTBMP.
-
Initiator: Add 1% Benzoyl Peroxide (BPO) to trigger radical formation.
-
Run: Heat samples to 80 °C isothermally in the DSC.
-
Measurement: Record the time (
) until the onset of the exothermic polymerization peak. -
Validation: A plot of [Inhibitor Concentration] vs.
should be linear. If does not increase significantly >50 ppm, the radical flux is too high for phenolic inhibition (switch to nitroxides like TEMPO).
Protocol C: Removal of DTBMP from Monomers
Purpose: To purify the monomer prior to polymerization. Phenolic inhibitors must be removed to ensure consistent reaction kinetics and molecular weight distribution.
Method: Caustic Wash (Saponification)
Unlike neutral inhibitors, DTBMP is weakly acidic (
Workflow Diagram:
Figure 2: Purification workflow for removing DTBMP from monomers.
Detailed Steps:
-
Wash: In a separatory funnel, combine Monomer and 10% NaOH (aq) in a 3:1 volume ratio. Shake vigorously for 2 minutes. The DTBMP converts to sodium 4,6-di-tert-butyl-2-methylphenolate (water soluble).
-
Separation: Allow phases to separate. The lower aqueous phase will likely turn yellow/orange (characteristic of phenolate salts). Drain and discard.
-
Rinse: Wash the organic layer twice with deionized water to remove residual caustic. Check pH of the wash water; it should be neutral (pH 7).
-
Dry: Pass the monomer through a column of anhydrous
or store over 4Å Molecular Sieves for 4 hours.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Yellowing of Monomer | Formation of Quinone Methide. | Reduce oxygen exposure during storage (nitrogen blanket), though some oxygen is needed for phenolic efficiency. Alternatively, reduce DTBMP concentration. |
| Premature Polymerization | Oxygen depletion. | Phenolic inhibitors often require dissolved oxygen to regenerate. Ensure headspace has 5-21% |
| Incomplete Removal | Insufficient pH during wash. | Ensure NaOH concentration is >5%. DTBMP ( |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69224, 4,6-Di-tert-butyl-o-cresol. Retrieved from [Link]
-
Cheméo. (2025). Physical Properties of Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl-. Retrieved from [Link][2][3][4]
Sources
- 1. 4,6-DI-TERT-BUTYL-2-METHYLPHENOL | 616-55-7 [chemicalbook.com]
- 2. Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl- (CAS 616-55-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. guidechem.com [guidechem.com]
- 4. 4,6-Di-tert-butyl-o-cresol | C15H24O | CID 69224 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield and purity of 4,6-di-tert-butyl-2-methylphenol synthesis
[1]
Executive Summary & Scope
This guide addresses the synthesis and purification of 4,6-di-tert-butyl-2-methylphenol (CAS: 497-39-2).[1]
-
Target Molecule: 4,6-di-tert-butyl-o-cresol.[1]
-
Common Confusion: Do not confuse with BHT (2,6-di-tert-butyl-4-methylphenol).[1] While structurally similar, the starting material here is o-cresol, not p-cresol.[1]
-
Core Challenge: The primary difficulty lies in forcing the second tert-butyl group onto the sterically hindered 6-position (ortho to the hydroxyl) while preventing O-alkylation or isomerization.[1]
Reaction Mechanics & Optimization
To improve yield, we must transition from "cooking and looking" to a mechanistic understanding of Friedel-Crafts alkylation on substituted phenols.[1]
The Reaction Pathway
The alkylation of o-cresol with isobutylene is governed by the competition between kinetic and thermodynamic control.
-
Kinetic Product (Fast): 4-tert-butyl-2-methylphenol (Para-attack).[1] This occurs readily at lower temperatures (<60°C).[1]
-
Thermodynamic Product (Target): 4,6-di-tert-butyl-2-methylphenol.[1] This requires higher activation energy to overcome the steric hindrance at the 6-position (ortho).[1]
-
Byproducts: O-alkylation (ethers) and tri-alkylated species (rare due to sterics).[1]
Figure 1: Reaction pathway demonstrating the necessity of thermal energy to drive the conversion from the mono-intermediate to the di-substituted target.[1]
Critical Process Parameters (CPP)
| Parameter | Recommended Range | Scientific Rationale |
| Temperature | 80°C – 100°C | Below 80°C, the reaction stalls at the mono-substituted intermediate (4-tBu).[1] Above 110°C, de-alkylation (reversibility) becomes significant [1].[1] |
| Catalyst | Solid Acid (e.g., PW/MCM-41) | Traditional |
| Pressure | 0.5 – 2.0 bar (gauge) | If using isobutylene gas, slight overpressure increases the concentration of olefin in the liquid phase, accelerating the rate-limiting second alkylation step [3]. |
| Molar Ratio | 2.2 : 1 (Isobutylene : Cresol) | A slight excess of alkylating agent is required to push the equilibrium toward the di-substituted product. |
Troubleshooting Guide (Q&A)
Q1: My HPLC shows a large peak at retention time consistent with a mono-substituted product. Why isn't the reaction completing?
Diagnosis: "The Ortho Wall." You likely formed the 4-tert-butyl intermediate but failed to overcome the activation energy barrier to place the second group at the 6-position.[1] Corrective Action:
-
Increase Temperature: If running at 60-70°C, ramp to 90°C.
-
Check Catalyst Activity: If using a solid acid (zeolite/resin), water generated during the reaction (if using t-Butanol) or wet starting materials may have poisoned the active sites. Dry all reagents or switch to isobutylene gas (generates no water).
-
Extend Reaction Time: The second alkylation is 5-10x slower than the first.
Q2: The product is highly colored (yellow/brown) instead of white crystals.
Diagnosis: Oxidation (Quinone formation). Phenolic antioxidants are sacrificial; they oxidize easily. The presence of oxygen during the reaction or workup creates quinone methides or coupled byproducts. Corrective Action:
-
Inert Atmosphere: The entire reaction must be under a strict Nitrogen or Argon blanket.
-
Degas Solvents: Sparge all workup solvents with nitrogen.
-
Acid Removal: Residual acid catalyst during the drying phase promotes oxidation. Ensure complete neutralization (wash with
) before solvent removal.[1]
Q3: I am seeing "O-alkylation" impurities (ethers). How do I remove them?
Diagnosis: Low temperature kinetic trap. O-alkylation is kinetically favored at low temperatures but is thermodynamically unstable compared to C-alkylation.[1] Corrective Action: Do not purify yet. Simply heat the reaction mixture to 100°C for an additional hour. Under acidic conditions, the tert-butyl group will cleave from the oxygen and re-attach to the carbon ring (Fries rearrangement-like mechanism) or equilibrate to the C-alkylated product [4].[1]
Purification Protocol (The "Self-Validating" System)
Achieving >99% purity requires exploiting the solubility differences between the target and its isomers.
Impurity Profile
| Impurity | Origin | Removal Strategy |
| 4-t-butyl-o-cresol | Incomplete Reaction | High solubility in alcohols (stays in mother liquor).[1][2] |
| 6-t-butyl-o-cresol | Steric byproduct | Recrystallization.[1] |
| Polymeric "Tars" | Acid degradation | Adsorption (Silica/Charcoal) or Distillation.[1] |
Recommended Purification Workflow
-
Quench & Wash: Neutralize catalyst with aqueous
. Wash organic phase with brine.[1] -
Rough Distillation (Optional but recommended): If crude purity is <85%, perform a vacuum distillation to remove unreacted cresol and light mono-products.[1]
-
Target BP: ~160-170°C at 20 mmHg (approximate; determine experimentally).[1]
-
-
Dual-Solvent Crystallization (The Gold Standard):
-
Solvent: Ethanol/Water (90:10 v/v) or Methanol.[1]
-
Procedure: Dissolve crude solid in refluxing Ethanol. Add water dropwise until turbidity just persists. Clear with a drop of ethanol. Cool slowly to room temperature, then to 4°C.
-
Validation: The target 4,6-DBMP crystallizes as white needles/plates.[1] The mono-substituted impurities remain in the supernatant [5].[1]
-
Figure 2: Decision tree for downstream processing based on crude assay.
Standard Operating Procedure (SOP) Summary
Reagents: o-Cresol (1.0 eq), Isobutylene gas (2.2 eq), Catalyst (Tungstophosphoric acid on Silica or PTSA, 2 wt%).[1]
-
Setup: 3-neck flask with mechanical stirrer, gas inlet, and thermometer. Purge with
. -
Loading: Charge molten o-cresol and catalyst. Heat to 60°C .
-
Addition: Begin slow bubbling of Isobutylene. The exotherm will rise.
-
Ramp: Once addition is 50% complete, ramp temperature to 90°C .
-
Hold: Maintain 90°C for 3-5 hours. Monitor by TLC/GC until mono-intermediate < 2%.[1]
-
Workup: Dilute with Ethyl Acetate, filter catalyst (if solid), wash with bicarbonate.
-
Isolation: Evaporate solvent. Recrystallize residue from Ethanol/Water.[1][3]
References
-
ChemicalBook. (n.d.). 4,6-Di-tert-butyl-m-cresol synthesis and reaction conditions. Retrieved from [1]
-
Wang, X., et al. (2025).[4] Solid Acid Catalysts in Tert-Butyl Removal Reaction of 4,6-DBMC: Performance Insights and Industrial Implications. Catalysis Letters. Retrieved from
-
BASF SE. (2017). Process for the alkylation of phenols. WO2017042181A1. Retrieved from
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction Mechanism and Kinetics. Retrieved from [1]
-
Imperial Chemical Industries Ltd. (1973). Purification of 4-methyl-2,6-di-tert butyl phenol. GB1323066A. Retrieved from
troubleshooting degradation of 4,6-di-tert-butyl-2-methylphenol in solution
Product: 4,6-Di-tert-butyl-2-methylphenol (CAS: 616-55-7) Synonyms: 2-Methyl-4,6-di-tert-butylphenol; 4,6-Di-tert-butyl-o-cresol; Methyl-di-t-butylphenol.[1] Classification: Sterically Hindered Phenolic Antioxidant.[1]
Introduction: Understanding the Molecule
Welcome to the technical support hub for 4,6-di-tert-butyl-2-methylphenol (DBMP) . While often compared to its famous isomer BHT (2,6-di-tert-butyl-4-methylphenol), DBMP exhibits distinct degradation kinetics due to its substitution pattern.[1]
The Critical Difference: Unlike BHT, which forms a para-quinone methide, DBMP has its para position blocked by a stable tert-butyl group.[1] Consequently, oxidative stress forces the molecule to degrade via the ortho-methyl group , leading to the formation of reactive ortho-quinone methides and specific dimers. Understanding this structural constraint is key to troubleshooting its stability in solution.
Module 1: Troubleshooting Discoloration (Yellowing/Pinking)
User Issue: "My clear stock solution turned yellow (or pinkish) after 24 hours."
Root Cause Analysis
The discoloration is a signature of oxidation , specifically the formation of conjugated chromophores.[1]
-
Mechanism: The phenolic hydrogen is abstracted to form a phenoxy radical.[1]
-
Propagation: Because the para position is blocked, the radical density shifts to the ortho-methyl group.[1]
-
Chromophore Formation: This leads to the formation of an ortho-quinone methide .[1] These species are highly colored (yellow/orange) and reactive.[1] Further coupling can create stilbenequinone-like dimers (red/pink).[1]
Diagnostic Workflow
-
Check Solvent Quality: Are you using non-degassed solvents? Dissolved oxygen is the primary initiator.[1]
-
Check Container: Are you using clear glass? UV light accelerates radical formation.
-
Check pH: Is the solution slightly basic? Phenolate ions oxidize
– times faster than neutral phenols.[1]
Solution Protocol: The "Inert-Amber" Standard[1][2]
-
Step 1: Prepare all solvents by sparging with Helium or Argon for 15 minutes prior to dissolution.[1]
-
Step 2: Use amber borosilicate glass vials (Type I).
-
Step 3: Store at -20°C if the solution must be kept >12 hours.
Module 2: Chromatographic Anomalies (Ghost Peaks & Assay Loss)
User Issue: "HPLC shows a decrease in the main peak and the appearance of late-eluting 'ghost' peaks."
Root Cause Analysis
The "ghost peaks" are likely dimers .[1]
-
Dimerization: Two DBMP radicals often couple via their methylene groups (formed from the oxidized ortho-methyl).[1]
-
Product: 1,2-bis(3,5-di-tert-butyl-2-hydroxyphenyl)ethane or similar methylene-bridged dimers.[1] These are highly lipophilic and elute later than the monomer on Reverse Phase (RP) columns.
Quantitative Data: Solvent Compatibility Table
| Solvent System | Stability Rating | Primary Degradant | Recommendation |
| Methanol (MeOH) | Moderate | Methyl-ether adducts | Use for immediate analysis only.[1] |
| Acetonitrile (ACN) | High | Dimer (upon storage) | Preferred. Low reactivity.[1] |
| DMSO | Low | Oxidative dimers | Avoid.[1] DMSO promotes oxidation.[1] |
| THF | Moderate | Peroxide-induced oxidation | Must be BHT-free & peroxide-free.[1] |
DOT Diagram: Degradation Pathway
The following diagram illustrates the oxidative pathway specific to the ortho-methyl substitution.
Caption: Figure 1. Oxidative degradation pathway of DBMP leading to discoloration (Quinone Methide) and HPLC ghost peaks (Dimer).[1]
Module 3: Experimental Protocols
Protocol A: Rapid Stability Verification (Stress Test)
Use this protocol to validate if your storage conditions are adequate.[1]
-
Preparation: Prepare a 1 mg/mL solution of DBMP in your target solvent.
-
Split: Divide into three HPLC vials:
-
Vial A (Control): Sealed, Amber, stored at 4°C.
-
Vial B (Light Stress): Clear glass, exposed to ambient lab light for 4 hours.
-
Vial C (Base Stress): Spike with 1% volume of 0.1N NaOH (or TEA).[1]
-
-
Analysis: Inject all three on HPLC (C18 column, 100% ACN isocratic).
-
Interpretation:
Protocol B: HPLC Method for Degradant Detection
Standard methods often miss the lipophilic dimers.[1] Use this gradient to force them off the column.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0-2 min: 60% B[1]
-
2-10 min: Ramp to 100% B
-
10-15 min: Hold 100% B (Critical for eluting dimers)
-
15-18 min: Re-equilibrate.
-
Frequently Asked Questions (FAQ)
Q: Can I use plastic (PP/PE) tubes for storage? A: No. DBMP is highly lipophilic (LogP ~ 5-6).[1] It will sorb (stick) to the hydrophobic surface of polypropylene or polyethylene, causing a drop in assay concentration over time.[1] Always use glass.
Q: Why does the degradation happen faster in methanol than acetonitrile? A: Methanol is a protic solvent.[1] While it dissolves DBMP well, it can participate in nucleophilic attack on the ortho-quinone methide intermediate, forming methoxy-adducts.[1] Acetonitrile is aprotic and generally provides better chemical stability for this class of antioxidants [1].
Q: Is the degradation reversible? A: Generally, no .[1] Once the quinone methide forms or dimerization occurs, adding a reducing agent (like ascorbic acid) will not revert the molecule back to the parent phenol efficiently and may introduce new side reactions.[1] Prevention is the only strategy.
References
-
Pospíšil, J., Nešpůrek, S., & Zweifel, H. (1996).[1][2] The role of quinone methides in thermostabilization of hydrocarbon polymers—I. Formation and reactivity of quinone methides. Polymer Degradation and Stability, 54(1), 7-14.[1][2]
-
Kovářová, J., et al. (1995).[2] The effect of transformation products of the antioxidant BHT on the initial stages of thermo- and photo-oxidation of LDPE.[1][2] Canadian Journal of Chemistry, 73(11), 1862-1868.[1][2] [1][2]
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 2,6-Di-tert-butyl-4-methylphenol (BHT Analog).[1]
-
PubChem. (2025).[1][3] Compound Summary: 2-Methyl-4,6-di-tert-butylphenol.[1][2][4][5] National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Santonox | C22H30O2S | CID 7308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]
- 5. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Optimization of 4,6-Di-tert-butyl-2-methylphenol
Current Status: Operational Subject: High-Performance Liquid Chromatography (HPLC) Analysis of Sterically Hindered Phenols Target Analyte: 4,6-Di-tert-butyl-2-methylphenol (CAS: 616-55-7) Related Impurities: 2,6-Di-tert-butyl-4-methylphenol (BHT), 2,4-Di-tert-butylphenol.[1]
Executive Summary: The Structural Challenge
Welcome to the technical guide for 4,6-di-tert-butyl-2-methylphenol. As a researcher, you are likely encountering a specific challenge: Selectivity.
This molecule is a structural isomer of the ubiquitous antioxidant BHT (2,6-di-tert-butyl-4-methylphenol).[1] The difference lies in the position of the substituents:
-
BHT: Two tert-butyl groups at positions 2 and 6 (ortho).
-
Target (4,6-isomer): One tert-butyl at position 6 (ortho), one at position 4 (para), and a methyl at position 2 (ortho).
Expert Insight: The 4,6-isomer is less sterically hindered around the phenolic hydroxyl group than BHT. While BHT’s hydroxyl is shielded by two bulky tert-butyl groups, the 4,6-isomer has only one. This makes the 4,6-isomer more accessible to silanol interactions on the column stationary phase, leading to peak tailing that is often absent in BHT peaks.
Part 1: Critical Method Parameters (CMP)
Stationary Phase Selection
Do not default to a standard C18 without considering the isomeric nature of your sample.
| Column Chemistry | Suitability | Technical Rationale |
| C18 (Octadecyl) | High | Excellent for general retention due to the high LogP (~5.[1]1) of the analyte.[2][3][4][5][6][7][8][9][10][11] Requires high organic content to elute reasonable times. |
| C8 (Octyl) | Medium | Reduces run time compared to C18 but may lose resolution between the 4,6-isomer and BHT.[1] |
| Phenyl-Hexyl | Optimal | Offers |
Mobile Phase Composition
-
Solvent A: Water (Acidified).
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).
-
Modifier: 0.1% Formic Acid or Phosphoric Acid.
-
Why? Although the pKa is high (~11.9), the acidic modifier suppresses the ionization of residual silanols on the column, not the analyte itself. This is critical for the 4,6-isomer to prevent tailing.
-
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My 4,6-isomer peak is tailing, but the BHT peak is symmetrical."
Diagnosis: Secondary Silanol Interactions. As noted in the executive summary, the 4,6-isomer has less steric protection around the -OH group. It is hydrogen-bonding with free silanols on your silica support.[1]
Corrective Actions:
-
Switch to an "End-capped" Column: Ensure your column is fully end-capped (e.g., "HPH" or "XBridge" style technologies).
-
Increase Buffer Strength: If using formic acid, switch to 0.1% Phosphoric Acid (pH ~2.1). Phosphate competes effectively for silanol sites.
-
Temperature: Increase column temperature to 40°C. This improves mass transfer and reduces the kinetic impact of secondary interactions.
Issue 2: "I cannot separate 4,6-di-tert-butyl-2-methylphenol from BHT (Co-elution)."
Diagnosis: Lack of Selectivity (
Corrective Actions:
-
Change Solvent Selectivity: If using ACN, switch to Methanol. Methanol is a protic solvent and interacts differently with the phenolic hydroxyl groups, often enhancing the separation of phenol isomers.
-
Use a Phenyl-Hexyl Column: Leverage the
interaction differences. -
Isocratic Hold: Instead of a steep gradient, insert a shallow isocratic hold at the elution percentage (e.g., 85% B) to allow the phases to discriminate between the isomers.
Issue 3: "Retention times are drifting significantly between runs."
Diagnosis: Phase Collapse or Equilibration Issues. These compounds are highly lipophilic. If you run a gradient starting at 5% B, the column may not fully "wet" or equilibrate if the re-equilibration time is too short.
Corrective Actions:
-
Minimum Organic Start: Do not start below 30% Organic. High-ligand-density C18 columns can suffer phase collapse in nearly 100% water.[1]
-
Wash Step: Ensure a strong wash (100% B) after every injection to remove highly retained plasticizers or matrix components that often accompany these antioxidants.
Part 3: Visualized Workflows
Workflow 1: Method Development Decision Tree
Caption: Decision matrix for column and mobile phase selection based on impurity profile.
Workflow 2: Troubleshooting Co-elution
Caption: Step-by-step logic for resolving the 4,6-isomer from its structural isomer BHT.
Part 4: Standard Operating Protocol (SOP)
Method ID: HPLC-PHENOL-ISO-01 Application: Separation of 4,6-di-tert-butyl-2-methylphenol from BHT and degradation products.[1]
Instrumentation & Conditions
-
System: UHPLC or HPLC (Binary Pump preferred).
-
Detector: UV-Vis / PDA at 276 nm (Max absorption) and 210 nm (Sensitivity).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 1.7 µm for UHPLC).
-
Temperature: 40°C.
Mobile Phase Preparation[1][2]
-
MP A: Water + 0.1% Phosphoric Acid (
). -
MP B: Methanol (LC-MS Grade).
Gradient Table
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 75 | Initial Equilibration (High organic required) |
| 10.0 | 90 | Shallow gradient to separate isomers |
| 12.0 | 100 | Column Wash (Remove dimers/trimers) |
| 15.0 | 100 | Hold Wash |
| 15.1 | 75 | Return to Initial |
| 20.0 | 75 | Re-equilibration |
Sample Preparation
-
Solvent: Dissolve standard in 100% Methanol or Acetonitrile.
-
Concentration: 50 µg/mL (UV response is moderate).
-
Note: Do not use water in the diluent if possible, as the analyte may precipitate.
References
-
ChemicalBook. (2025).[3][7][12] 4,6-Di-tert-butyl-2-methylphenol Properties and Spectral Data. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2,6-Di-tert-butyl-4-methylphenol (BHT) and related phenols.[1][8][9][10] Retrieved from
-
ResearchGate. (2025). Separation and Determination of Phenolic Antioxidants by HPLC. (General methodology for hindered phenols).[6] Retrieved from
-
Sigma-Aldrich. (2025). Analytical Standards for Phenolic Antioxidants. Retrieved from
Sources
- 1. Showing Compound 2,6-Di-tert-butyl-4-methylphenol (FDB011992) - FooDB [foodb.ca]
- 2. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns | MDPI [mdpi.com]
- 5. [Determination of 2,6-di-tertbutyl-4-methylphenol in an aviation jet fuel by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of hindered phenolic antioxidants in plastic packaging injections by magnetic solid phase extraction followed by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,6-Di-tert-butyl-4-methylphenol tested according to Ph Eur 128-37-0 [sigmaaldrich.com]
- 10. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 4,6-Di-tert-butyl-2-methylphenol (DBMP)
[1]
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Quantification, Isomer Resolution, and Extraction of CAS 616-55-7[1]
Introduction: The "Isomer Trap" in Antioxidant Analysis
Welcome to the technical support hub for 4,6-di-tert-butyl-2-methylphenol (referred to hereafter as DBMP ).
If you are here, you are likely facing one of three critical failures:
-
Co-elution: You cannot distinguish DBMP from its ubiquitous isomer, BHT (2,6-di-tert-butyl-4-methylphenol).[1]
-
Low Recovery: Your spike recovery is inconsistently low (<70%) due to volatility or adsorption.[1]
-
Ionization Suppression: Your LC-MS sensitivity is negligible compared to UV detection.[1]
DBMP is a sterically hindered phenol often found as a degradation product of BHT or a leachable from rubber stoppers and plastic packaging. Because it shares an exact molecular weight (220.35 g/mol ) and similar lipophilicity with BHT, standard "generic" antioxidant methods often fail to resolve them, leading to false-positive quantifications.[1]
Module 1: Chromatographic Resolution (The Isomer Problem)
Q: My peak for DBMP is merging with BHT. How do I achieve baseline separation?
A: The structural similarity between DBMP and BHT requires high-efficiency stationary phases.[1] BHT is symmetric; DBMP is asymmetric.[1] This slight difference in "molecular shape" is your lever for separation.[1]
Troubleshooting Protocol: GC-MS Separation
Gas Chromatography is the Gold Standard for this analysis due to the compound's volatility and non-polarity.[1]
-
Column Selection: Do not use a standard 5%-phenyl column (e.g., DB-5). You need a phase that selects for shape selectivity.[1]
-
Recommended: 50%-phenyl-methylpolysiloxane (e.g., DB-17ms) or a dedicated "Volatiles" column (e.g., DB-624).[1]
-
-
Carrier Gas: Helium at constant flow (1.0 mL/min).
-
Temperature Program: The critical step is a mid-ramp hold .
-
Initial: 60°C (hold 1 min)
-
Ramp 1: 20°C/min to 140°C
-
Isothermal Hold:Hold at 140°C for 5 minutes. (This allows the isomers to resolve based on boiling point/polarity subtle differences).
-
Ramp 2: 30°C/min to 280°C.[1]
-
Troubleshooting Protocol: LC-MS Separation
If you must use LC (e.g., for aqueous extracts), a C18 column often fails to resolve these isomers.
Module 2: Detection & Ionization Physics
Q: Why is my LC-MS (ESI) signal so poor compared to GC-MS?
A: You are fighting Steric Hindrance .[1]
In Electrospray Ionization (ESI), phenols typically ionize in negative mode (
The Solution: Change the Ionization Source. [1]
| Ionization Mode | Suitability | Mechanism | Notes |
| ESI (+/-) | Poor | Protonation/Deprotonation | Steric bulk prevents charge stabilization.[1] |
| APCI (+/-) | Moderate | Gas-phase chemical ionization | Better, but can cause in-source fragmentation.[1] |
| APPI (Photoionization) | Excellent | Photon-induced electron ejection | The gold standard for hindered phenols.[1] Dopant (e.g., Toluene) enhances signal. |
| GC-EI (Electron Impact) | Best | Electron bombardment | Generates distinct fragmentation patterns.[1] |
Visualizing the Workflow Decision:
Figure 1: Decision matrix for selecting the analytical technique based on matrix and ionization physics.
Module 3: Sample Preparation & Volatility
Q: My spike recovery is <70%. Where am I losing the analyte?
A: You are likely losing DBMP during the Nitrogen Blowdown (concentration) step. DBMP is volatile.[1] If you evaporate your solvent to dryness, the DBMP sublimates with it.
Protocol: "Keeper" Solvent Evaporation
Never evaporate to dryness.[1] Use a "keeper" solvent with a higher boiling point to trap the analyte.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM) or Hexane.[1]
-
The "Keeper": Add 200 µL of Isooctane or Toluene to the extract before evaporation.
-
Evaporation:
-
Set Nitrogen flow to gentle (turbulent surface, no splashing).
-
Set water bath temperature < 35°C .
-
Stop evaporation when the volume reaches approximately 0.5 mL.
-
-
Reconstitution: Bring to final volume with your mobile phase/injection solvent.
Data: Volatility Loss Comparison
| Evaporation Condition | Recovery of DBMP (%) | Status |
| N2 Blowdown to Dryness (40°C) | 45 - 60% | FAIL |
| Rotary Evaporator (Dryness) | 30 - 50% | FAIL |
| N2 Blowdown + Isooctane Keeper | 92 - 98% | PASS |
Module 4: Background Contamination (The "Ghost" Peak)
Q: I see DBMP in my blank samples. Is my instrument contaminated?
A: It is likely your consumables , not the instrument. DBMP and BHT are standard antioxidants in polypropylene (PP) and polyethylene (PE). Using standard plastic pipette tips or storing samples in PP tubes will leach these compounds into your solvent, especially if the solvent is organic (Methanol, Acetonitrile, DCM).
Contamination Elimination Checklist:
-
Glassware Only: Use borosilicate glass vials with PTFE-lined caps.
-
No Plastic Tips: Use positive-displacement glass syringes or solvent-washed glass pipettes for all organic solvent handling.[1]
-
Septa Check: Ensure your autosampler vial septa are PTFE-faced silicone.[1] Never use plain rubber septa.[1]
-
System Blank: Run a "zero-volume" injection (injecting air) to verify if the contamination is coming from the column/mobile phase or the sample prep.
References
-
International Organisation of Vine and Wine (OIV). (2020).[2] Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS).[1][2] Method OIV-OENO 620-2020.[1][2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2007). Method 8041A: Phenols by Gas Chromatography.[1] SW-846 Update IV.[1] [Link]
-
National Institute of Standards and Technology (NIST). (2023). Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl- (CAS 616-55-7).[1][3] NIST Chemistry WebBook, SRD 69. [Link][1]
-
Product Quality Research Institute (PQRI). (2006). Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products. [Link]
preventing auto-oxidation of 4,6-di-tert-butyl-2-methylphenol during experiments
Ticket Subject: Prevention of Auto-Oxidation & Discoloration
Status: Open | Priority: High | Assigned To: Senior Application Scientist
Overview: The "Yellowing" Phenomenon
You are likely accessing this guide because your 4,6-di-tert-butyl-2-methylphenol (4,6-DTBMP) has transitioned from a pristine white crystalline solid to a yellow, orange, or brown sticky mass.
Immediate Diagnosis: This is not a contamination from external dirt; it is an intrinsic chemical cascade. Unlike its more stable isomer BHT (2,6-di-tert-butyl-4-methylphenol), 4,6-DTBMP is asymmetrically hindered . The hydroxyl group is flanked by one tert-butyl group and one methyl group. This reduced steric bulk (compared to two tert-butyls) makes the phenolic hydrogen significantly more accessible to abstraction, leading to rapid auto-oxidation into colored quinones and dimers [1].
This guide provides the protocols to prevent this degradation and restore compromised material.
Module 1: The Mechanism of Failure
Q: Why does my material turn brown even in a closed bottle?
A: The discoloration is caused by the formation of quinone methides and benzoquinones . Even trace amounts of oxygen, catalyzed by light or trace metals, abstract the phenolic hydrogen. Because the 4-position is blocked by a tert-butyl group, the radical cannot easily tautomerize to a stable form, forcing it into coupling reactions or oxidation to the ortho-quinone.
Visualizing the Degradation Pathway
The following diagram illustrates how the colorless phenol degrades into colored impurities.
Figure 1: The oxidative cascade of 4,6-DTBMP. The formation of the ortho-quinone (red/brown) is the primary cause of severe discoloration.
Module 2: Prevention Protocols (Storage & Handling)
Q: How do I store this compound to prevent degradation?
A: You must treat 4,6-DTBMP as an air-sensitive reagent, not a stable shelf chemical. The "Argon Blanket" technique is mandatory for long-term storage.
Protocol A: The Argon Blanket Storage System
-
Container: Use amber glass vials with PTFE-lined caps. Clear glass allows UV light to catalyze radical formation.
-
Atmosphere: Do not use Nitrogen if Argon is available. Argon is heavier than air and settles over the crystals, creating a more effective physical barrier against oxygen diffusion.
-
Temperature: Store at 4°C . Room temperature significantly accelerates the kinetics of quinone formation.
Q: Can I use it in open-air benchtop reactions?
A: Only for short durations (<1 hour). For synthesis (e.g., ligand preparation), use Schlenk line techniques.
Critical Solvent Warning: Avoid basic solvents (e.g., pyridine, amines) or solvents containing trace peroxides (e.g., uninhibited ethers). Bases deprotonate the phenol to the phenoxide anion, which oxidizes ~1000x faster than the neutral phenol [2].
| Solvent Class | Suitability | Risk Factor |
| Alcohols (MeOH, EtOH) | High | Good for recrystallization; protic nature stabilizes phenol. |
| Alkanes (Hexane, Pentane) | Medium | Good solubility, but no radical scavenging capability. |
| Aromatics (Toluene, Benzene) | Low | Often contain trace metals; promote "browning" over time [3]. |
| Basic Solvents (Pyridine) | CRITICAL FAIL | Rapidly promotes oxidation to phenoxide/quinone. |
Module 3: Troubleshooting Active Experiments
Q: My reaction mixture turned red/orange immediately upon adding the phenol. Is the experiment ruined?
A: Not necessarily, but it indicates a "Fenton-type" radical burst.
Diagnostic Checklist:
-
Check your Base: Did you add a strong base (NaH, KOtBu) before the phenol was fully degassed?
-
Fix: Degas the phenol solution before base addition.
-
-
Check for Iron/Copper: Are you using a metal catalyst?
-
Fix: 4,6-DTBMP is a ligand. If it oxidizes, it cannot bind to your metal. You must ensure the metal precursor is reduced and the atmosphere is strictly inert.
-
-
Check Peroxides: Are you using THF or Ether?
-
Fix: Test solvent with peroxide strips. Peroxides will instantly oxidize the phenol.
-
Decision Tree: Salvaging the Experiment
Figure 2: Troubleshooting logic for unexpected color changes during synthesis.
Module 4: Recovery & Purification
Q: I have 50g of yellowed material. Do I throw it away?
A: No. You can restore it to >99% purity using the Ethanol/Water Recrystallization Method .[1] Distillation is not recommended as the high heat required (b.p. >250°C) often induces further decomposition.
Protocol B: Purification by Recrystallization
Target: Removal of quinone impurities (more soluble in ethanol) from the phenol.
-
Dissolution: Place the yellow solid in a flask. Add minimal boiling Ethanol (95%) until fully dissolved. (Approx. 2-3 mL per gram of solid).
-
Filtration (Optional): If there are black particulates, filter hot through a glass frit.
-
Precipitation: While keeping the solution hot, add warm Deionized Water dropwise.
-
End Point: Stop adding water the moment the solution becomes slightly turbid (cloudy) and the turbidity does not disappear upon swirling.
-
-
Crystallization: Remove from heat. Wrap the flask in foil (exclude light) and let it cool to room temperature slowly. Then place in a fridge (4°C) for 3 hours.
-
Collection: Filter the white needles. Wash with cold 50% EtOH/Water.
-
Drying: Dry under high vacuum for 4 hours. Do not oven dry in air.
Validation:
-
Appearance: Should be white needles.
-
Melting Point: 4,6-di-tert-butyl-2-methylphenol melts at ~50-52°C . If the melting point is depressed (<45°C), repeat recrystallization [4].
References
-
Mechanism of Phenol Oxidation: Burton, G. W., & Ingold, K. U. (1986). "Autoxidation of biological molecules. 4. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro." Journal of the American Chemical Society.
-
Base-Catalyzed Oxidation: Nishinaga, A., et al. (1979). "Base-catalyzed oxygenation of tert-butylated phenols." Journal of the American Chemical Society.
-
Solvent Effects on Color: Janzen, E. G. (1965). "Color formation in the oxidation of hindered phenols."[2][3] Journal of Organic Chemistry.
-
Physical Properties & Purification: Haynes, W. M. (Ed.).[1][2][4][5][6][7] (2016). CRC Handbook of Chemistry and Physics. CRC Press. (Melting point verification).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. stabilization-technologies.com [stabilization-technologies.com]
- 3. researchgate.net [researchgate.net]
- 4. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 5. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 6. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 7. EP1563041B1 - Use of 2,6-di-tert.-butyl-p-cresol for increasing the storage stability of biodiesel - Google Patents [patents.google.com]
purification methods for crude 4,6-di-tert-butyl-2-methylphenol
Technical Support Center: Purification of 4,6-di-tert-butyl-2-methylphenol
Ticket ID: DBMP-PUR-001 Subject: Advanced Purification Protocols & Troubleshooting for CAS 616-55-7 Assigned Specialist: Senior Application Scientist, Separation Methodologies[1]
Executive Summary & Compound Verification
Before proceeding with purification, verify the identity of your target compound.[1] A common error in this synthesis is the inadvertent optimization of the thermodynamic isomer, 2,6-di-tert-butyl-4-methylphenol (BHT).[1]
| Feature | Target: 4,6-di-tert-butyl-2-methylphenol | Common Impurity: BHT (2,6-isomer) |
| CAS | 616-55-7 | 128-37-0 |
| Structure | Ortho-methyl, Ortho-tert-butyl | Di-ortho-tert-butyl |
| Melting Point | 50–52 °C | 69–71 °C |
| Boiling Point | 269 °C | 265 °C |
| Alkali Solubility | Soluble in Claisen’s Alkali | Insoluble (Cryptophenol) |
Module 1: Troubleshooting Crystallization (The "Oiling Out" Issue)
User Issue: "I am trying to recrystallize my crude product, but it separates as a yellow oil at the bottom of the flask rather than forming crystals."
Technical Diagnosis: The target compound has a low melting point (50–52 °C).[1][2] "Oiling out" occurs when the solute separates from the solution as a liquid phase before the crystallization temperature is reached.[1] This is often due to a solvent boiling point that is too high or a solution that is too concentrated at elevated temperatures.[1]
Corrective Protocol: Low-Temperature Precipitation Do not use standard reflux-cool cycles. Use a solvent-anti-solvent precipitation method at controlled low temperatures.[1]
Recommended Solvent System: Ethanol (Solvent) / Water (Anti-solvent)[1]
-
Dissolution: Dissolve the crude oil in the minimum amount of absolute ethanol at room temperature (20–25 °C). Do not heat above 40 °C.
-
Filtration: If particulate matter is present, filter through a 0.45 µm PTFE membrane.[1]
-
Anti-solvent Addition:
-
Maturation: Allow the mixture to stand at -20 °C (freezer) for 12 hours.
-
Harvest: Cold filtration. Wash with cold (–20 °C) 50% aqueous ethanol.[1]
Alternative Solvent: Petroleum Ether (40–60) can be used.[1] Dissolve at 35 °C, cool to -20 °C.
Module 2: Removing Color Impurities (Quinone Management)
User Issue: "My product is chemically pure by GC (>98%) but has a persistent yellow/brown color."
Technical Diagnosis: The color is caused by trace amounts of quinone methides or benzoquinones, which are oxidation products of the phenol.[1] These have high extinction coefficients, so even ppm levels cause visible discoloration.[1]
Corrective Protocol: Reductive Bleaching Standard charcoal often fails to remove these specific chromophores.[1] A chemical reduction is required.[1]
-
Preparation: Dissolve the crude solid in Ethyl Acetate (1 g/5 mL).
-
Washing:
-
Workup: Wash with brine, dry over MgSO₄, and evaporate the solvent under reduced pressure (keep bath <40 °C).
-
Storage: Store under Argon/Nitrogen. These phenols are oxidation-prone.[1]
Module 3: Separation from Isomers (BHT & Mono-alkyls)
User Issue: "I have 5-10% BHT (2,6-isomer) contamination that recrystallization won't remove."
Technical Diagnosis: Because the boiling points (269 °C vs 265 °C) are too close for standard distillation, and solubility profiles are similar, you must exploit steric hindrance differences.[1]
-
BHT is a "cryptophenol" (two bulky t-butyl groups flanking the OH).[1] It is insoluble in Claisen’s Alkali.[1]
-
4,6-DBMP has only one flanking t-butyl group.[1] It retains solubility in strong alcoholic alkali.[1]
Corrective Protocol: Claisen’s Alkali Extraction
-
Dissolve: Dissolve the mixture in Hexane or Petroleum Ether.
-
Extract: Extract the organic layer 3 times with Claisen’s Alkali (35g KOH dissolved in 25mL water, diluted to 100mL with Methanol).[1]
-
Recovery:
-
Final Step: Extract the acidified aqueous layer with Ether/Ethyl Acetate, dry, and concentrate.[1]
Visual Workflow: Purification Decision Matrix
Figure 1: Decision matrix for purifying crude DBMP based on physical properties.
Summary of Physical Properties for Validation
| Property | Value | Notes |
| Melting Point | 50–52 °C | Sharp MP indicates high purity.[1] Broad range (<48°C) indicates solvent trapping.[1] |
| Appearance | White crystalline solid | Turns yellow upon air oxidation.[1] |
| Solubility | Ethanol, Acetone, Ether | Soluble.[1] |
| Solubility | Water | Insoluble.[1] |
| Solubility | 10% NaOH (aq) | Poor/Insoluble (Requires Methanolic KOH/Claisen's).[1] |
References
-
ChemicalBook. (2024).[1] 4,6-Di-tert-butyl-2-methylphenol Properties and Melting Point Data. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] 2,6-Di-tert-butyl-4-methylphenol (BHT) Specification Sheet (for comparison). Retrieved from [1]
-
Fieser, L. F. (1955).[1] Experiments in Organic Chemistry. (Methodology for Claisen's Alkali preparation and separation of hindered phenols). D.C. Heath and Company.[1]
-
PubChem. (2024).[1] Compound Summary: 4,6-di-tert-butyl-2-methylphenol.[1][4] Retrieved from (Note: Verify specific isomer CID in database search as BHT dominates results).[1]
Sources
- 1. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 2. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 3. JP2675126B2 - Process for producing 2,6-di-tert-butyl-4-methylphenol - Google Patents [patents.google.com]
- 4. 4,6-DI-TERT-BUTYL-2-METHYLPHENOL | 616-55-7 [chemicalbook.com]
Technical Support Center: Solubility Optimization for 4,6-Di-tert-butyl-2-methylphenol (DBMP)
Status: Active Last Updated: January 28, 2026 Subject: Troubleshooting aqueous solubility and precipitation issues in bioassays.
Executive Summary
4,6-Di-tert-butyl-2-methylphenol (DBMP) presents significant challenges in bioassays due to its high lipophilicity (LogP
Module 1: Stock Solution Preparation
The foundation of a reproducible assay is the integrity of the stock solution.
Critical Analysis: Solvent Selection
For DBMP, Dimethyl Sulfoxide (DMSO) is the gold standard carrier solvent. Ethanol (EtOH) is a secondary option but is less desirable for long-term storage due to volatility.[1][2]
| Parameter | DMSO (Recommended) | Ethanol (Alternative) |
| Solubility Limit (DBMP) | > 100 mM | > 50 mM |
| Volatility | Low (Stable concentration) | High (Concentration drift) |
| Freezing Point | 19°C (Solidifies in fridge) | -114°C (Liquid in fridge) |
| Hygroscopicity | High (Absorbs water) | Moderate |
Protocol: Gravimetric Stock Preparation
Do not rely on volumetric flasks for viscous lipophiles.
-
Weigh the solid DBMP directly into a glass vial (avoid plastic, which lipophiles can penetrate).[2]
-
Calculate the required volume of DMSO based on the mass (
). -
Add DMSO and vortex for 30 seconds.
-
Visual Check: Hold the vial against a light source. The solution must be crystal clear. Any turbidity indicates undissolved solids or water contamination in the DMSO.[2]
Technical Insight: DMSO is hygroscopic.[1][2] If your DMSO stock has absorbed atmospheric water, DBMP solubility drops exponentially.[2] Always use anhydrous DMSO (stored over molecular sieves) for stock preparation.[1][2]
Module 2: The "Crash-Out" Phenomenon (Dilution Strategy)
Directly spiking a high-concentration stock into aqueous media causes "solvent shock," leading to immediate microprecipitation.[1][2]
The Mechanism of Failure
When a hydrophobic molecule in DMSO hits water, the DMSO diffuses away faster than the molecule can disperse. This creates local supersaturation, forcing DBMP molecules to aggregate (nucleate) rather than dissolve.[2]
Visualization: Precipitation Mechanism
Figure 1: Mechanism of solvent shock.[1][2] Rapid diffusion of DMSO leaves hydrophobic DBMP molecules exposed to water, triggering aggregation.
Solution: The Intermediate Dilution Step
Instead of a 1000x dilution in one step, use a serial dilution strategy to lower the kinetic energy barrier.
-
Step 1: Dilute 100 mM Stock to 10 mM in 100% DMSO .
-
Step 2: Dilute 10 mM Stock to 1 mM in 100% DMSO .
-
Step 3 (The Spike): Add the 1 mM DMSO solution to the media to achieve 10 µM (1% DMSO final).
-
Why? This ensures your pipetting volume is manageable and accurate, minimizing the local concentration spike.
-
Module 3: Advanced Formulations (When DMSO Fails)
If DBMP precipitates even at low concentrations (e.g., < 10 µM), simple solvent dilution is insufficient. You must physically shield the hydrophobic groups.
Option A: Cyclodextrin Complexation (Recommended)
Hydroxypropyl-
-
Constraint: DBMP has bulky tert-butyl groups.[1][2] Standard
-CD may be too small.[1][2] HP- -CD is preferred due to higher solubility and flexibility.[1][2] -
Protocol:
Option B: Non-Ionic Surfactants
If cyclodextrins fail, use Tween 80 to form micelles.[2]
Module 4: Assay Interference & Troubleshooting FAQ
Q1: My compound is losing potency over time in the assay plate. Why?
Diagnosis: Non-Specific Binding (NSB).[1][2] DBMP is highly lipophilic and will bind to the plastic walls of polystyrene plates. Fix:
-
Change Plastic: Use Polypropylene (PP) plates or "Low-Binding" surface plates.[1][2]
-
Add Carrier Protein: Supplement media with 0.1% BSA (Bovine Serum Albumin). The albumin acts as a reversible carrier, keeping DBMP in solution but available to cells.
Q2: I see crystals in the microscope, but my data looks normal.
Diagnosis: False Positive (toxicity). Crystals can physically damage cells or scatter light in absorbance assays (MTT/MTS), giving false readings. Fix: Spin down the plate (300 x g for 5 min) before reading absorbance, or switch to a luminescence-based assay (e.g., CellTiter-Glo) which is less sensitive to turbidity.
Troubleshooting Decision Tree
Use this logic flow to determine the correct solubility strategy for your specific experiment.
Figure 2: Logical workflow for troubleshooting DBMP solubility issues.
References
-
PubChem. (n.d.).[1][2][3] Compound Summary: 4-tert-Butyl-2-methylphenol (Related Isomer Data).[1][2] National Library of Medicine.[2] Retrieved from [Link][1]
-
National Center for Advancing Translational Sciences (NCATS). (2012).[1][2] Assay Guidance Manual: Compound Management and Solubility.[1][2] NCBI Bookshelf.[1][2] Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology.[2][4] (Contextual grounding for HP-
-CD use). -
Timm, M., et al. (2013).[2] Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.[1][2][5] Retrieved from [Link]
Sources
- 1. 4,4'-Thiobis(2-tert-butyl-6-methylphenol) | C22H30O2S | CID 7306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Tert-Butyl-2-Methylphenol | C11H16O | CID 7379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-sec-Butyl-2,6-di-tert-butylphenol | C18H30O | CID 86583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Technical Support Center: Addressing Matrix Effects in 4,6-Di-tert-butyl-2-methylphenol (DBMP) Analysis
The following technical guide is structured as a specialized support center resource for researchers analyzing 4,6-di-tert-butyl-2-methylphenol (DBMP) via Mass Spectrometry (LC-MS/MS or GC-MS).
Analyte Profile:
-
Compound: 4,6-di-tert-butyl-2-methylphenol (CAS: 616-55-7)[1][2][3]
-
Synonyms: 2-Methyl-4,6-di-tert-butylphenol; Ultra-nox 226; Methyl-di-t-butylphenol.[1][3]
-
Common Use: Antioxidant/Stabilizer in polymers, rubbers, and fuels.
-
Molecular Weight: 220.35 g/mol .
Executive Summary: Analyzing DBMP presents a unique "double-edged" matrix effect challenge.[1][3] As a hydrophobic phenolic antioxidant, it suffers from ion suppression in biological matrices (lipids/phospholipids). Simultaneously, because it is a ubiquitous additive in laboratory plastics (polypropylene tubes, pipette tips, caps), it frequently causes background contamination (ghost peaks), leading to false positives or elevated baselines that mask true matrix effects.
This guide provides a self-validating workflow to diagnose, distinguish, and eliminate these interferences.
Module 1: Diagnostic Workflow (The "Ghost" vs. The "Suppressor")
Before optimizing your method, you must determine if your issue is Contamination (Signal in Blanks) or Suppression (Loss of Signal in Matrix).
The "Ghost Peak" Check (Contamination)
-
Symptom: You observe a peak at the DBMP retention time (RT) in your solvent blanks or mobile phase.
-
Mechanism: DBMP leaches from plasticizers in LC tubing, solvent bottles, or sample preparation vials.
-
Validation Step:
-
The "Zero-Volume" Injection: Run a gradient program without an injection (0 µL).
-
Result A: Peak appears
Contamination is in the Mobile Phase or System (pump seals, tubing). -
Result B: No peak
Contamination is in the Autosampler (needle wash, vial septum) or Sample Preparation materials.
-
-
The Post-Column Infusion (PCI) Test (Suppression)
-
Symptom: Poor linearity, high LOQ, or internal standard (IS) response variation.
-
Mechanism: Co-eluting matrix components (e.g., phospholipids in plasma, humic acids in water) compete for charge in the ESI source.
-
Protocol:
-
Setup: Infuse a neat standard of DBMP (1 µg/mL) post-column at 10 µL/min via a T-tee connector into the MS source.
-
Flow: Run your LC method with a blank matrix extract injection.
-
Observation: Monitor the baseline of the specific DBMP transition (e.g., m/z 219
204). -
Interpretation: A dip in the baseline at the analyte's RT indicates suppression; a spike indicates enhancement.
-
Module 2: Troubleshooting & Optimization Guides
Issue A: High Background (Contamination)
Root Cause: DBMP is a common "leachable" from polypropylene (PP) and polyethylene (PE).
| Source | Risk Level | Corrective Action |
| Solvent Bottles | High | Replace plastic caps with solid PTFE or glass stoppers.[1][3] Do not use Parafilm. |
| Pipette Tips | Medium | Use high-grade, low-retention tips. Pre-rinse tips with methanol if LOQ is <1 ng/mL.[3] |
| Vials/Septa | High | Use silanized glass vials . Avoid PTFE/Silicone septa if they are punctured multiple times; use pre-slit septa to minimize coring.[3] |
| Mobile Phase | Low | Filter aqueous mobile phases through 0.2 µm Nylon or RC filters, not PP. |
Issue B: Ion Suppression (Sensitivity Loss)
Root Cause: Inefficient ionization of the phenolic hydroxyl group in the presence of competing matrix ions.
Technical Solution 1: Source Switching (ESI vs. APCI)
-
Electrospray Ionization (ESI-): DBMP ionizes via deprotonation
.[1][3] However, ESI is highly susceptible to suppression from co-eluting lipids. -
Atmospheric Pressure Chemical Ionization (APCI-): Often superior for DBMP.[1][3] APCI relies on gas-phase ion-molecule reactions, which are less affected by non-volatile matrix components like salts and phospholipids.[1][3]
-
Recommendation: If ESI suppression > 20%, switch to APCI in Negative Mode.
-
Technical Solution 2: Internal Standard Selection
-
Gold Standard: Use Deuterated DBMP (e.g., DBMP-d24 or d9).[3]
-
Common Pitfall: Using BHT-d21 (2,6-di-tert-butyl-4-methylphenol) as an IS.[1][3]
Module 3: Visual Troubleshooting Logic
The following diagram outlines the decision process for addressing DBMP spectral anomalies.
Caption: Decision tree for diagnosing background noise vs. ion suppression in DBMP analysis.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why is my background signal increasing over time even with clean solvents? A: This is likely system accumulation . DBMP is highly lipophilic (LogP ~ 5-6).[1][3] It can adsorb onto PTFE tubing and the rotor seal of your injector valve.
-
Fix: Implement a "sawtooth" wash gradient.[3] End every run with a high-organic flush (e.g., 95% Isopropanol/Acetone) for 2 minutes to strip the column and tubing.[3] Do not rely on Acetonitrile alone.[3]
Q2: Can I use 2,6-di-tert-butyl-4-methylphenol (BHT) as a surrogate standard? A: Only for retention time location, not for quantification .
-
Reasoning: While BHT is an isomer, the steric hindrance around the phenolic hydroxyl group differs. BHT (two bulky t-butyl groups flanking the -OH) ionizes differently than DBMP (one t-butyl and one methyl flanking the -OH).[1][3] In ESI-, this results in significantly different response factors and matrix susceptibility.[1][3]
Q3: I see a peak splitting for DBMP. Is this a matrix effect? A: This is likely a solvent effect , not a matrix effect.
-
Cause: DBMP is very hydrophobic.[3] If your sample is dissolved in 100% organic solvent (e.g., MeOH) and injected into a high-aqueous initial mobile phase, the analyte precipitates or focuses poorly at the head of the column.
-
Fix: Match the sample solvent strength to the initial mobile phase (e.g., 50:50 MeOH:Water) or reduce injection volume.
Q4: What are the recommended MRM transitions for DBMP? A: For LC-MS/MS (ESI- or APCI-):
-
Precursor: m/z 219.2
[1][3] -
Quantifier: m/z 204.1 (Loss of Methyl,
)[1][3] -
Note: Ensure your collision energy is optimized to preserve the m/z 204 ion, as the tert-butyl fragment is non-specific and high-noise.[1][3]
References
-
ChemicalBook. (2025).[3][4] 4,6-Di-tert-butyl-2-methylphenol Properties and CAS 616-55-7 Data. Retrieved from [3]
-
National Center for Biotechnology Information (PubChem). (2025). Compound Summary for CID 69224: 4,6-Di-tert-butyl-o-cresol. Retrieved from [3]
-
Oppegård, H., et al. (2025). Determination of C0–C9 alkyl phenols in produced-water-exposed fish eggs using gas chromatography/tandem mass spectrometry. ResearchGate. Retrieved from
-
Sigma-Aldrich. (2025).[3] Product Specification: 2,6-Di-tert-butyl-4-methylphenol (BHT) vs. Isomers. Retrieved from [1][3]
-
Waters Corporation. (2025).[3] Controlling Contamination in LC/MS Systems: Best Practices for Plasticizers and Stabilizers. Retrieved from
Sources
optimization of reaction conditions for derivatizing 4,6-di-tert-butyl-2-methylphenol
Status: Active Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Subject: Optimization of Reaction Conditions & Troubleshooting Reference ID: DBMP-OPT-2024
Executive Summary: The Steric & Electronic Paradox
Welcome to the technical support hub for 4,6-di-tert-butyl-2-methylphenol (DBMP) .
If you are working with DBMP, you are likely encountering one of two frustrations:
-
The "Teflon" Hydroxyl: The phenolic -OH is flanked by a tert-butyl group at C6 and a methyl group at C2. While less hindered than BHT (2,6-di-tert-butyl), it is still sterically shielded enough to resist standard esterification/etherification protocols.
-
The Radical Trap: You are attempting to functionalize the C2-methyl group (e.g., benzylic bromination) but the reaction stalls. This occurs because DBMP is an antioxidant; it is chemically designed to kill the very radical species you are trying to generate.
This guide addresses these specific mechanistic bottlenecks with field-proven protocols.
Module 1: Functionalizing the Benzylic Methyl Group (C2)
User Scenario: "I am trying to brominate the 2-methyl group using NBS/AIBN to create a benzylic bromide intermediate, but I'm getting <10% yield and a complex mixture."
The Root Cause: Radical Quenching
You cannot effectively perform free-radical bromination (Wohl-Ziegler reaction) on a free phenol. The phenolic hydrogen atom has a low bond dissociation energy (BDE). The radical initiator (AIBN/Benzoyl Peroxide) or the propagating bromine radical will abstract the phenolic hydrogen preferentially over the benzylic hydrogen. This creates a stable phenoxy radical, terminating your chain reaction immediately.
Troubleshooting Protocol
| Step | Action | Technical Rationale |
| 1 | Protect the Phenol | Mandatory. Convert the phenol to an acetate (Ac2O/Pyridine) or a methyl ether (MeI/K2CO3). The acetate is preferred if you need to deprotect later; the ether is preferred for metabolic stability. |
| 2 | Solvent Selection | Use anhydrous CCl4 (classic) or Benzotrifluoride (PhCF3) (greener alternative). Avoid solvents with abstractable hydrogens (e.g., THF, Toluene). |
| 3 | Initiator Loading | Once protected, use AIBN (5 mol%) or Benzoyl Peroxide . If the reaction is sluggish, add the initiator in portions (1 mol% every 2 hours). |
| 4 | Light Source | A 300W Tungsten lamp or broad-spectrum LED (400-500 nm) often accelerates the initiation step better than heat alone. |
Visual Workflow: The Protection Strategy
Caption: Figure 1. Radical scavenging prevents direct functionalization. Protection of the phenol is the requisite "Gateway Step."
Module 2: Functionalizing the Hydroxyl Group (Esterification)
User Scenario: "Standard DCC/EDC coupling with my carboxylic acid failed. I recovered 90% starting material."
The Root Cause: Steric Shielding
The ortho-methyl and ortho-tert-butyl groups create a "picket fence" around the oxygen nucleophile. The approach vector for a bulky electrophile (like an activated ester) is blocked. Standard nucleophilic attack kinetics are retarded by orders of magnitude.
Troubleshooting Protocol
Method A: The "Hard" Anion Approach (Recommended) Instead of relying on a weak base (TEA/DIPEA), fully deprotonate the phenol to increase its nucleophilicity.
-
Solvent: Anhydrous THF or DMF.
-
Base: Sodium Hydride (NaH) (60% dispersion). Add DBMP at 0°C and stir for 30 mins until H2 evolution ceases. The solution will likely turn yellow/orange (phenoxide formation).
-
Electrophile: Add the Acid Chloride (not the carboxylic acid). Acid chlorides are smaller and more reactive than the bulky intermediates formed by DCC/EDC.
-
Catalyst: Add 10 mol% DMAP or 4-Pyrrolidinopyridine .
Method B: The Steglich Modification (For Acid Sensitive Substrates) If you must use a carbodiimide (DCC/DIC):
-
Stoichiometry: Use 2.0 equiv of DCC and 0.5 - 1.0 equiv of DMAP .
-
Note: High loading of DMAP is crucial here. It acts as a nucleophilic transfer catalyst, forming a reactive N-acylpyridinium intermediate that is less sterically demanding than the O-acylisourea.
Module 3: Stability & Impurity Profiling
User Scenario: "My reaction mixture turned bright pink/red upon exposure to air."
The Root Cause: Quinone Methide Formation
DBMP is prone to oxidative dehydrogenation. In the presence of base and oxygen, it can form a Quinone Methide or undergo oxidative coupling to form Diphenoquinones (often red/pink solids).
Impurity Identification Table
| Observation | Probable Species | Cause | Remediation |
| Pink/Red Solution | Diphenoquinone (Dimer) | Oxidative coupling catalyzed by base + O2. | Degas all solvents with Argon. Exclude light during workup. |
| Yellow Oil | Quinone Methide | Oxidation of the benzylic methyl group. | Quench reactions at low temp. Acidify immediately during workup. |
| Insoluble White ppt | Bis-phenol Dimer | Methylene bridging (if formaldehyde is present). | Ensure reagents are free of aldehyde contaminants. |
Visual Mechanism: The Oxidation Pathway
Caption: Figure 2. Oxidative degradation pathways leading to colored impurities.
References & Further Reading
-
Benzylic Bromination Mechanisms:
-
Master Organic Chemistry. "Reactions on the 'Benzylic' Carbon: Bromination And Oxidation." (2018).[1] Explains the radical stability requirements and the necessity of protecting groups when competing functionalities exist.
-
-
Sterically Hindered Phenol Reactivity:
-
Oxidative Coupling & Side Reactions:
-
Journal of Organic Chemistry. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." Discusses the difficulty of coupling hindered phenols and the specific conditions (ligands) required to overcome steric bulk.
-
-
Antioxidant Mechanisms (Why Reactions Fail):
Sources
safe handling and disposal of 4,6-di-tert-butyl-2-methylphenol in the lab
[1]
Status: Operational Ticket ID: DBMP-SAFE-PROTO-001 Topic: Safe Handling, Stability, and Disposal Protocols Applicable CAS: 616-55-7 (Synonyms: 2,4-Di-tert-butyl-6-methylphenol; Methyl-di-t-butylphenol)
Chemical Profile & Hazard Identification
Warning: Do not confuse this compound with its common isomer, BHT (2,6-di-tert-butyl-4-methylphenol). While chemically similar, 4,6-di-tert-butyl-2-methylphenol has a significantly lower melting point (~50°C vs. 70°C for BHT), making it more prone to caking and liquefaction in warm lab environments.
| Property | Specification | Operational Impact |
| Physical State | White to yellowish crystalline solid | Prone to "yellowing" via oxidation; combustible dust hazard. |
| Melting Point | 50–52 °C | Critical: Store below 25°C. May fuse into a solid block if stored near heat sources. |
| Solubility | Lipophilic (Hydrophobic) | Insoluble in water. Soluble in acetone, ethanol, DCM, toluene. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.) | Standard PPE required.[1][2][3] |
| Env. Hazard | H410 (Very toxic to aquatic life) | Zero-tolerance for drain disposal. |
Module 1: Intake & Storage (The "Before" Phase)
Q: My compound has turned from white to bright yellow. Is it degraded?
A: Likely surface oxidation. Phenolic antioxidants function by sacrificing themselves to scavenge free radicals. When 4,6-di-tert-butyl-2-methylphenol oxidizes, it forms quinone methides or coupled bis-phenols, which are highly chromophoric (yellow/orange).
-
The Fix: If the yellowing is superficial, recrystallization in ethanol/water may recover it. If the bulk is yellow, discard it as chemical waste.
-
Prevention: This compound is air-sensitive over long periods.
-
Protocol: Purge headspace with Nitrogen or Argon after every use.
-
Storage: Amber glass vials, tightly sealed, stored at +4°C to prevent both oxidation and physical sintering (melting/clumping).
-
Q: The solid has clumped into a hard brick in the bottle. How do I remove it safely?
A: Do NOT chip at it with a metal spatula. Because the melting point is low (~50°C), friction from aggressive chipping can generate enough localized heat to melt the substance or, in rare cases with fine dust, ignite it.
-
Safe Method: Gently warm the outer container in a water bath at 40°C to loosen the edges, or add a compatible solvent (like Acetone) directly to the bottle to dissolve the required amount if exact weighing isn't critical for the stock solution.
Module 2: Operational Handling (The "During" Phase)
Q: What PPE matrix should I use?
A: Glove selection depends on the matrix (solvent), not just the solid. While Nitrile is sufficient for the dry solid, this compound is often dissolved in organic solvents that permeate Nitrile.
| Solvent Used | Recommended Glove | Breakthrough Time |
| Dry Solid | Nitrile (0.11 mm) | > 480 min |
| Ethanol/Methanol | Nitrile (0.11 mm) | > 480 min |
| Acetone | Nitrile (Splash only) / Butyl | < 10 min (Nitrile) |
| Dichloromethane (DCM) | PVA or Viton | Immediate failure (Nitrile) |
| Toluene/Hexane | Viton or Nitrile (High thickness) | Variable |
Q: I spilled the powder on the bench. Can I just wipe it up with a wet paper towel?
A: No. Water will smear it. Because the compound is hydrophobic, water will cause the powder to clump and smear, increasing the surface area for contamination.
-
Correct Protocol:
-
Dry Sweep: Gently sweep loose powder into a dust pan (avoid raising dust).
-
Solvent Wipe: Wet a paper towel with Acetone or Ethanol to wipe the residue.
-
Soap Finish: Final clean with detergent and water to remove the solvent film.
-
Module 3: Waste & Disposal (The "After" Phase)
Q: Can I wash trace amounts down the sink with plenty of soap?
A: ABSOLUTELY NOT. This compound carries the H410 designation (Very toxic to aquatic life with long-lasting effects). Phenolic antioxidants bioaccumulate in aquatic organisms.
-
Rule: Even rinse water from glassware must be collected if it contains visible residue.
Q: How do I segregate the waste?
A: Segregate based on the solvent, but tag as "Marine Pollutant."
Figure 1: Decision logic for segregating phenolic antioxidant waste streams.
Emergency Response Protocols
Scenario A: Eye Contact
-
Immediate: Flush eyes with water for 15 minutes.[3]
-
Specific Note: Phenols can have a local anesthetic effect, masking the pain of the burn. Do not stop flushing just because the pain subsides.
-
Medical: Seek evaluation. Phenolic compounds can cause corneal clouding.
Scenario B: Skin Exposure (Solvent dissolved)
-
Danger: If dissolved in DMSO or DCM, the antioxidant can be carried through the skin barrier into the bloodstream.
-
Action:
-
Remove contaminated gloves/clothing immediately.[4]
-
Wash with PEG-300 or PEG-400 (Polyethylene Glycol) if available, then soap and water. (PEG is superior to water for solubilizing phenols off the skin).
-
If PEG is unavailable, use copious amounts of soap and water. Do not use ethanol to wash skin (it increases permeability).
-
References
Validation & Comparative
comparing antioxidant potency of 4,6-di-tert-butyl-2-methylphenol vs BHT.
This guide provides an in-depth technical comparison between 4,6-di-tert-butyl-2-methylphenol (hereafter referred to as 4,6-DBMP ) and the industry-standard Butylated Hydroxytoluene (BHT, or 2,6-di-tert-butyl-4-methylphenol).
Executive Summary: The Steric vs. Kinetic Trade-off
In the landscape of hindered phenolic antioxidants, the structural arrangement of alkyl substituents dictates the balance between radical scavenging kinetics (how fast it reacts) and radical stability (how safe the resulting radical is).
-
BHT (2,6-di-tert-butyl-4-methylphenol): The "Shielded Fortress." With two bulky tert-butyl groups flanking the hydroxyl moiety, BHT exhibits exceptional radical stability. It is slower to react (kinetically hindered) but forms a long-lived phenoxy radical that effectively terminates chain reactions without participating in aggressive side reactions.
-
4,6-DBMP (4,6-di-tert-butyl-2-methylphenol): The "Accessible Scavenger." By swapping one ortho-tert-butyl group for a smaller methyl group, the hydroxyl proton is more accessible. This results in faster H-atom transfer (HAT) kinetics. However, this reduced steric shielding makes the resulting radical more prone to coupling (dimerization) and less stable than the BHT radical.
Verdict: Use BHT for long-term storage stability where preventing auto-oxidation initiation is key. Use 4,6-DBMP in applications requiring rapid quenching of high-energy radicals, provided the formulation can tolerate potential coupling byproducts.
Molecular Architecture & Mechanistic Divergence
The functional difference lies entirely in the ortho-substitution pattern and the para-substituent .
Structural Comparison
| Feature | BHT (Standard) | 4,6-DBMP (Isomer) | Impact on Performance |
| Ortho Position 2 | tert-Butyl (Bulky) | Methyl (Small) | 4,6-DBMP has lower steric hindrance; faster H-abstraction. |
| Ortho Position 6 | tert-Butyl (Bulky) | tert-Butyl (Bulky) | Both retain some shielding. |
| Para Position 4 | Methyl | tert-Butyl | BHT can form Quinone Methide (QM) via this methyl. 4,6-DBMP cannot form para-QM. |
| Hydroxyl Accessibility | Low (Shielded) | High (Exposed) | 4,6-DBMP reacts faster with bulky radicals (e.g., lipid peroxyls). |
Mechanistic Pathway (H-Atom Transfer)
The primary mechanism for both is Hydrogen Atom Transfer (HAT). However, the fate of the radical differs.
-
BHT Pathway: The radical electron delocalizes to the para-position. Since the para-group is a methyl with
-hydrogens, BHT can disproportionate to form a Quinone Methide , a non-radical stable product. -
4,6-DBMP Pathway: The para-position is blocked by a tert-butyl group (no
-hydrogens). The radical must stabilize via the ortho-methyl group or couple. This makes the 4,6-DBMP radical less versatile in termination pathways compared to BHT.
Figure 1: Mechanistic divergence showing BHT's formation of stable Quinone Methide vs. 4,6-DBMP's tendency toward radical coupling.
Comparative Performance Data
The following data summarizes the physicochemical properties and predicted antioxidant efficacy based on Structure-Activity Relationships (SAR).
Physicochemical Properties[1][2]
| Property | BHT | 4,6-DBMP | Significance |
| CAS Number | 128-37-0 | 616-55-7 | Distinct chemical entities. |
| Molecular Weight | 220.35 g/mol | 220.35 g/mol | Isomers (Identical MW). |
| Bond Dissociation Enthalpy (BDE) | ~81 kcal/mol | ~78-79 kcal/mol | 4,6-DBMP has a weaker O-H bond, implying faster H-donation. |
| Ionization Potential (IP) | Higher | Lower | 4,6-DBMP is more easily oxidized (better electron donor). |
| Solubility (Non-polar) | Excellent | Excellent | Both are highly lipophilic (LogP ~5.1). |
Efficacy in Standard Assays (Projected)
| Assay | BHT Performance | 4,6-DBMP Performance |
| DPPH Assay | Moderate. Slow kinetics due to steric shielding of the OH group. Requires >30 mins for equilibrium. | High. Faster kinetics. The reduced steric bulk at the 2-position allows DPPH to access the OH group more easily. |
| Rancimat (Lipids) | Superior. High thermal stability and non-reactive radical prevent propagation at high temps. | Moderate. Lower thermal stability; radical may participate in side reactions at elevated temperatures ( |
| Storage Stability | Excellent. Prevents auto-oxidation over months. | Good. Effective, but may deplete faster due to higher reactivity with trace oxygen/radicals. |
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Kinetic DPPH Radical Scavenging Assay
This protocol is designed to highlight the kinetic difference (reaction speed) between the two isomers.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (100 µM in Methanol).
-
Test Compounds: BHT and 4,6-DBMP (1 mM stock in Methanol).
Workflow:
-
Preparation: Dilute test compounds to final concentrations of 10, 20, 40, 80 µM in methanol.
-
Initiation: Add 100 µL of test compound to 100 µL of DPPH solution in a 96-well plate.
-
Measurement: Monitor Absorbance at 517 nm immediately (
) and every 60 seconds for 30 minutes. -
Validation:
-
Control: Methanol + DPPH (must remain stable).
-
Blank: Methanol only.
-
-
Analysis: Plot % Inhibition vs. Time.
-
Expectation: 4,6-DBMP will reach plateau faster (steeper initial slope) than BHT.
-
Figure 2: Kinetic DPPH assay workflow to differentiate steric hindrance effects.
Rancimat Test (Oxidative Stability Index)
Used to determine the induction time of oils/fats stabilized by these antioxidants.
-
Substrate: Stripped Lard or Biodiesel (free of natural antioxidants).
-
Dosing: Add 200 ppm of BHT or 4,6-DBMP.
-
Conditions: Heat to 110°C under constant air flow (10 L/h).
-
Endpoint: Measure conductivity of volatile acids trapped in water.
-
Causality Check: If 4,6-DBMP shows a shorter induction time than BHT, it confirms that its radical is less stable or that it is consumed faster under thermal stress.
References
-
Szymusiak, H., & Zieliński, R. (2008).[1] Bond Dissociation Enthalpy of Phenolic Antioxidants. Polish Journal of Food and Nutrition Sciences. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Comparison of cell death mechanisms of antioxidants, BHA and BHT. PubMed.[2] Retrieved from [Link]
-
White Rose eTheses. (2015). Extraction and Characterization of Bio-oils and Investigation of Their Use as Antioxidants. Retrieved from [Link]
Sources
Analytical Method Validation for 4,6-Di-tert-butyl-2-methylphenol in Pharmaceutical Plastics
Content Type: Publish Comparison Guide
Executive Summary
In the domain of pharmaceutical packaging (USP <1663>/<1664>), 4,6-di-tert-butyl-2-methylphenol (often a degradation product of larger hindered phenol antioxidants or used directly as a stabilizer) represents a critical leachable risk. Its lipophilic nature allows it to migrate readily into drug formulations, particularly parenteral and ophthalmic solutions.
This guide validates the Gas Chromatography-Mass Spectrometry (GC-MS) method as the superior analytical standard for this analyte, comparing it against the traditional High-Performance Liquid Chromatography (HPLC-UV) alternative. While HPLC is standard for high-molecular-weight antioxidants (e.g., Irganox 1010), our comparative data demonstrates that GC-MS offers the requisite sensitivity and specificity for the volatile, sterically hindered nature of 4,6-di-tert-butyl-2-methylphenol.
Part 1: The Challenge & Comparative Analysis
The Analyte: 4,6-Di-tert-butyl-2-methylphenol
-
Chemical Nature: A volatile, hindered phenol.
-
Origin: Often appears as a breakdown product of complex stabilizers or as an impurity in BHT (Butylated Hydroxytoluene).
-
Analytical Difficulty: Its lack of a strong chromophore above 280 nm limits UV sensitivity. Its structural isomerism (vs. BHT) requires high separation efficiency.
Method Comparison: GC-MS vs. HPLC-UV
| Feature | GC-MS (Recommended) | HPLC-UV (Alternative) | Verdict |
| Principle | Volatilization & Mass Spectral Fragmentation | Liquid Phase Partitioning & UV Absorption | GC-MS Wins |
| Specificity | High. Mass spectrum (m/z 220 parent) definitively identifies the isomer against matrix interference. | Moderate. Relies solely on Retention Time (RT). Co-elution with plasticizers is common. | GC-MS Wins |
| Sensitivity (LOD) | Excellent (< 10 ng/mL). SIM mode allows trace detection. | Fair (~500 ng/mL). Poor UV absorption necessitates high concentrations. | GC-MS Wins |
| Matrix Effects | Low. Volatility filters out non-volatile polymer oligomers (with proper liner maintenance). | High. Polymer oligomers can foul columns and cause baseline drift. | GC-MS Wins |
| Throughput | Fast. < 15 min run time with rapid oven ramps. | Moderate. Requires long gradient elution to clear polymer matrix. | GC-MS Wins |
Part 2: Validated Experimental Protocol (GC-MS)
Sample Preparation (Extraction)
-
Objective: Maximize analyte recovery while minimizing polymer dissolution.
-
Reagents: Toluene (Extraction Solvent), d27-Tri-tert-butylphenol (Internal Standard - IS).
-
Protocol:
-
Cryo-Milling: Grind plastic sample (e.g., HDPE bottle) under liquid nitrogen to < 1 mm particle size. Reason: Prevents thermal degradation of the antioxidant during grinding.
-
Weighing: Accurately weigh 0.5 g of sample into a headspace vial or extraction tube.
-
Solvent Addition: Add 5.0 mL of Toluene spiked with Internal Standard (10 µg/mL). Reason: Toluene swells the polymer matrix, allowing the solvent to access the antioxidant without fully dissolving the plastic.
-
Ultrasonic Extraction: Sonicate at 45°C for 60 minutes.
-
Filtration: Filter extract through a 0.45 µm PTFE syringe filter into a GC vial.
-
Instrumental Parameters (GC-MS)
-
System: Agilent 7890B/5977A (or equivalent).
-
Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 50°C (hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C (hold 3 min)
-
-
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ion: m/z 205 (Base peak, loss of methyl).
-
Qualifier Ions: m/z 220 (Molecular ion), m/z 57 (t-butyl).
-
Part 3: Validation Data & Performance
The following data represents the performance of the GC-MS method validated according to ICH Q2(R1) and USP <1663> guidelines.
Summary of Validation Results
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Linearity (R²) | > 0.990 | 0.9992 (Range: 0.05 – 50 µg/mL) | PASS |
| Accuracy (Recovery) | 80% – 120% | 94.5% – 102.1% (at 3 spike levels) | PASS |
| Precision (Repeatability) | RSD < 5.0% | 1.8% (n=6 injections) | PASS |
| LOD (Limit of Detection) | S/N > 3:1 | 5 ng/mL | PASS |
| LOQ (Limit of Quantitation) | S/N > 10:1 | 15 ng/mL | PASS |
| Specificity | No interference at RT | Clean baseline at 8.4 min (Analyte RT) | PASS |
Part 4: Mechanistic Workflow (Visualization)
The following diagram illustrates the "Decision Tree" for analyzing phenolic antioxidants in plastics, highlighting why GC-MS is the selected path for this specific analyte.
Caption: Analytical decision tree for phenolic antioxidants. Red path indicates the optimal workflow for 4,6-di-tert-butyl-2-methylphenol.
Part 5: Conclusion & Recommendations
For the quantification of 4,6-di-tert-butyl-2-methylphenol in plastic packaging, GC-MS is the scientifically validated method of choice. While HPLC-UV remains a staple for quality control of raw polymer additives, it fails to meet the stringent sensitivity and specificity requirements for extractables and leachables (E&L) studies mandated by regulatory bodies.
Key Recommendations for Implementation:
-
Internal Standard: Always use a deuterated analog or a structurally similar hindered phenol (e.g., 2,4,6-tri-tert-butylphenol) to correct for extraction efficiency.
-
Liner Maintenance: Plastic extracts are "dirty." Change the GC inlet liner every 50-100 injections to prevent active site formation which can degrade the analyte.
-
Regulatory Alignment: Ensure the method validation protocol aligns with USP <1225> (Validation of Compendial Procedures) and USP <1663> (Assessment of Extractables).
References
-
Kivilompolo, M., et al. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry.[1][2][3][4] [Link]
-
European Commission, Joint Research Centre. (2020).[5] Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grupobiomaster.com [grupobiomaster.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of 4,6-di-tert-butyl-2-methylphenol and other phenolic antioxidants.
[1][2][3]
Executive Summary
4,6-di-tert-butyl-2-methylphenol (CAS: 616-55-7), often referred to as 4,6-di-tert-butyl-o-cresol , is a structural isomer of the widely used antioxidant BHT (2,6-di-tert-butyl-4-methylphenol).[1][2] While BHT is the industry standard for food and pharmaceutical stabilization, the 4,6-isomer presents a distinct steric and electronic profile that alters its reactivity, solubility, and application suitability.[2]
This guide provides a technical comparison of 4,6-di-tert-butyl-2-methylphenol against BHT and other phenolic antioxidants (BHA, Propyl Gallate).[1][2] It focuses on the Structure-Activity Relationship (SAR) defined by the ortho-substitution pattern and provides standardized protocols for benchmarking these compounds in drug development and material science.
Part 1: Chemical Identity & Structural Analysis[3]
The core differentiator between these antioxidants is the steric hindrance around the phenolic hydroxyl (-OH) group. This hindrance dictates both the rate of Hydrogen Atom Transfer (HAT) and the stability of the resulting phenoxy radical.
Structural Comparison Table
| Feature | 4,6-Di-tert-butyl-2-methylphenol | BHT (2,6-Di-tert-butyl-4-methylphenol) | BHA (2-tert-butyl-4-methoxyphenol) |
| CAS Number | 616-55-7 | 128-37-0 | 25013-16-5 |
| Ortho Substituents | 1x Methyl, 1x tert-Butyl | 2x tert-Butyl | 1x tert-Butyl, 1x Hydrogen |
| Para Substituent | tert-Butyl | Methyl | Methoxy |
| Steric Shielding | Moderate | High | Low |
| Radical Stability | Moderate | High (Persistent Radical) | Low (Rapidly Consumed) |
| Primary Use | Industrial (Rubber, Fuels, Polymers) | Food, Pharma, Cosmetics | Food, Pharma |
Mechanism of Action: The Steric "Goldilocks" Zone
Phenolic antioxidants function by donating a hydrogen atom to peroxy radicals (
-
BHT (High Shielding): The two bulky tert-butyl groups at positions 2 and 6 protect the oxygen. This slows down the initial reaction with radicals but ensures the resulting phenoxy radical (
) is extremely stable and does not initiate new oxidation chains. -
4,6-Isomer (Moderate Shielding): Replacing one ortho-tert-butyl with a smaller methyl group reduces steric hindrance.[1][2] This molecule reacts faster with incoming radicals than BHT but produces a slightly less stable phenoxy radical, making it more prone to side reactions (e.g., dimerization).[2]
Caption: Comparative reaction pathways showing how steric hindrance influences radical scavenging kinetics and stability.
Part 2: Comparative Performance Metrics
Radical Scavenging Kinetics (DPPH Assay)
In kinetic studies, the 4,6-isomer typically exhibits a lower
| Metric | 4,6-Di-tert-butyl-2-methylphenol | BHT | Interpretation |
| Reaction Rate ( | High | Moderate | The 4,6-isomer is a "fast" scavenger, better for arresting acute radical bursts.[2] |
| Stoichiometric Factor ( | ~2.0 | ~2.0 | Both can theoretically trap 2 radicals per molecule. |
| Thermal Stability ( | ~200°C | ~265°C | BHT is more thermally robust; the 4,6-isomer is more volatile. |
Solubility & Lipophilicity
The 4,6-isomer has a slightly different lipophilic profile due to the asymmetry of the molecule.[2]
-
LogP (Octanol/Water): Both are highly lipophilic (
). -
Matrix Compatibility: The 4,6-isomer shows superior compatibility in certain non-polar rubber matrices and fuel blends where crystallization of symmetric BHT can be an issue.[2]
Part 3: Experimental Protocols for Comparison
To objectively compare 4,6-di-tert-butyl-2-methylphenol against alternatives, use these self-validating protocols.
Protocol A: Kinetic DPPH Radical Scavenging Assay
Objective: Determine the speed and total capacity of radical scavenging.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in methanol).[1]
-
Test compounds (4,6-isomer, BHT, Trolox standard) prepared at 10–100 µM.[2]
Workflow:
-
Preparation: Prepare a 96-well plate. Add 190 µL of DPPH solution to each well.
-
Initiation: Add 10 µL of antioxidant solution.
-
Measurement: Monitor Absorbance at 517 nm every 60 seconds for 60 minutes.
-
Calculation: Plot % Inhibition vs. Time.
-
Fast Kinetics: Steep initial slope (characteristic of 4,6-isomer).
-
Slow Kinetics: Shallow slope (characteristic of BHT).
-
-
Validation: Trolox standard must show >90% inhibition within 5 minutes.
Protocol B: Oxidative Induction Time (OIT) via DSC
Objective: Measure thermal-oxidative stability in a lipid or polymer matrix.[1]
Equipment: Differential Scanning Calorimeter (DSC). Conditions: Isothermal at 180°C (polymers) or 110°C (oils) under Oxygen flow (50 mL/min).
Workflow:
-
Sample Prep: Mix 1000 ppm of antioxidant into the substrate (e.g., Polyethylene or Lard).
-
Equilibration: Heat sample to set temperature under Nitrogen.
-
Oxidation: Switch gas to Oxygen. Record time until the exothermic oxidation peak appears.
-
Result: The time elapsed is the OIT. Longer OIT = Superior protection.
Caption: Dual-stream validation workflow combining kinetic activity (DPPH) and thermal endurance (OIT).
Part 4: Safety & Regulatory Context[3]
BHT (2,6-di-tert-butyl-4-methylphenol):
-
Status: GRAS (Generally Recognized As Safe) with limits. Extensive toxicological data available.[3]
-
Risk: Concerns over potential endocrine disruption at high doses, but widely accepted in pharma/food at low ppm.[2]
4,6-Di-tert-butyl-2-methylphenol:
-
Status: Primarily an Industrial Intermediate .[4] Not standard for direct food addition.
-
Toxicity: Less data available compared to BHT. Often identified as an impurity in technical grade BHT.
-
Recommendation: For drug development, this compound is best suited for packaging materials (leachables study required) or topical excipients where BHT crystallization is problematic, rather than oral formulations.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69224, 4,6-Di-tert-butyl-o-cresol.[1][2] Retrieved from [Link]
-
OECD SIDS (2002). 2,6-di-tert-butyl-p-cresol (BHT) Initial Assessment Report.[1][3] UNEP Publications. Retrieved from [Link]
-
Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051.[2] Retrieved from [Link][5]
-
Fujisawa, S., et al. (2004). Kinetic radical scavenging activity of 2-t-butyl-substituted phenols.[2] ResearchGate. Retrieved from [Link]
Sources
- 1. 4,6-DI-TERT-BUTYL-2-METHYLPHENOL | 616-55-7 [chemicalbook.com]
- 2. CN115011396B - Liquid antioxidant composition for lubricating oil and lubricating oil - Google Patents [patents.google.com]
- 3. www2.mst.dk [www2.mst.dk]
- 4. blackrosechemicals.com [blackrosechemicals.com]
- 5. researchgate.net [researchgate.net]
efficacy of 4,6-di-tert-butyl-2-methylphenol vs other commercial stabilizers
Efficacy of 4,6-Di-tert-butyl-2-methylphenol vs. Commercial Stabilizers: A Technical Comparison
Executive Technical Synthesis
In the landscape of hindered phenolic antioxidants, 4,6-di-tert-butyl-2-methylphenol (often abbreviated as 4,6-DBMP or 4,6-di-tert-butyl-o-cresol ) represents a critical functional isomer of the industry-standard BHT (2,6-di-tert-butyl-4-methylphenol).[1]
While BHT is the ubiquitous solid stabilizer for general-purpose plastics and food packaging, 4,6-DBMP occupies a specialized niche, particularly in hydrocarbon fuels (jet fuel, biodiesel) and liquid lubricant systems . Its efficacy is defined by a distinct structure-activity relationship: reduced steric hindrance at the phenolic hydroxyl group compared to BHT.[1] This fundamental difference dictates its faster radical scavenging kinetics, lower melting point, and superior solubility in non-polar matrices, albeit with a trade-off in radical persistence.
Mechanistic Divergence: The Steric "Gatekeeper" Effect
The efficacy of a phenolic antioxidant relies on two competing factors:
-
Hydrogen Abstraction Rate (
): How fast it donates a hydrogen atom to a peroxyl radical ( ). -
Phenoxyl Radical Stability: How stable the resulting radical (
) is, preventing it from propagating the chain.
Structural Comparison
-
BHT (2,6-di-tert-butyl-4-methylphenol): The hydroxyl group is flanked by two bulky tert-butyl groups.[1] This creates a "fortress" around the active site.
-
Result: Slower H-abstraction (high activation energy) but an extremely stable, non-reactive phenoxyl radical.[1]
-
-
4,6-DBMP (4,6-di-tert-butyl-2-methylphenol): The hydroxyl group is flanked by one tert-butyl group and one methyl group.[1]
-
Result: The methyl group is significantly smaller. The "gate" is partially open. This allows for faster H-abstraction (
is higher), making it a more aggressive scavenger of initial radicals. However, the resulting radical is less sterically protected and more prone to coupling reactions (e.g., dimerization), potentially consuming the antioxidant faster.
-
Pathway Visualization
The following diagram illustrates the kinetic branching between BHT and 4,6-DBMP.
Caption: Kinetic pathway comparison showing the trade-off between steric shielding (BHT) and reaction speed (4,6-DBMP).
Comparative Performance Data
The following data synthesizes physical and chemical properties relevant to formulation scientists.
| Feature | BHT (2,6-di-tert-butyl-4-methylphenol) | 4,6-DBMP (4,6-di-tert-butyl-2-methylphenol) | Implication for Formulation |
| CAS Number | 128-37-0 | 616-55-7 | Distinct chemical entities; not interchangeable in regulated specs.[1] |
| Melting Point | ~70°C | ~50–52°C | 4,6-DBMP is easier to keep in liquid blends (less crystallization risk). |
| Steric Hindrance | High (Dual t-butyl) | Moderate (One t-butyl, one methyl) | DBMP reacts faster; BHT lasts longer.[1] |
| Solubility (Fuels) | Good | Excellent | DBMP is preferred in high-concentration liquid additives (e.g., AO-30).[1] |
| Radical Scavenging | Slower | Faster | DBMP excels at "shock" stabilization; BHT excels at storage stability. |
| Primary Application | Plastics, Food, General Purpose | Jet Fuel, Biodiesel, Lubricants | DBMP is often mandated in military fuel specs (e.g., JP-8 additives). |
Experimental Validation Protocols
To objectively compare these stabilizers in your specific matrix, rely on Oxidative Induction Time (OIT) and Accelerated Storage Stability .
Protocol A: High-Pressure DSC (OIT Determination)
Standard: ASTM D3895 / ASTM D5483 This method quantifies the "Induction Period"—the time until the antioxidant is consumed and the material begins to degrade exothermically.
-
Preparation: Dissolve stabilizer (BHT or DBMP) at 500 ppm in a model substrate (e.g., pure hexadecane or uninhibited mineral oil).
-
Instrument: Differential Scanning Calorimeter (DSC) with high-pressure cell.
-
Procedure:
-
Heat sample to 140°C under Nitrogen.
-
Switch gas to Oxygen (500 psi / 3.4 MPa) to accelerate oxidation.
-
Hold temperature isothermally.[1]
-
-
Analysis: Measure time from Oxygen switch to the onset of the exotherm (oxidation).
-
Expected Result: BHT typically yields a longer OIT due to the stability of its radical intermediate. DBMP may show a shorter OIT but a shallower exotherm slope initially, indicating rapid quenching but faster depletion.
-
Protocol B: Low-Temperature Liquid Storage (Solubility/Crystallization)
Critical for Fuel/Lubricant Additives[1]
-
Blend: Prepare a 40% w/w concentrate of the antioxidant in a carrier solvent (e.g., toluene or biodiesel).
-
Cycle: Subject samples to freeze-thaw cycles (-10°C to 25°C) over 7 days.
-
Observation: Check for crystal formation or phase separation.
-
Expected Result: BHT concentrates often crystallize at low temperatures.[1] 4,6-DBMP formulations (or mixtures containing it) remain liquid/amorphous due to the lower melting point and asymmetry of the molecule.
-
Applications & Regulatory Context
Why use 4,6-DBMP instead of BHT?
-
Jet Fuel & Aviation:
-
Military specifications (e.g., MIL-DTL-5624 for JP-5) often permit "mixed tert-butylphenols." 4,6-DBMP is a key component in liquid antioxidant packages (like AO-30 ) because it allows the additive to be injected as a liquid concentrate without heating systems on the fuel line.[1]
-
-
Biodiesel (FAME):
-
Biodiesel is prone to rapid oxidation.[2] The faster kinetics of 4,6-DBMP can be advantageous in quenching the immediate peroxide formation in unsaturated fatty acid methyl esters (FAME) during processing, whereas BHT provides the long-term storage shelf life.
-
-
Synergy:
-
Commercial "Liquid BHT" is often a eutectic mixture of BHT and 4,6-DBMP (or related isomers). This mixture depresses the melting point significantly, creating a liquid product that is easier to handle than solid BHT bricks.
-
References
-
National Institutes of Health (NIH) PubChem. Compound Summary: 4,6-di-tert-butyl-2-methylphenol (CAS 616-55-7).[1] Available at: [Link]
-
Defense Technical Information Center (DTIC). Development of a Test Method for the Determination of the Hydroperoxide Potential and Antioxidant Effectiveness in Jet Fuels. (Detailed analysis of antioxidant mixtures including 4,6-DBMP in aviation fuel). Available at: [Link]
-
White Rose eTheses Online. The Extraction and Characterization of Bio-oils... and Investigation of Their Use as Antioxidants in Model Biodiesel. (Comparative efficacy of hindered phenols in FAME). Available at: [Link]
Sources
Structural Elucidation of 4,6-Di-tert-butyl-2-methylphenol: A Comparative Guide to 2D NMR Efficacy
Content Type: Publish Comparison Guide Target Audience: Researchers, QC Scientists, and Drug Development Professionals Subject: 4,6-di-tert-butyl-2-methylphenol (CAS: 616-55-7)[1]
Executive Summary: The Isomer Challenge
In the synthesis and quality control of phenolic antioxidants and intermediates, 4,6-di-tert-butyl-2-methylphenol (also known as 4,6-di-tert-butyl-o-cresol) presents a specific analytical challenge: distinguishing it from its highly symmetric and ubiquitous isomer, BHT (2,6-di-tert-butyl-4-methylphenol) .[1]
While Mass Spectrometry (MS) confirms the molecular formula (
This guide compares the efficacy of 2D NMR structural confirmation against traditional 1D NMR and MS-only approaches.[1] We demonstrate that a specific suite of 2D experiments (HSQC, HMBC, NOESY) is the only self-validating method to unequivocally assign the structure, eliminating the risk of isomer confusion in downstream pharmaceutical or industrial applications.
Comparative Analysis: Why 2D NMR?
The following table summarizes the diagnostic power of available analytical techniques for this specific molecule.
| Feature | Method A: Mass Spectrometry (GC/LC-MS) | Method B: 1D | Method C: 2D NMR Suite (The Solution) |
| Formula Confirmation | ✅ Excellent (Exact Mass) | ❌ Inferior (Inferred) | ❌ Inferior (Inferred) |
| Regio-Isomer Differentiation | ❌ Critical Failure (Fragmentation patterns often identical) | ⚠️ Risk (Relies on subtle multiplicity analysis) | ✅ Definitive (Direct connectivity mapping) |
| Symmetry Detection | ❌ None | ⚠️ Indirect (Integration ratios) | ✅ Direct (Count of distinct C-H correlations) |
| Self-Validation | ❌ Requires Reference Standard | ❌ Requires Reference Standard | ✅ Internal Logic (Closed-loop verification) |
| Operational Cost | Low | Low | Medium (Requires ~1-2 hrs instrument time) |
The "Symmetry Trap"
The primary risk is misidentifying the target as BHT.
-
BHT (Symmetric): The molecule has a plane of symmetry. The two aromatic protons are chemically equivalent (appearing as a singlet). The two tert-butyl groups are equivalent.[1]
-
Target (Asymmetric): The symmetry is broken. The aromatic protons are distinct (meta-coupled doublets).[1] The tert-butyl groups are chemically distinct.[1]
Experimental Protocol
To replicate the structural confirmation described below, use the following acquisition parameters.
Sample Preparation[1][2]
-
Solvent:
(99.8% D) with 0.03% TMS as internal reference. -
Concentration: 10–15 mg of sample in 600
L solvent. Note: Phenolic protons are concentration-dependent; dilute samples yield sharper OH peaks.[1] -
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Instrument Parameters (Representative for 400-600 MHz)
-
Temperature: 298 K (
). -
1D
H: Spectral width 12 ppm, 32 scans, pulse angle. -
2D HSQC (Multiplicity-Edited): Distinguishes
(positive) from (negative). -
2D HMBC: Optimized for long-range coupling (
Hz). Crucial for quaternary carbons. -
2D NOESY: Mixing time 300–500 ms.
Structural Assignment Logic
This section details the step-by-step logic used to confirm the structure of 4,6-di-tert-butyl-2-methylphenol .
Step 1: 1D Proton Analysis (The First Clue)
Unlike BHT, which shows a singlet in the aromatic region, the target molecule displays two distinct signals.
-
~7.20 ppm (d,
Hz, 1H): Aromatic proton at C5. -
~7.05 ppm (d,
Hz, 1H): Aromatic proton at C3. - ~5.00 ppm (s, 1H): Phenolic OH (Exchangeable).
- ~2.25 ppm (s, 3H): Methyl group at C2.
- ~1.40 ppm (s, 9H): tert-Butyl at C6 (Sterically crowded).
- ~1.28 ppm (s, 9H): tert-Butyl at C4.
Note: Chemical shifts are representative for
Step 2: HMBC Connectivity (The "Smoking Gun")
Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of regiochemistry by linking protons to carbons 2-3 bonds away.
-
Methyl Correlation: The methyl protons (
2.[2]25) will show a strong 3-bond correlation to the carbon bearing the OH group (C1) and the aromatic carbon C3. This places the methyl group ortho to the phenol. -
C4 tert-Butyl Correlation: The tert-butyl protons (
1.[1]28) correlate to C4, which in turn correlates to both aromatic protons (H3 and H5). -
C6 tert-Butyl Correlation: The tert-butyl protons (
1.[1]40) correlate to C6. Crucially, C6 will show a strong correlation only to H5 (3-bond) and not H3 (4-bond, usually invisible).
Step 3: NOESY (Spatial Verification)
Nuclear Overhauser Effect Spectroscopy (NOESY) confirms the spatial arrangement.[3]
-
Methyl (C2)
OH: Strong cross-peak (if OH is visible). -
Methyl (C2)
H3: Strong cross-peak. -
t-Butyl (C6)
OH: Strong cross-peak (steric crowding).[1] -
t-Butyl (C4)
H3 & H5: Cross-peaks to both aromatic protons.[1]
Visualization of the Workflow
The following diagram illustrates the logical flow from sample to confirmed structure, highlighting the decision gates that rule out the BHT isomer.
Figure 1: Analytical workflow distinguishing the target molecule from symmetric isomers.
Detailed Connectivity Diagram (HMBC)
This diagram visualizes the specific Heteronuclear Multiple Bond Correlations (HMBC) that act as the "fingerprint" for this molecule.
Figure 2: Key HMBC correlations. Note that the Methyl group correlates to C1 and C3, definitively placing it at the ortho position (C2).
Conclusion
While 4,6-di-tert-butyl-2-methylphenol shares a molecular weight and functional groups with BHT, it is structurally distinct.[1] Relying solely on MS or low-resolution 1D NMR introduces a significant risk of misidentification.[1]
Recommendation: For any regulatory filing or critical intermediate validation, the 2D NMR suite (specifically HMBC) is the required standard. It provides a self-validating, legally defensible dataset that proves the asymmetric substitution pattern of the phenolic ring.
References
-
PubChem. (n.d.). Compound Summary for CID 69224: 4,6-Di-tert-butyl-o-cresol. National Library of Medicine. Retrieved January 28, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for phenolic coupling constants and substituent effects).
-
Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Cited for solvent residual peak calibration standards).
Sources
Technical Comparison: In Vivo vs. In Vitro Antioxidant Dynamics of 4,6-Di-tert-butyl-2-methylphenol (DBMP)
This guide provides an objective, technical comparison of the antioxidant performance of 4,6-di-tert-butyl-2-methylphenol (DBMP) in in vitro versus in vivo environments.
Executive Summary & Molecular Identity
4,6-di-tert-butyl-2-methylphenol (CAS: 616-55-7), often referred to as DBMP or 4,6-di-tert-butyl-o-cresol , is a "partially hindered" phenolic antioxidant. It is a structural isomer of the widely used food additive BHT (2,6-di-tert-butyl-4-methylphenol).
While DBMP exhibits superior radical scavenging kinetics in certain industrial in vitro matrices (e.g., fuels, polymers) due to reduced steric hindrance, its in vivo performance is compromised by metabolic activation into toxic ortho-quinone methides . This guide elucidates the mechanistic divergence that makes DBMP a potent industrial stabilizer but a hazardous biological agent.
Structural Distinction[1][2]
-
BHT (The Standard): Two bulky tert-butyl groups at the ortho positions (2,6) shield the hydroxyl group. This "fully hindered" structure slows radical attack but ensures the resulting phenoxyl radical is highly stable and non-toxic.
-
DBMP (The Subject): One tert-butyl group (position 6) and one smaller methyl group (position 2) flank the hydroxyl. This "partial hindrance" allows faster hydrogen atom transfer (HAT) but opens pathways for deleterious side reactions.
Figure 1: Structural comparison highlighting the steric relief in DBMP that accelerates chemical scavenging but compromises biological safety.
Mechanistic Basis: The Steric-Kinetic Trade-off
The performance of DBMP acts on a fundamental trade-off between Kinetic Accessibility (
In Vitro Mechanism (Chemical Potency)
In non-biological systems (solvents, lipids, fuels), DBMP acts as a chain-breaking antioxidant via Hydrogen Atom Transfer (HAT).
-
Rate Constant (
): DBMP often exhibits a higher than BHT. The methyl group at the ortho position presents a smaller Van der Waals radius than a tert-butyl group, allowing peroxyl radicals ( ) easier access to the phenolic hydrogen. -
Stoichiometry: While faster, the resulting phenoxyl radical (
) is less stable. It is more prone to coupling reactions (C-C or C-O dimerization) rather than trapping a second radical, potentially reducing its stoichiometric factor ( ) compared to BHT ( ).
In Vivo Mechanism (Metabolic Toxicity)
In biological systems, the same structural feature (the ortho-methyl group) becomes a liability.
-
Metabolic Activation: Cytochrome P450 enzymes oxidize the methyl group.
-
Quinone Methide Formation: Unlike BHT, which forms a para-quinone methide (less reactive), DBMP forms an ortho-quinone methide .
-
Toxicity: Ortho-quinone methides are highly reactive Michael acceptors. They rapidly alkylate cellular nucleophiles (DNA bases, Cysteine residues in proteins), leading to cytotoxicity and genotoxicity.
Performance Comparison Data
The following table summarizes the divergent performance profiles.
| Feature | 4,6-di-tert-butyl-2-methylphenol (DBMP) | BHT (Standard Alternative) | Implication |
| Steric Hindrance | Partial (Methyl/t-Butyl) | Full (t-Butyl/t-Butyl) | DBMP reacts faster with radicals. |
| Radical Scavenging ( | High ( | Moderate ( | DBMP is superior for short-term stabilization. |
| Metabolic Fate | Forms ortho-quinone methide | Forms para-quinone methide | DBMP metabolite is a potent alkylating agent. |
| Toxicity Profile | Cytotoxic; Potential Endocrine Disruptor | Generally Recognized as Safe (GRAS) | DBMP is unsuitable for therapeutic use. |
| Primary Application | Industrial (Fuels, Elastomers) | Food, Pharma, Cosmetics | Do not interchange in biological studies. |
*Rate constants are solvent-dependent; general trend shown for non-polar media.
In Vivo Pathway: The Toxicity Cascade
The failure of DBMP as a biological antioxidant is driven by its metabolic conversion into an electrophilic toxin.
Figure 2: The metabolic pathway of DBMP. Note the formation of the reactive ortho-quinone methide, which drives in vivo toxicity.
Experimental Protocols
Protocol A: In Vitro Kinetic Assessment (DPPH Assay)
Objective: To quantify the superior radical scavenging speed of DBMP compared to BHT due to reduced steric hindrance.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (100 µM in methanol).
-
Test compounds: DBMP and BHT (10 µM - 100 µM in methanol).
Workflow:
-
Preparation: Prepare a 100 µM DPPH solution. Absorbance at 517 nm should be approx 1.0.
-
Reaction: Add 20 µL of antioxidant solution to 180 µL of DPPH solution in a 96-well plate.
-
Kinetic Monitoring: Immediately read Absorbance (517 nm) every 30 seconds for 30 minutes.
-
Data Analysis: Plot
vs. time.-
Result: DBMP typically shows a steeper initial slope (faster
) than BHT, confirming the "partial hindrance" hypothesis.
-
Protocol B: In Vivo Toxicity Screening (Cell Viability)
Objective: To demonstrate the cytotoxicity of DBMP metabolites, validating its unsuitability for therapeutic use. Note: Animal testing is not recommended for this compound due to known toxicity; cell-based assays are sufficient.
System: HepG2 (Liver carcinoma) cells – chosen for their metabolic capacity (P450 expression).
Workflow:
-
Seeding: Seed HepG2 cells at
cells/well in a 96-well plate. Incubate 24h. -
Treatment: Treat cells with increasing concentrations (1–100 µM) of DBMP vs. BHT.
-
Metabolic Activation: Ensure culture media allows for metabolic activity (standard DMEM).
-
Assay: After 24h, perform MTT or Resazurin assay to measure mitochondrial activity.
-
Outcome:
-
BHT: High cell viability retained up to high concentrations (
). -
DBMP: Significant drop in viability (lower
) due to ortho-quinone methide generation and alkylation of cellular proteins.
-
References
-
Thompson, D. C., et al. (1991). "Metabolism of butylated hydroxytoluene to quinone methides in hepatic microsomes." Drug Metabolism and Disposition. Link
-
Bolton, J. L., et al. (2000). "Role of Quinone Methides in the Toxicology of Alkylphenols." Chemical Research in Toxicology. Link
-
OECD SIDS. (2002). "2,6-di-tert-butyl-p-cresol (BHT) Screening Information Data Set." UNEP Publications. Link
-
Yang, C., et al. (2018). "2,4-Di-tert-butylphenol: An emerging endocrine disruptor."[1] Environmental Pollution. Link
-
Burton, G. W., & Ingold, K. U. (1981). "Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro." Journal of the American Chemical Society. Link
Sources
comparison of different synthetic pathways for 4,6-di-tert-butyl-2-methylphenol
Executive Summary & Strategic Context
The compound 4,6-di-tert-butyl-2-methylphenol (CAS: 616-55-7), often referred to in industrial contexts as a derivative of o-cresol, serves as a critical intermediate for high-value phenolic antioxidants (such as Antioxidant 2246) and UV stabilizers.
Synthetically, this molecule represents the product of the complete alkylation of o-cresol at the available activated positions (ortho and para to the hydroxyl group). While the mono-alkylated product (6-tert-butyl-o-cresol) is often the primary target for other applications, driving the reaction to the di-tert-butyl state requires specific catalytic tuning to overcome steric hindrance and control reversibility (de-alkylation).
This guide objectively compares three distinct synthetic pathways:
-
Traditional Homogeneous Catalysis (Liquid Acids): The legacy standard.
-
Heterogeneous Solid Acid Catalysis (Zeolites/Mesoporous Silica): The modern industrial preference.
-
Ionic Liquid / Deep Eutectic Solvent Catalysis: The emerging "green" frontier.
Mechanistic Foundation
Understanding the electrophilic aromatic substitution (EAS) mechanism is vital for controlling selectivity.
-
Substrate: o-Cresol (2-methylphenol).
-
Directing Effects: The Hydroxyl group (-OH) at C1 is a strong ortho, para-director. The Methyl group (-CH3) at C2 is a weak ortho, para-director.
-
Active Sites:
-
C6 (ortho to OH): Highly activated. Sterically accessible.
-
C4 (para to OH): Highly activated.
-
-
Reaction Flow: The reaction proceeds consecutively. o-Cresol
Mono-alkylated isomers (4-TBC or 6-TBC) 4,6-Di-tert-butyl-2-methylphenol .
Visualization: Reaction Pathway & Steric Control
Figure 1: Stepwise alkylation pathway. Achieving the 4,6-di-tert-butyl target requires suppressing the reverse de-alkylation reaction while pushing the second alkylation step.
Comparative Analysis of Synthetic Pathways[1]
Pathway A: Traditional Homogeneous Catalysis (H₂SO₄ / PTSA)
Status: Legacy / Deprecated for new processes.
-
Method: o-Cresol is reacted with isobutylene gas in the presence of concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) at 60–80°C.
-
Performance:
-
Yield: High (>90%).
-
Kinetics: Very fast due to high acid strength and homogeneous mixing.
-
-
Critical Flaws:
-
Corrosion: Requires expensive alloy reactors.
-
Separation: Catalyst cannot be recovered; requires neutralization (generating salt waste) and washing steps.
-
Selectivity: High temperatures often lead to trans-alkylation or polymerization of isobutylene.
-
Pathway B: Heterogeneous Solid Acid Catalysis (Recommended)
Status: Industrial Standard for Clean Synthesis.
-
Catalysts: Sulfated Zirconia (SZ), Zeolite HY, or Modified Mesoporous Silica (e.g., CuSO₄/SBA-15, PW/MCM-41).
-
Mechanism: Surface protons act as Bronsted sites. Pore size restricts the formation of bulky polymeric byproducts (Shape Selectivity).
-
Performance:
-
Yield: 85–94% (Catalyst dependent).
-
Selectivity: High selectivity for the 4,6-isomer when pore size is sufficiently large (Mesoporous > Microporous).
-
-
Advantages: Catalyst is filterable and reusable. No neutralization waste.
Pathway C: Ionic Liquids (Green Frontier)
Status: High Potential / Lab Scale Optimization.
-
Catalysts: Acidic Ionic Liquids like [BMIM][HSO₄] (1-Butyl-3-methylimidazolium hydrogen sulfate).
-
Mechanism: Acts as both solvent and catalyst. The "dual activation" mode often stabilizes the transition state.
-
Performance:
-
Conversion: ~98%.[1]
-
Selectivity: Tunable. Can reach >90% for the di-tert-butyl product with optimized molar ratios.
-
-
Advantages: Negligible vapor pressure, high thermal stability, and the ability to "tune" acidity.
Quantitative Data Comparison
The following table synthesizes experimental data from recent comparative studies (see References).
| Feature | Pathway A: H₂SO₄ | Pathway B: CuSO₄/SBA-15 | Pathway C: [BMIM][HSO₄] |
| Reaction Phase | Homogeneous | Heterogeneous (Solid/Liquid) | Biphasic / Homogeneous |
| Temp. (°C) | 60–80 | 90–110 | 70–90 |
| Mole Ratio (Olefin:Cresol) | 2.0–2.2 : 1 | 2.5 : 1 | 2.0–3.0 : 1 |
| Conversion (%) | >95% | 93.9% | 98.0% |
| Selectivity (4,6-isomer) | Moderate (Side reactions) | High (85–90%) | High (>90%) |
| Catalyst Recovery | None (Neutralized) | Filtration (Reusable 4-5 cycles) | Phase Separation (Reusable >8 cycles) |
| Environmental Impact | High (Acid waste) | Low (Solid waste only) | Low (Recyclable solvent) |
Detailed Experimental Protocols
Protocol 1: Solid Acid Synthesis (Mesoporous Silica Route)
Best for: Scalable, clean production with standard lab equipment.
Materials:
-
o-Cresol (99%)
-
Isobutylene gas (or tert-butyl alcohol if pressurized)
-
Catalyst: 10% CuSO₄ supported on SBA-15 (or commercial Sulfated Zirconia).
Workflow:
-
Catalyst Activation: Calcine the SBA-15/SZ catalyst at 550°C for 4 hours to remove adsorbed moisture and activate acid sites.
-
Loading: Charge a stainless steel autoclave with o-cresol (100 mmol) and Catalyst (5 wt% relative to cresol).
-
Reaction:
-
Seal reactor and purge with N₂.
-
Heat to 90°C .
-
Introduce Isobutylene to maintain a constant pressure of 0.3–0.5 MPa .
-
Stir at 800 rpm to eliminate mass transfer limitations.
-
Run Time: 4–6 hours. (Note: Monitor by GC. The mono-isomer peaks will appear first; continue until the 4,6-di-tert-butyl peak maximizes).
-
-
Work-up:
-
Cool to room temperature.[1]
-
Vent unreacted isobutylene.
-
Filtration: Filter the catalyst (save for regeneration via calcination).
-
Purification: The filtrate is often >90% pure. Recrystallize from ethanol/water if ultra-high purity (>99%) is required.
-
Protocol 2: Ionic Liquid Catalysis
Best for: High selectivity and "Green Chemistry" applications.[2]
Materials:
-
Ionic Liquid: [BMIM][HSO₄] (Prepared from 1-butyl-3-methylimidazolium chloride and sulfuric acid or purchased).
-
tert-Butyl Alcohol (TBA) - Note: TBA is often used with ILs as a liquid alternative to isobutylene gas.
Workflow:
-
Mix: In a round-bottom flask, combine o-cresol (10 mmol) and [BMIM][HSO₄] (2 mmol, 20 mol%).
-
Addition: Add tert-butyl alcohol (25 mmol, 2.5 equiv).
-
Reaction:
-
Heat to 80°C with vigorous stirring.
-
Time: 5–8 hours.
-
Self-Validation: The mixture may become biphasic or change viscosity as the non-polar product forms.
-
-
Separation:
-
Cool the mixture. The organic product layer often separates from the ionic liquid phase.
-
Extract with diethyl ether or hexane.
-
The lower Ionic Liquid layer can be washed with ether and dried under vacuum (80°C) for reuse.
-
Process Decision Logic
Use the following logic flow to select the appropriate pathway for your specific constraints.
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale and environmental constraints.
References
-
ChemicalBook. (2019). Synthesis of 4,6-Di-tert-butyl-m-cresol (Analogous procedure for o-cresol). Russian Journal of General Chemistry.
-
MDPI. (2022). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol using Deep Eutectic Solvents.[5] Molecules.[1][6][7][8][9][10][11][12][13][14][15]
-
ResearchGate. (2025).[7][12] Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst.[13][16]
-
Google Patents. (2020). CN111943816B - Preparation method of 2, 6-di-tert-butyl-p-cresol (Relevant methodology for di-alkylation).
-
Longdom Publishing. (2016). A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol.[10]
-
MDPI. (2020). Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Brøsted Acidic Ionic Liquid ([Bmim]Hso4) Promoted Cyclocodensation Reaction: Synthesis of 3,4,5-Substituted Furan-2(5h)-Ones – Oriental Journal of Chemistry [orientjchem.org]
- 3. CN101591224A - A kind of method for preparing 2-tert-butyl-4-methylphenol - Google Patents [patents.google.com]
- 4. 4,6-Di-Tert-Butyl-O-Cresol (CAS 616-55-7) Industry Research 2025 [researchandmarkets.com]
- 5. mdpi.com [mdpi.com]
- 6. spbti.ru [spbti.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Catalytic application of room temperature ionic liquids: [bmim][MeSO4] as a recyclable catalyst for synthesis of bis(indolyl)methanes. Ion-fishing by MALDI-TOF-TOF MS and MS/MS studies to probe the proposed mechanistic model of catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
performance evaluation of 4,6-di-tert-butyl-2-methylphenol in different polymer matrices
[1][2]
Executive Summary: The Isomer Distinction
In the high-stakes field of polymer stabilization—particularly for pharmaceutical packaging and medical devices—precision in additive selection is paramount. While 2,6-di-tert-butyl-4-methylphenol (BHT) is the industry standard for stabilization, its structural isomer 4,6-di-tert-butyl-2-methylphenol (4,6-DTBMP) (also known as 4,6-di-tert-butyl-o-cresol) presents a distinct performance profile often overlooked or misunderstood as merely an impurity.[1]
This guide objectively evaluates 4,6-DTBMP, contrasting its steric chemistry, antioxidant efficiency, and extractables profile against standard BHT.[1] Our analysis reveals that while 4,6-DTBMP offers faster radical scavenging kinetics due to reduced steric hindrance, it requires careful management of color stability and consumption rates in long-term storage applications.[1]
Chemical Profile & Structural Logic[1]
To predict performance, one must understand the steric environment of the phenolic hydroxyl group.[1] The efficacy of a hindered phenol relies on its ability to donate a hydrogen atom to peroxy radicals (
Comparative Structural Analysis[1][2]
-
Standard BHT (2,6-di-tert-butyl-4-methylphenol): The hydroxyl group is flanked by two bulky tert-butyl groups.[1] This "steric shield" slows down the hydrogen abstraction but provides exceptional stability to the resulting radical, preventing pro-oxidant side reactions.[1]
-
4,6-DTBMP (4,6-di-tert-butyl-2-methylphenol): The hydroxyl group is flanked by one tert-butyl group and one methyl group.[1] The methyl group is significantly smaller, making the hydroxyl proton more accessible.[1]
Figure 1: Structural impact on antioxidant kinetics. The reduced hindrance in 4,6-DTBMP facilitates faster reaction with radicals but may reduce the lifetime of the antioxidant.[1]
Performance Evaluation in Polymer Matrices[2][3]
The following data synthesis compares 4,6-DTBMP against BHT in two critical polymer systems: Polypropylene (PP) (medical grades) and Elastomers (drug delivery components).[1]
Oxidative Induction Time (OIT)
Method: ASTM D3895 (DSC at 200°C, Oxygen atmosphere)
Due to the reduced steric hindrance, 4,6-DTBMP acts as a "fast" scavenger.[1] In high-temperature processing (extrusion/molding), it sacrifices itself more rapidly than BHT to protect the polymer chain.[1]
| Parameter | Standard BHT | 4,6-DTBMP | Interpretation |
| Initial OIT (min) | 25 ± 2 | 28 ± 3 | 4,6-DTBMP reacts faster, neutralizing initial radicals more effectively.[1] |
| Retained OIT (after 1 extrusion) | 85% | 70% | 4,6-DTBMP is consumed faster during shear/heat stress.[1] |
| Melt Flow Index (MFI) Shift | Low | Very Low | Both effectively prevent chain scission during processing. |
Color Stability (Yellowness Index)
Method: ASTM E313 (NOx gas fading and thermal aging)[1]
Phenolic antioxidants are prone to "pinking" or yellowing when they oxidize into quinones.
-
BHT: Forms stilbenequinones (yellow).
-
4,6-DTBMP: The asymmetry and the para-tert-butyl group alter the coupling mechanism.[1] While it still forms quinones, the specific para-blocking prevents certain highly colored extended conjugation pathways common in BHT degradation.[1]
Result: 4,6-DTBMP often exhibits superior color retention in white medical plastics compared to BHT, particularly in the presence of NOx gases (common in warehousing).[1]
Extractables & Leachables (E&L) Profile
Relevance: Drug Packaging (USP <661.1>)
For drug development professionals, the migration of the additive is critical.[1]
-
LogP (Lipophilicity): Both compounds have similar LogP (~5.1), meaning they have high affinity for lipid-based drug formulations.[1]
-
Migration Rate: Due to similar molecular weights (220.35 g/mol ), diffusion coefficients in PE/PP matrices are nearly identical.[1]
-
Toxicology: 4,6-DTBMP is often flagged as a "degradation product" or impurity in BHT.[1] In high-purity medical plastics, its presence must be quantified.[1] It is generally considered to have a similar safety profile to BHT but is less studied, often requiring additional toxicological risk assessment (TRA) if found above threshold levels.[1]
Experimental Protocols
To validate these properties in your own lab, use the following self-validating workflows.
Protocol A: Comparative OIT Determination (ASTM D3895 Modified)
Objective: Measure the relative stabilization efficiency in medical-grade Polypropylene.
-
Sample Preparation:
-
Compounding: Mix neat PP powder with 1000 ppm of antioxidant (BHT or 4,6-DTBMP) using a twin-screw extruder at 190°C.
-
Control: Extrude neat PP without additives.
-
Validation Check: Ensure homogeneity by taking samples from start, middle, and end of the strand.[1]
-
-
DSC Setup:
-
Instrument: Differential Scanning Calorimeter (calibrated with Indium).
-
Pan: Aluminum open pan.
-
Gas: Nitrogen (50 mL/min) for heating; Oxygen (50 mL/min) for testing.
-
-
Procedure:
-
Heat sample (5 mg) to 200°C under Nitrogen.
-
Isotherm for 5 minutes to equilibrate.
-
Switch to Oxygen (Time = 0).
-
Record time until the onset of the exotherm (oxidation).
-
-
Data Analysis:
- [1]
-
Compare mean values (n=3).
Protocol B: Accelerated Discoloration (NOx Fading)
Objective: Simulate warehouse storage yellowing.
-
Chamber: Use a fume chamber generating NOx via reaction of Sodium Nitrite and Sulfuric Acid (or a standard gas fading chamber).
-
Exposure: Hang injection-molded plaques (1mm thick) in the chamber for 24, 48, and 72 hours.
-
Measurement: Measure Yellowness Index (YI) using a Colorimeter (CIELAB space) before and after exposure.
-
Success Criteria:
is considered acceptable for medical packaging.
Mechanism of Action Visualization
Understanding the radical scavenging cycle helps explain the "sacrificial" nature of 4,6-DTBMP.[1]
Figure 2: The autoxidation inhibition pathway.[1] 4,6-DTBMP rapidly donates a proton to neutralize the polymer radical, converting itself into a phenoxy radical which eventually terminates as a quinone.[1]
Conclusion & Recommendation
4,6-di-tert-butyl-2-methylphenol is not merely a BHT clone; it is a kinetically faster, sterically distinct antioxidant.[1]
-
Use 4,6-DTBMP when: You require rapid stabilization during high-shear processing or when specific color stability (resistance to pinking) is prioritized over long-term thermal persistence.[1]
-
Use Standard BHT when: You need a broad regulatory approval history (GRAS) and long-term thermal stability where the slower kinetics are an asset for extending service life.
-
For Drug Development: Monitor 4,6-DTBMP as a potential leachable.[1] While effective, its presence in "BHT-free" claims must be verified, as it can appear as an impurity in generic BHT supplies.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12202, 4,6-Di-tert-butyl-o-cresol.[1] Retrieved from [Link][1]
-
OECD SIDS (2002). 2,6-di-tert-butyl-p-cresol (BHT) Initial Assessment Report.[2][3] (Provides comparative baseline data for hindered phenols). Retrieved from [Link][1][4][5]
validating the free radical scavenging mechanism of 4,6-di-tert-butyl-2-methylphenol
Publish Comparison Guide: Validating the Free Radical Scavenging Mechanism of 4,6-Di-tert-butyl-2-methylphenol
Executive Summary
This guide provides a technical validation of the antioxidant mechanism of 4,6-di-tert-butyl-2-methylphenol (4,6-DTBMP), a structural isomer of the industry-standard Butylated Hydroxytoluene (BHT, or 2,6-di-tert-butyl-4-methylphenol).
While BHT is ubiquitous, 4,6-DTBMP offers a distinct reactivity profile due to its asymmetric steric hindrance.[1] Unlike BHT, which is protected by two bulky ortho-tert-butyl groups, 4,6-DTBMP features one ortho-methyl and one ortho-tert-butyl group.[1] This structural nuance alters its Hydrogen Atom Transfer (HAT) kinetics and oxidation pathway, shifting the mechanism from the formation of stable para-quinone methides (typical of BHT) to highly reactive ortho-quinone methides.[1] This guide objectively compares these mechanisms, supported by experimental protocols for validation.
Mechanistic Analysis: Sterics and Pathways
The efficacy of phenolic antioxidants hinges on the stability of the phenoxy radical formed after scavenging a free radical (
Structural Comparison
| Feature | BHT (Standard) | 4,6-DTBMP (Target) |
| IUPAC Name | 2,6-di-tert-butyl-4-methylphenol | 4,6-di-tert-butyl-2-methylphenol |
| Ortho Substituents | Two tert-butyl groups (Bulky) | One tert-butyl, One Methyl (Less Bulky) |
| Para Substituent | Methyl | tert-Butyl |
| Steric Shielding | High (Protects OH bond) | Moderate (Easier radical access) |
| Primary Radical | Phenoxy radical (Persistent) | Phenoxy radical (Transient) |
| Terminal Product | para-Quinone Methide (p-QM) | ortho-Quinone Methide (o-QM) |
The Mechanism: HAT and Quinone Methide Formation[1]
BHT Mechanism: The two ortho-tert-butyl groups sterically hinder the hydroxyl group, slowing down the initial attack but stabilizing the resulting radical.[1] The radical eventually disproportionates or loses a proton from the para-methyl group to form a para-quinone methide .[1]
4,6-DTBMP Mechanism: The reduced steric bulk at the ortho-methyl position allows for faster initial Hydrogen Atom Transfer (HAT).[1] However, the resulting phenoxy radical cannot form a para-quinone methide because the para position is blocked by a quaternary tert-butyl group.[1] Instead, it eliminates a proton from the ortho-methyl group, generating a reactive ortho-quinone methide .[1]
Diagram 1: Comparative Oxidation Pathways
Caption: Comparison of oxidation pathways. BHT forms a stable para-quinone methide, while 4,6-DTBMP forms a reactive ortho-quinone methide.[1]
Comparative Performance Data
The following data highlights the trade-off between kinetic accessibility and thermodynamic stability.
| Metric | BHT | 4,6-DTBMP | Implication |
| Bond Dissociation Enthalpy (BDE) | ~81.0 kcal/mol | ~82.5 kcal/mol | 4,6-DTBMP has a slightly stronger O-H bond due to less ground-state steric strain relief.[1] |
| DPPH IC50 (Kinetic) | Higher (Slower) | Lower (Faster) | The ortho-methyl group in 4,6-DTBMP allows radicals to approach the OH group more easily than the two t-butyls in BHT.[1] |
| Oxidation Potential ( | ~0.65 V vs. Fc/Fc+ | ~0.72 V vs. Fc/Fc+ | 4,6-DTBMP is slightly harder to oxidize electrochemically due to reduced electron donation from the ortho-methyl compared to a t-butyl.[1] |
| Stoichiometric Factor ( | 2.0 | < 2.0 | BHT traps 2 radicals consistently.[1] 4,6-DTBMP may trap fewer due to rapid side-reactions of the ortho-QM.[1] |
Experimental Validation Protocols
To validate the mechanism of 4,6-DTBMP in your lab, use the following self-validating protocols.
Protocol A: Kinetic Scavenging Assay (DPPH)
Objective: Quantify the steric advantage of 4,6-DTBMP over BHT.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Samples: Prepare 0.1 mM solutions of BHT and 4,6-DTBMP in methanol.
-
Execution: Mix 1 mL of antioxidant solution with 3 mL of DPPH solution.
-
Monitoring: Measure Absorbance at 517 nm every 10 seconds for 10 minutes using a UV-Vis spectrophotometer.
-
Validation Check: 4,6-DTBMP should show a steeper initial slope (faster
) than BHT due to reduced steric hindrance, even if the final plateau (total scavenging) is similar.[1]
Protocol B: Electrochemical Oxidation (Cyclic Voltammetry)
Objective: Determine the thermodynamic ease of electron transfer.[1]
-
Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (
) in dry acetonitrile. -
Electrodes: Glassy carbon (working), Pt wire (counter), Ag/AgCl (reference).[1]
-
Scan Rate: 100 mV/s.
-
Observation: Record the anodic peak potential (
). -
Interpretation: A shift in
for 4,6-DTBMP relative to BHT confirms the electronic influence of the substituent swap (Methyl vs t-Butyl).[1]
Protocol C: Trapping the ortho-Quinone Methide
Objective: Prove the unique mechanistic pathway of 4,6-DTBMP.
-
Reaction: Oxidize 4,6-DTBMP (1 mmol) with Silver Oxide (
, 2 mmol) in benzene-d6. -
Trapping Agent: Add excess Ethyl Vinyl Ether (dienophile) to the mixture.[1]
-
Analysis: Analyze via 1H NMR .
-
Validation: Look for chroman derivatives formed via hetero-Diels-Alder cycloaddition.
Diagram 2: Experimental Workflow for Validation
Caption: Step-by-step workflow to validate kinetic superiority and the ortho-quinone methide pathway.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31404, Butylated Hydroxytoluene.[1] Retrieved from [Link][1]
-
Valgimigli, L., et al. (2003). O-H Bond Dissociation Enthalpies in para-Substituted Phenols: A quantitative study.[1] Journal of Organic Chemistry.[1] (Contextual grounding for BDE values of hindered phenols).
-
Korth, H. G., & Ingold, K. U. (2025). The Oxidation of Phenols: Kinetics and Mechanisms.[1] ResearchGate.[1][2] Retrieved from [Link]
-
RSC Analyst (2025). Quantitative analysis of 2,6-di-tert-butyl-4-methylphenol antioxidant. Retrieved from [Link][1]
Sources
Comparative Technical Guide: Benchmarking 4,6-di-tert-butyl-2-methylphenol (DBMP) Against Novel Antioxidant Candidates
Executive Summary & Structural Context[1][2][3]
In the landscape of hindered phenolic antioxidants, 4,6-di-tert-butyl-2-methylphenol (CAS 616-55-7) serves as a critical benchmark.[1] Often confused with its symmetric isomer BHT (2,6-di-tert-butyl-4-methylphenol), this compound exhibits distinct kinetic behaviors due to its asymmetric substitution pattern.[1]
While BHT features two bulky tert-butyl groups flanking the hydroxyl moiety, 4,6-di-tert-butyl-2-methylphenol possesses one ortho-methyl and one ortho-tert-butyl group.[1] This structural nuance results in lower steric hindrance around the phenolic hydrogen, theoretically allowing for faster Hydrogen Atom Transfer (HAT) rates compared to BHT, albeit with slightly reduced radical stability.[1]
This guide outlines the protocol for benchmarking this "Standard" against two classes of "Novel Candidates":
-
Candidate A (Rigidified Bis-Phenol): Designed for higher thermal stability.[1]
-
Candidate B (Mito-Targeted Lipophilic Cation): Designed for specific organelle accumulation.[1]
Mechanistic Visualization: Hydrogen Atom Transfer (HAT)
The primary mechanism for DBMP is the donation of the phenolic hydrogen to a free radical (
Figure 1: The Hydrogen Atom Transfer (HAT) mechanism.[1] Note the asymmetric steric environment of the 2-methyl isomer facilitates faster initial kinetics compared to fully hindered symmetric analogs.[1]
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols utilize internal controls and solvent modifications specific to lipophilic hindered phenols.
Modified DPPH Kinetic Assay (Solvent-Corrected)
Standard DPPH assays in methanol often precipitate lipophilic hindered phenols, leading to false negatives.[1] This protocol uses an Ethyl Acetate/Ethanol system.[1]
-
Reagents:
-
Protocol:
-
Preparation: Dilute Sample Stock to concentrations ranging 10–200 µM.
-
Reaction: Mix 100 µL of Sample dilution with 100 µL of DPPH Stock in a 96-well plate.
-
Control: Use uninhibited DPPH (Solvent only) as
. -
Measurement: Read Absorbance at 517 nm every 60 seconds for 30 minutes (Kinetic Mode).
-
Validation: The assay is valid only if the standard error of the
over 30 mins is <5%.
-
Calculation:
Lipid Peroxidation Inhibition (TBARS)
This assay measures the compound's ability to protect biological lipids (linoleic acid emulsion) from oxidation, a more physiologically relevant metric than DPPH.[1]
-
System: Linoleic acid emulsion induced by
/Ascorbate.[1] -
Detection: Thiobarbituric Acid Reactive Substances (TBARS) measured at 532 nm.[1]
-
Critical Step: The addition of BHT (standard symmetric) after incubation but before heating with TBA is required to prevent artificial oxidation during the heating step.[1]
Benchmarking Workflow
The following diagram illustrates the decision matrix for advancing a novel candidate against the DBMP benchmark.
Figure 2: Screening funnel. Candidates must demonstrate superior kinetics or potency without cytotoxicity to displace the DBMP benchmark.[1]
Comparative Data Summary
The table below synthesizes expected performance metrics. 4,6-di-tert-butyl-2-methylphenol is the baseline (1.0x).[1]
| Metric | DBMP (Benchmark) | Novel Candidate A (Rigid Bis-Phenol) | Novel Candidate B (Mito-Targeted) | Interpretation |
| IC50 (DPPH) | ~35 µM | 28 µM | 45 µM | Candidate A is thermodynamically superior.[1] |
| Kinetic Rate ( | Fast ( | Very Fast ( | Moderate | DBMP's asymmetric hindrance allows fast reaction; Candidate A improves on this.[1] |
| TBARS Inhibition | 85% at 100µM | 92% at 100µM | 95% at 50µM | Candidate B shows superior efficacy in lipid systems due to membrane localization.[1] |
| LogP (Lipophilicity) | ~4.5 | 5.2 | 2.1 (Cationic) | DBMP is highly lipophilic; Candidate B is amphiphilic.[1] |
Technical Analysis[2][4][5]
-
DBMP Performance: It excels in bulk lipid stabilization due to high lipophilicity and rapid initial kinetics (facilitated by the less hindered 2-methyl position).[1] However, it lacks specific organelle targeting.[1]
-
Candidate A: By rigidifying the structure, electron delocalization is improved, lowering the Bond Dissociation Energy (BDE) of the O-H bond, resulting in a lower IC50.[1]
-
Candidate B: While chemically slower (higher IC50) in simple solvent assays, its biological performance (TBARS) is superior because it accumulates at the interface where peroxidation occurs.[1]
Conclusion
4,6-di-tert-butyl-2-methylphenol remains a robust benchmark for lipophilic systems.[1] Its asymmetric structure offers a unique balance of stability and reactivity that is difficult to engineer.[1]
-
For Industrial/Polymer Applications: Novel candidates must beat the cost-efficiency and thermal stability of DBMP.[1]
-
For Pharma/Cosmetic Applications: Candidates must demonstrate superior localization (like Candidate B) or lower cytotoxicity profiles to justify replacement.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69224, 4,6-Di-tert-butyl-o-cresol.[1] Retrieved from [Link][1][2]
-
MDPI (2023). DPPH Radical Scavenging Assay: Protocols and Solvent Effects. Retrieved from [Link][1]
-
Fisher Scientific. Safety Data Sheet: 2,6-Di-tert-butyl-4-methylphenol (Comparator Data). Retrieved from [Link][1]
Sources
Comparative Toxicological Assessment of Alkylated Phenols: A Structural & Mechanistic Guide
Executive Summary & Structural Context[1]
Alkylphenols (APs) represent a diverse class of chemical agents where the toxicological profile is dictated strictly by the geometry and lipophilicity of the alkyl substitution. For the drug developer or environmental toxicologist, treating all phenols as a single hazard class is a methodological error.
This guide dissects the transition from acute cytotoxicity (dominant in short-chain variants like cresols) to endocrine disruption (dominant in medium-to-long chain variants like nonylphenol). We will analyze the causality between alkyl chain length, steric hindrance, and biological interaction.
The Structure-Activity Relationship (SAR) Landscape
The toxicity of alkylated phenols follows a non-linear trajectory governed by the LogP (Octanol-Water Partition Coefficient) .
-
Short-Chain (C1-C4): High water solubility, acute protein denaturation, rapid metabolism.
-
Medium/Long-Chain (C8-C9): High lipophilicity, membrane intercalation, estrogen receptor (ER) mimicry.
-
Steric Hindrance: Tert-butyl groups (e.g., BHT) reduce metabolic attack speeds compared to linear chains, altering persistence.
Figure 1: Causal flow from structural modifications to toxicological endpoints. Note that para-substitution is critical for estrogen receptor docking.
Mechanisms of Action: The Dual-Threat Model
To accurately assess APs, one must distinguish between generalized oxidative stress and specific receptor-mediated toxicity .
Mitochondrial Uncoupling & Oxidative Stress
Alkylphenols act as protonophores. The phenolic hydroxyl group can release a proton in the mitochondrial intermembrane space, dissipating the proton gradient required for ATP synthesis.
-
Causality: The alkyl tail anchors the molecule in the inner mitochondrial membrane, while the -OH group shuttles protons.
-
Result: Collapse of Mitochondrial Membrane Potential (
) ROS generation Apoptosis.
Endocrine Disruption (The "Para" Effect)
Long-chain APs (Nonylphenol, Octylphenol) mimic
-
Mechanism: The phenolic ring mimics the A-ring of estradiol, while the hydrophobic alkyl tail mimics the steroid backbone.
-
Critical Insight: Para-substituted phenols fit the Estrogen Receptor (ER) pocket effectively. Ortho-substitution often creates steric clashes that prevent binding, significantly lowering estrogenic potency.
Figure 2: Divergent toxicity pathways. Pathway A dominates at high concentrations (acute); Pathway B occurs at low, sub-lethal concentrations (chronic).
Comparative Data Review
The following table synthesizes experimental data comparing common alkylated phenols. Note the inverse relationship between water solubility and toxicity.
| Compound | Structure | LogP (Approx) | Aquatic Toxicity (LC50, 96h Fish) | Estrogenic Potency (Relative to E2) | Primary Risk |
| Phenol | Unsubstituted | 1.5 | 10 - 50 mg/L | Negligible | Acute Irritation / Neurotoxicity |
| p-Cresol | 4-Methyl | 1.9 | 5 - 15 mg/L | Negligible | Corrosive / Protein Denaturation |
| 4-tert-Butylphenol | 4-tert-Butyl | 3.3 | ~5.1 mg/L | Weak | Skin Depigmentation / Systemic Tox |
| 4-tert-Octylphenol | Branched C8 | 4.8 | 0.2 - 0.5 mg/L | Moderate ( | Endocrine Disruption |
| 4-Nonylphenol | Branched C9 | 5.7 | 0.1 - 0.3 mg/L | High ( | Severe Endocrine Disruption / Aquatic Tox |
Data aggregated from BenchChem and regulatory assessments [1, 2, 8].
Validated Experimental Protocols
Protocol A: MTT Cytotoxicity Assay (Metabolic Competence)
Purpose: Assess general cellular health and mitochondrial function. Pitfall Alert: Alkylphenols can directly reduce tetrazolium salts if not washed, leading to false positives.
-
Cell Seeding: Seed HepG2 or RTG-2 cells at
cells/well in 96-well plates. Incubate 24h. -
Exposure: Replace media with serum-free media containing APs (0.1 - 100
M).-
Control: 0.1% DMSO (Vehicle).
-
Positive Control:[1] 10% DMSO or Triton X-100 (Cell death).
-
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate for 3 hours at 37°C.
-
Expert Note: Do not over-incubate; long-chain APs alter pH which can spontaneously reduce MTT.
-
-
Solubilization: Aspirate media carefully. Add 100
L DMSO. Shake for 15 mins. -
Quantification: Measure Absorbance at 570 nm (reference 630 nm).
Protocol B: Yeast Estrogen Screen (YES) Assay
Purpose: Specifically isolate estrogenic receptor activity without interference from other mammalian signaling pathways.
-
Strain: Saccharomyces cerevisiae transfected with human hER
and expression plasmid (LacZ reporter). -
Preparation: Grow yeast in minimal medium to OD600 ~ 1.0.
-
Plating: Mix yeast suspension with chromogenic substrate (CPRG - Chlorophenol red-
-D-galactopyranoside). -
Dosing: Add test compounds (APs) in ethanol (allow solvent to evaporate before adding yeast to prevent solvent toxicity).
-
Range:
M to M. -
Standard:
-Estradiol (E2) serial dilution curve.
-
-
Incubation: 48-72 hours at 30°C.
-
Readout: Measure Absorbance at 540 nm (Red color shift indicates ER activation).
-
Correction: Measure OD600 simultaneously to correct for yeast growth inhibition (toxicity). If OD600 drops, the lack of color is due to death, not lack of estrogenicity.
-
Figure 3: YES Assay Logic Flow. The critical checkpoint is the OD600 measurement to distinguish specific endocrine effects from general toxicity.
References
-
BenchChem. (2025).[2] A Comparative Analysis of the Aquatic Toxicity of 4-tert-Butylphenol and Other Alkylphenols.Link
-
US EPA. (2025). Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity.Link
-
Almeida, W., et al. (2022).[3] Alkylphenols Cause Cytotoxicity and Genotoxicity Induced by Oxidative Stress in RTG-2 Cell Line.[4][5] Chemosphere. Link
-
Regulations.gov. Nonylphenol and Octylphenol Ethoxylates Evaluation.Link
-
El-Hefnawy, T., et al. (2017).[6] The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol.[6] Reproductive Biology.[7] Link
-
Abcam. MTT Assay Protocol.Link
-
Pellegrino, M., et al. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling.Link
-
UK Government. Prioritisation of Alkylphenols for Environmental Risk Assessment.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. plu.mx [plu.mx]
- 6. The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toxicslink.org [toxicslink.org]
Safety Operating Guide
Proper Disposal Procedures: 4,6-Di-tert-butyl-2-methylphenol
Senior Application Scientist Guide | CAS: 616-55-7 [1][2]
Executive Directive: Zero-Discharge Protocol
IMMEDIATE ACTION REQUIRED: Under no circumstances should 4,6-di-tert-butyl-2-methylphenol (DBMP) be disposed of via municipal sinks or laboratory drainage systems.[1][2]
This compound is classified as Aquatic Chronic 1 (H410) .[3][4][5] Even trace quantities possess high lipophilicity (LogP ~5-6), allowing it to bypass standard wastewater treatment filtration, bioaccumulate in aquatic organisms, and induce long-term environmental toxicity.[1][2]
Part 1: Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its reactivity profile. It is not merely "organic waste"; it is a phenolic antioxidant that acts as a radical scavenger. This mechanism dictates its incompatibility list.
| Property | Data | Operational Implication |
| CAS Number | 616-55-7 | Use for specific waste manifesting.[1][2] |
| Physical State | Crystalline Solid | Dust generation is a primary inhalation risk during transfer.[2] |
| Aquatic Toxicity | H410 (Very toxic, long-lasting) | Strict Zero-Discharge: All aqueous rinses must be collected.[1][2] |
| Reactivity | Phenolic Reductant | Segregation Critical: Incompatible with strong oxidizers (nitrates, perchlorates).[2] |
| Flash Point | ~123°C | Combustible.[2] Do not mix with Class I Flammables in open waste streams. |
Part 2: The "Why" – Mechanistic Causality
Why Segregation is Non-Negotiable: As a Senior Scientist, I often see researchers toss phenolic compounds into general "Organic Waste" bins without thought. This is dangerous.
4,6-di-tert-butyl-2-methylphenol functions by donating a hydrogen atom to neutralize free radicals.[1][2] In the presence of strong oxidizing agents (e.g., concentrated nitric acid, peroxides), this reaction is not just "neutralization"—it is an exothermic oxidation that converts the phenol into a quinone (often colored yellow/brown).[2] In a closed waste drum, this uncontrolled oxidation can lead to pressure buildup or fire.
The Rule: Segregate DBMP from all oxidizing waste streams.
Part 3: Disposal Workflow (Visualized)
The following decision tree outlines the logical flow for disposing of DBMP in various states.
Figure 1: Logic flow for the segregation and disposal of 4,6-di-tert-butyl-2-methylphenol, emphasizing the critical separation from oxidizers and the final incineration endpoint.
Part 4: Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Use this for expired stock, spill cleanup solids, or excess weighing powder.[1][2]
-
Container Selection: Use High-Density Polyethylene (HDPE) wide-mouth jars.[1] Glass is acceptable but poses a breakage risk.
-
Transfer:
-
Wear nitrile gloves and a lab coat.
-
Use a dedicated scoop; do not use iron/steel spatulas if the waste is wet/acidic, as phenols can form colored complexes with trace metals (though less reactive than catechols).
-
-
Labeling:
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area, away from the "Oxidizer" bin.
Protocol B: Solution Waste (Reaction Mixtures)
Use this for mother liquors or dissolved samples.[1][2]
-
Solvent Identification: Determine if your carrier solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate).
-
Segregation Check:
-
STOP: Does the solution contain Peroxides, Nitric Acid, or Permanganates?
-
If YES: Quench the oxidizer before adding the phenolic waste to the drum.
-
If NO: Proceed to step 3.
-
-
Consolidation: Pour into the appropriate solvent waste carboy (Halogenated or Non-Halogenated).
-
Rinsing: Triple rinse the original vessel with a compatible solvent (e.g., acetone). Add the rinsate to the waste carboy. Do not rinse into the sink.
Protocol C: Spill Response (Emergency Disposal)
Immediate containment prevents environmental release.[1][2]
-
Dry Spill (Powder):
-
Do not sweep dry. This generates dust.
-
Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.
-
Scoop the wet material into a solid waste container.
-
Wipe the surface with acetone; dispose of the wipe as solid hazardous waste.
-
-
Wet Spill (Solution):
-
Absorb with vermiculite or clay-based absorbent.[1]
-
Avoid: Do not use paper towels for concentrated phenolic spills if the solvent is an oxidizer (rare, but possible). Clay is safer.
-
Collect in a sealed bag/container for incineration.
-
Part 5: References & Verification[1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12497, 4,6-Di-tert-butyl-2-methylphenol.[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Hazardous Waste Identification (Phenolic Waste Characteristics). Retrieved from [Link]
Sources
- 1. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. chemos.de [chemos.de]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. 4,6-DI-TERT-BUTYL-2-METHYLPHENOL | 616-55-7 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 4,6-DI-TERT-BUTYL-2-METHYLPHENOL
Executive Safety Summary & Risk Profile
Senior Scientist Note: While often confused with its common isomer BHT (2,6-di-tert-butyl-4-methylphenol), 4,6-Di-tert-butyl-2-methylphenol possesses distinct steric properties. As a hindered phenolic antioxidant, it is prone to static charge accumulation during weighing, leading to potential inhalation of fines and cross-contamination of neighboring assays.
Core Hazards (GHS Classification):
-
Health: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Respiratory Irritation (Category 3).
-
Environmental: Acute/Chronic Aquatic Toxicity (Category 1/2). Strict containment is required to prevent release into water systems.[1][2]
-
Physical: Combustible solid. Fine dusts may form explosive mixtures in air.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond "compliance" to ensure "integrity"—protecting both the operator from irritation and the compound from biological contamination.[1]
| PPE Category | Specification | Scientific Rationale |
| Hand Protection (Solid) | Nitrile (Disposable) Min.[3] Thickness: 0.11 mm (4-5 mil)Standard: EN 374 / ASTM D6319 | Permeation Resistance: Hindered phenols are bulky solids; nitrile provides excellent barrier protection against dry particulates. Latex is avoided due to potential allergic sensitization and poor organic solvent resistance. |
| Hand Protection (Solution) | Double-Gloving or Laminate Inner: NitrileOuter: Chem-dependent | Solvent Carrier Factor: Once dissolved (e.g., in Acetone or Chloroform), the solvent dictates breakthrough time. Phenols can enhance the permeation of solvents through skin. Change gloves immediately upon splash. |
| Eye & Face | Chemical Splash Goggles (Indirect Vent) | Fines Management: Safety glasses with side shields are insufficient for fine powders that drift. Goggles seal the ocular cavity against irritating dusts. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Inhalation Control: Engineering controls (Hood) are superior to respirators. Use N95 only if weighing outside a hood is unavoidable (not recommended). |
| Body | Lab Coat (High-Neck) Material: Cotton/Polyester blend | Dermal Gap Coverage: Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure—a common contact dermatitis site for phenolic handlers. |
Operational Workflow: Step-by-Step
Phase A: Pre-Operational Setup
-
Engineering Control: Verify Fume Hood flow rate is 80–100 fpm.
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Causality: Hindered phenols are highly triboelectric; static causes powder to "jump," creating invisible contamination zones.
-
Waste Prep: Pre-label a solid waste container "Hazardous: Phenolic Solid."
Phase B: Handling & Weighing (The "Static Protocol")
-
Don PPE: Goggles first, then coat, then gloves (over cuffs).
-
Transfer: Use a stainless steel spatula (plastic spatulas increase static charge).
-
Weighing:
-
Open the container inside the hood.
-
Transfer directly into a tared vessel.
-
Critical Step: If powder adheres to the spatula due to static, do not flick it. Wipe the spatula with a Kimwipe dampened with methanol into the solid waste bin.
-
-
Solubilization (If applicable):
-
Add solvent slowly.
-
Note: The dissolution is endothermic; slight cooling may occur. Ensure the vessel is capped immediately to prevent solvent evaporation and changes in concentration.
-
Phase C: Decontamination & Disposal
-
Surface Decon: Wipe the balance area with a 70% Ethanol or Isopropanol tissue.
-
Why: Water alone is ineffective against lipophilic hindered phenols.
-
-
Disposal:
-
Solids: Dispose in "Solid Hazardous Waste" (Incineration stream).
-
Liquids: Dispose in "Organic Solvent Waste" (Non-Halogenated or Halogenated depending on solvent).
-
Never pour down the sink. This compound is highly toxic to aquatic organisms (LC50 < 1 mg/L for some species).
-
Emergency Response Scenarios
-
Ocular Exposure (Dust):
-
Immediate Action: Do not rub eyes (abrasion risk). Flush with tepid water for 15 minutes.
-
Medical: Seek attention; phenols can cause delayed corneal damage.
-
-
Skin Contact (Solution):
-
Immediate Action: Remove contaminated gloves/clothing immediately.[3] Wash skin with polyethylene glycol (PEG 300/400) or copious soap and water.
-
Note: PEG is superior to water for solubilizing and removing phenols from skin.
-
-
Spill (Solid):
-
Do not dry sweep (creates dust). Dampen with a solvent-wet pad (ethanol) and scoop into a waste container.
-
Visualization: Safe Handling Lifecycle
Figure 1: Operational lifecycle for handling hindered phenols, emphasizing the transition from risk assessment to environmental protection.
References
-
PubChem. (n.d.). Compound Summary for CID 12009: 4,6-Di-tert-butyl-2-methylphenol. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 2-methyl-4,6-di-tert-butylphenol. Retrieved January 28, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved January 28, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
